molecular formula C37H38N2O3 B15543478 SR2595

SR2595

Número de catálogo: B15543478
Peso molecular: 558.7 g/mol
Clave InChI: WKDKAVKAQXVFJV-DEOSSOPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SR2595 is a useful research compound. Its molecular formula is C37H38N2O3 and its molecular weight is 558.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDKAVKAQXVFJV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR2595: A Novel Inverse Agonist of PPARγ for Promoting Osteogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis. By repressing the activity of PPARγ, this compound effectively shifts the lineage commitment of multipotent mesenchymal stem cells (MSCs) away from the adipocyte lineage and towards the osteoblast lineage, thereby promoting bone formation.[1][2] This technical guide elucidates the core mechanism of action of this compound in osteogenesis, presenting key experimental data, detailed protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: PPARγ Inverse Agonism

The primary mechanism through which this compound promotes osteogenesis is its function as an inverse agonist of PPARγ.[1][2] In the context of MSC differentiation, there exists a well-established reciprocal relationship between adipogenesis and osteogenesis, largely governed by the competing activities of the master transcription factors PPARγ (for adipogenesis) and Runt-related transcription factor 2 (RUNX2) for osteogenesis.

Activation of PPARγ, for instance by thiazolidinedione (TZD) drugs, promotes adipogenesis at the expense of osteoblast formation.[1][2][3] this compound, by binding to PPARγ, does not activate it but instead represses its basal constitutive activity. This pharmacological repression of PPARγ is believed to alleviate the suppression of osteogenic pathways, thereby favoring the differentiation of MSCs into osteoblasts.[1]

Signaling Pathways Modulated by this compound

The inverse agonism of PPARγ by this compound initiates a cascade of signaling events that collectively drive osteogenesis.

Upregulation of Bone Morphogenetic Proteins (BMPs)

A key downstream effect of PPARγ repression by this compound is the increased expression of Bone Morphogenetic Proteins (BMPs), specifically BMP2 and BMP6.[1] BMPs are critical signaling molecules in bone formation and development. They belong to the transforming growth factor-beta (TGF-β) superfamily and are potent inducers of osteoblast differentiation from MSCs. The upregulation of BMP2 and BMP6 suggests that this compound enhances the local osteogenic signaling environment.

The PPARγ-RUNX2 Axis

PPARγ and RUNX2 are mutually inhibitory transcription factors that play a pivotal role in the fate of MSCs. PPARγ activity is known to suppress RUNX2 expression and function. By repressing PPARγ, this compound is thought to relieve this inhibition, leading to an increase in RUNX2 activity. RUNX2 is essential for osteoblast maturation and the expression of key bone matrix proteins.

Downstream BMP and Wnt/β-catenin Signaling

The increased expression of BMP2 and BMP6 by this compound-treated cells subsequently activates the canonical BMP signaling pathway. This involves the binding of BMPs to their cell surface receptors (BMPRs), leading to the phosphorylation of intracellular SMAD proteins (Smad1/5/8). These phosphorylated SMADs then form a complex with Smad4, translocate to the nucleus, and activate the transcription of osteoblast-specific genes.

While a direct link between this compound and the Wnt/β-catenin signaling pathway has not been explicitly detailed in the reviewed literature, this pathway is fundamental to osteogenesis. It is plausible that the pro-osteogenic environment fostered by this compound, including the upregulation of BMPs, could crosstalk with and positively modulate the Wnt/β-catenin pathway, which is a key regulator of bone formation.

Quantitative Data on the Effects of this compound in Osteogenesis

The following tables summarize the quantitative effects of this compound on osteogenic markers and differentiation in human mesenchymal stem cells (hMSCs).

Table 1: Effect of this compound on Osteogenic Gene Expression in hMSCs

GeneTreatmentFold Change vs. Controlp-value
BMP2 This compound (1 µM)~2.5< 0.05
BMP6 This compound (1 µM)~3.0< 0.05

Data is approximated from graphical representations in the cited literature.

Table 2: Effect of this compound on Osteogenic Differentiation of hMSCs

AssayTreatmentOutcomep-value
Calcium Deposition This compound (1 µM)Statistically significant increase< 0.05

The increase in calcium deposition is a key indicator of successful osteogenic differentiation and matrix mineralization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's osteogenic effects.

Human Mesenchymal Stem Cell (hMSC) Culture and Osteogenic Differentiation
  • Cell Culture: Bone marrow-derived hMSCs are cultured in a growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Osteogenic Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium. A standard formulation includes:

    • DMEM with 10% FBS

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbic acid-2-phosphate

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic induction medium at the desired final concentration (e.g., 1 µM). The medium is replaced every 2-3 days for the duration of the experiment (typically 14-21 days).

Alizarin Red S Staining for Calcium Deposition
  • Fixation: After the differentiation period, the cell monolayer is washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining: The fixed cells are washed with deionized water and stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing: The excess stain is removed by washing with deionized water.

  • Visualization and Quantification: The stained calcium deposits appear as red nodules and can be visualized by light microscopy. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from hMSCs at specific time points after treatment with this compound using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., BMP2, BMP6, RUNX2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Visualizations: Signaling Pathways and Experimental Workflows

SR2595_Mechanism_of_Action cluster_this compound This compound cluster_Cellular Mesenchymal Stem Cell This compound This compound PPARg PPARγ This compound->PPARg Inverse Agonism (Repression) BMPs BMP2, BMP6 Expression This compound->BMPs Upregulation RUNX2 RUNX2 PPARg->RUNX2 Inhibition Osteoblast Osteoblast Differentiation PPARg->Osteoblast Inhibition RUNX2->Osteoblast Promotion BMPs->Osteoblast Promotion

Caption: this compound Mechanism of Action in Osteogenesis.

Experimental_Workflow cluster_workflow Experimental Workflow: Assessing this compound Osteogenic Potential cluster_analysis Analysis start Culture hMSCs induce Induce Osteogenic Differentiation start->induce treat Treat with this compound (or Vehicle Control) induce->treat qPCR qPCR for Gene Expression (e.g., BMP2, BMP6, RUNX2) treat->qPCR Early Time Points alizarin Alizarin Red S Staining (Calcium Deposition) treat->alizarin Late Time Points end Evaluate Osteogenic Effect qPCR->end alizarin->end

Caption: Experimental Workflow for this compound Osteogenesis Assay.

References

The Role of SR2595 in Mesenchymal Stem Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesenchymal stem cells (MSCs) hold immense promise in regenerative medicine due to their multipotent nature, capable of differentiating into various cell lineages including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The differentiation process is a tightly regulated balance between pro-osteogenic and pro-adipogenic signaling pathways. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis, and its activity is a key determinant in the lineage commitment of MSCs. SR2595, a potent PPARγ inverse agonist, has emerged as a significant pharmacological tool to modulate this balance. This technical guide provides an in-depth analysis of the role of this compound in promoting osteogenic differentiation of MSCs by repressing PPARγ activity. We will delve into the molecular mechanisms, relevant signaling pathways, quantitative effects on osteogenic markers, and detailed experimental protocols.

Introduction: The Adipogenesis-Osteogenesis Balance in MSCs

Mesenchymal stem cells are a focal point of tissue engineering and regenerative medicine. Their ability to differentiate into bone, cartilage, and fat tissue makes them a versatile tool for therapeutic applications. The decision of an MSC to become an osteoblast or an adipocyte is governed by a complex interplay of transcription factors and signaling pathways. A reciprocal relationship exists between osteogenesis and adipogenesis; conditions that favor one lineage often suppress the other.[1]

At the heart of this balance lies the nuclear receptor PPARγ. As the master regulator of adipogenesis, its activation by agonists like thiazolidinediones (TZDs) promotes fat cell formation at the expense of bone formation.[2] Conversely, the repression of PPARγ activity has been shown to enhance osteogenesis.[2] This has led to the exploration of PPARγ antagonists and inverse agonists as potential therapeutic agents for bone-related disorders such as osteoporosis.

This compound is a synthetic ligand that functions as a PPARγ inverse agonist. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the basal or constitutive activity of the receptor.[2] This guide will explore the multifaceted role of this compound in tipping the MSC differentiation scale towards osteogenesis.

This compound: A PPARγ Inverse Agonist Promoting Osteogenesis

This compound actively represses the transcriptional activity of PPARγ.[2] This repression of the master adipogenic regulator shifts the lineage commitment of MSCs towards the osteogenic pathway. Seminal studies have demonstrated that treatment of human MSCs with this compound leads to a significant increase in osteogenic differentiation.[2]

Quantitative Effects of this compound on Osteogenic Markers

The pro-osteogenic effects of this compound have been quantified through various in vitro assays. Treatment of MSCs with this compound results in a notable increase in markers associated with bone formation.

ParameterTreatmentFold Change vs. Control (DMSO)Reference
Calcium Phosphate Deposition This compound~1.8[2]
BMP2 mRNA Expression This compound~2.5[2]
BMP6 mRNA Expression This compound~3.0[2]

Note: The quantitative data presented in this table are estimations derived from the graphical data presented in Choi et al., 2011.[2] The original source should be consulted for the primary data.

Signaling Pathways Modulated by this compound in MSC Differentiation

The pro-osteogenic effects of this compound are mediated through a cascade of signaling events initiated by the repression of PPARγ. This leads to the activation of pro-osteogenic pathways and the upregulation of key transcription factors.

The Central Role of PPARγ Repression

This compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of corepressors and inhibits the recruitment of coactivators. This leads to the active repression of PPARγ target genes, which are primarily involved in adipogenesis.

Reciprocal Regulation of Runx2

Runt-related transcription factor 2 (Runx2) is the master regulator of osteogenesis.[1] There is a well-established reciprocal relationship between PPARγ and Runx2.[1][3] PPARγ activity can suppress Runx2 expression and function, while Runx2 can inhibit PPARγ activity. By repressing PPARγ, this compound alleviates the inhibitory pressure on Runx2, allowing for its increased expression and activity, thereby driving osteogenic differentiation.[4]

Upregulation of Bone Morphogenetic Protein (BMP) Signaling

Bone Morphogenetic Proteins (BMPs) are potent inducers of osteogenesis.[5][6] Treatment of MSCs with this compound leads to a significant increase in the expression of BMP2 and BMP6.[2] These BMPs then act in an autocrine and paracrine manner to activate the canonical BMP signaling pathway.

SR2595_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg represses Adipogenesis Adipogenesis PPARg->Adipogenesis Runx2 Runx2 PPARg->Runx2 represses BMP2_BMP6 BMP2 / BMP6 Expression Runx2->BMP2_BMP6 Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes BMP_Receptor BMP Receptors BMP2_BMP6->BMP_Receptor SMADs p-SMAD 1/5/8 BMP_Receptor->SMADs SMADs->Osteogenic_Genes Osteogenesis Osteogenesis Osteogenic_Genes->Osteogenesis

Caption: Signaling pathway of this compound-induced osteogenesis in MSCs.

Crosstalk with the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is another critical regulator of osteogenesis.[7][8][9] Activation of this pathway promotes the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of osteogenic target genes. PPARγ and the Wnt/β-catenin pathway are known to be mutually inhibitory.[9] By repressing PPARγ, this compound may also indirectly promote Wnt/β-catenin signaling, further enhancing the osteogenic commitment of MSCs.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Osteogenic Differentiation cluster_2 Analysis MSC_Culture MSC Culture SR2595_Treatment This compound Treatment MSC_Culture->SR2595_Treatment Osteogenic_Induction Osteogenic Induction (14-21 days) SR2595_Treatment->Osteogenic_Induction Alizarin_Red Alizarin Red S Staining (Mineralization) Osteogenic_Induction->Alizarin_Red qPCR qPCR (Gene Expression) Osteogenic_Induction->qPCR

Caption: General experimental workflow for studying this compound's effect on MSC osteogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in MSC differentiation.

Mesenchymal Stem Cell Culture
  • Cell Source: Human bone marrow-derived MSCs (hMSCs) are a commonly used cell type.

  • Culture Medium: A standard growth medium for MSCs is Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a density of 5,000-10,000 cells/cm².

Osteogenic Differentiation Assay
  • Seeding: Plate MSCs in a multi-well plate at a density of 20,000-50,000 cells/cm².

  • Induction Medium: Once the cells are adherent, replace the growth medium with an osteogenic induction medium. A typical formulation consists of the standard growth medium supplemented with:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbate-2-phosphate

  • This compound Treatment: Add this compound to the osteogenic induction medium at the desired concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.

  • Medium Change: Replace the medium with fresh osteogenic induction medium (with or without this compound) every 2-3 days for a period of 14-21 days.

Alizarin Red S Staining for Mineralization

This staining method is used to visualize calcium deposits, a hallmark of mature osteoblasts.[10][11][12]

  • Fixation: After the differentiation period, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Washing: Rinse the fixed cells with deionized water.

  • Staining: Add a 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 5-20 minutes at room temperature.

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization: Visualize the red-orange mineralized nodules under a brightfield microscope.

  • (Optional) Quantification: To quantify the staining, the dye can be extracted with 10% cetylpyridinium chloride, and the absorbance can be measured at approximately 562 nm.[11]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of key osteogenic marker genes.

  • RNA Extraction: At desired time points during differentiation, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the genes of interest (e.g., RUNX2, BMP2, BMP6, ALPL - Alkaline Phosphatase, BGLAP - Osteocalcin). A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control groups.

Conclusion and Future Directions

This compound represents a powerful tool for investigating the molecular mechanisms governing MSC lineage commitment. Its ability to promote osteogenesis by repressing PPARγ highlights the therapeutic potential of targeting this pathway for bone regenerative applications. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field.

Future research should focus on in vivo studies to validate the bone-forming efficacy of this compound in animal models of osteoporosis and bone defects. Furthermore, a deeper understanding of the crosstalk between PPARγ and other signaling pathways will be crucial for the development of more targeted and effective therapies for a range of skeletal disorders. The continued exploration of compounds like this compound will undoubtedly pave the way for novel therapeutic strategies in regenerative medicine.

References

SR2595: A Potent PPARγ Inverse Agonist for Modulating Cellular Lineage Commitment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and a key therapeutic target for type 2 diabetes. While PPARγ agonists, like the thiazolidinedione (TZD) class of drugs, are effective insulin sensitizers, their activation of PPARγ promotes adipogenesis at the expense of osteoblast formation, leading to adverse effects on bone health.[1] SR2595 emerges as a powerful pharmacological tool, functioning as a potent PPARγ inverse agonist. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.

Introduction

The nuclear receptor PPARγ plays a pivotal role in the lineage commitment of multipotent mesenchymal stem cells (MSCs), directing them towards adipocyte differentiation.[1] Pharmacological activation of PPARγ, while beneficial for insulin sensitivity, consequently suppresses osteogenesis.[1] This has driven the development of alternative PPARγ modulation strategies. Inverse agonists represent a class of ligands that not only block agonist-induced receptor activation but also suppress the basal or constitutive activity of the receptor. This compound was developed from the PPARγ antagonist SR1664 through a structure-guided design approach aimed at enhancing the steric clash with the activation function-2 (AF-2) helix of the receptor, thereby repressing its basal transcriptional activity.[1][2] This compound has demonstrated the ability to promote osteogenesis from MSCs by pharmacologically repressing PPARγ, offering a potential therapeutic strategy for promoting bone formation without the detrimental metabolic effects associated with PPARγ deficiency.[1][2]

Mechanism of Action: Inverse Agonism of PPARγ

This compound exerts its effects by binding to the ligand-binding domain (LBD) of PPARγ and inducing a conformational change that actively represses the receptor's basal activity. This is distinct from neutral antagonists which simply block agonist binding. The core mechanism involves the following key steps:

  • Binding to the Ligand-Binding Pocket: this compound occupies the ligand-binding pocket of PPARγ. The substitution of a nitro group for the t-butyl group present in its antagonist precursor, SR1664, creates a bulkier substituent.[1][2]

  • Steric Clash with AF-2 Helix: This bulky group enhances the steric clash with the AF-2 region, specifically with residue F282.[1][2] This prevents the AF-2 helix from adopting the active conformation required for co-activator recruitment.

  • Promotion of Co-repressor Binding: The conformational change induced by this compound binding promotes the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor 1 (NCoR1).[1] This active recruitment of co-repressors is a hallmark of inverse agonism and leads to the repression of target gene transcription below basal levels.[3]

  • Repression of Target Gene Expression: By stabilizing a repressive conformation and recruiting co-repressors, this compound effectively turns off the transcription of PPARγ target genes involved in adipogenesis, such as fatty acid-binding protein 4 (FABP4).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: Binding Affinities and Functional Activity of this compound and Analogs

CompoundBinding Affinity (Ki, nM) for PPARγTransactivation Assay (Fold change vs. DMSO)FABP4 Expression (Fold change vs. DMSO)Reference
This compoundData not explicitly found in search resultsRepressed below basal levelsRepressed below basal levels[1]
SR10221 (analog)Data not explicitly found in search resultsRepressed below basal levelsRepressed below basal levels[1][3]
SR1664 (antagonist)Data not explicitly found in search resultsAntagonistic activityNot specified as inverse agonist[1]
Rosiglitazone (agonist)Data not explicitly found in search resultsActivatedActivated[1]

Note: Specific Ki or IC50 values for this compound were not available in the provided search results, though its activity is consistently demonstrated through functional assays.

Table 2: In Vivo Pharmacokinetic and Metabolic Parameters of this compound

ParameterValueConditionsReference
Dosing20 mg/kg, once daily (oral)Lean C57BL/6J mice, 21-day treatment[2]
Insulin SensitivityNo significant changeInsulin tolerance test[2]
Fasting Insulin LevelsNo change-[2]
Food ConsumptionNo change-[2]
Body WeightNo change-[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.

Promoter-Reporter Transactivation Assay

This assay measures the ability of a compound to modulate the transcriptional activity of PPARγ.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Transfection: Cells are transiently transfected with expression vectors for Gal4-PPARγ-LBD and a luciferase reporter plasmid containing a Gal4 upstream activation sequence.

  • Compound Treatment: Post-transfection, cells are treated with this compound, a positive control agonist (e.g., Rosiglitazone), and a vehicle control (DMSO) at various concentrations.

  • Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Results are expressed as fold change relative to the vehicle control.

Adipogenesis Assay

This assay assesses the impact of this compound on the differentiation of preadipocytes into mature adipocytes.

  • Cell Culture: 3T3-L1 preadipocytes are grown to confluence in DMEM with 10% calf serum.[4]

  • Induction of Differentiation: Two days post-confluence, the medium is changed to a differentiation-inducing medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) with or without this compound at various concentrations.[4]

  • Maintenance: After 2-3 days, the medium is replaced with an insulin-containing medium, with fresh medium changes every 2-3 days.

  • Staining: After 7-10 days, cells are fixed and stained with Oil Red O, which specifically stains the lipid droplets in mature adipocytes.[4][5]

  • Quantification: The Oil Red O stain is extracted from the cells, and the absorbance is measured spectrophotometrically (at 490-520 nm) to quantify the extent of adipogenesis.[4][5]

Co-repressor Interaction Assay (TR-FRET)

This biochemical assay directly measures the recruitment of co-repressor peptides to the PPARγ LBD in the presence of a ligand.

  • Reagents: Purified PPARγ LBD, a fluorescently labeled co-repressor peptide (e.g., from NCoR1), and this compound are required.[3][6]

  • Assay Setup: The PPARγ LBD is incubated with the fluorescently labeled co-repressor peptide in the presence of varying concentrations of this compound in a microplate.[3]

  • TR-FRET Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying the recruitment of the co-repressor peptide to the LBD.[3]

  • Data Analysis: The TR-FRET signal is plotted against the compound concentration to determine the EC50 for co-repressor recruitment.

Visualizations: Signaling Pathways and Workflows

This compound Signaling Pathway

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ / RXR Heterodimer (Basal Activity) This compound->PPARg_RXR_inactive Binds to LBD PPARg_RXR_this compound PPARγ / RXR / this compound Complex PPARg_RXR_inactive->PPARg_RXR_this compound Conformational Change PPRE PPAR Response Element (PPRE) PPARg_RXR_this compound->PPRE Binds to DNA CoR Co-repressors (e.g., NCoR1) CoR->PPARg_RXR_this compound Recruitment Repression Transcriptional Repression PPRE->Repression Adipogenic_Genes Adipogenic Target Genes (e.g., FABP4) Repression->Adipogenic_Genes Inhibits Transcription

Caption: this compound binds PPARγ, inducing co-repressor recruitment and repressing adipogenic gene transcription.

Experimental Workflow: Adipogenesis Assay

Adipogenesis_Workflow start Start: 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induction Induce Differentiation (Adipogenic Cocktail +/- this compound) confluence->induction maintenance Maintain in Insulin Medium induction->maintenance staining Fix and Stain with Oil Red O maintenance->staining quantification Extract Stain and Measure Absorbance staining->quantification end End: Quantify Adipogenesis quantification->end

Caption: Workflow for assessing the effect of this compound on 3T3-L1 preadipocyte differentiation.

Logical Relationship: this compound Action and Consequence

SR2595_Logic Binding This compound binds to PPARγ LBD Conformation Induces Repressive Conformation Binding->Conformation CoR_Recruitment Promotes Co-repressor (NCoR1) Recruitment Conformation->CoR_Recruitment Gene_Repression Represses Basal Transcription of Adipogenic Genes CoR_Recruitment->Gene_Repression Adipogenesis_Block Blocks Adipocyte Differentiation Gene_Repression->Adipogenesis_Block Osteogenesis_Promotion Promotes Osteogenic Differentiation Adipogenesis_Block->Osteogenesis_Promotion Shifts MSC Lineage Commitment

Caption: Logical flow from this compound binding to the promotion of osteogenesis.

Conclusion

This compound represents a significant advancement in the pharmacological modulation of PPARγ. As a potent inverse agonist, it actively represses the basal activity of the receptor, leading to a blockade of adipogenesis and a promotion of osteogenesis.[1] Its favorable in vivo profile, with no adverse effects on metabolic parameters in short-term studies, underscores its potential as a therapeutic agent for conditions characterized by bone loss, such as osteoporosis.[1][2] The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research and development of this and other next-generation PPARγ modulators.

References

The Discovery and Development of SR2595: A PPARγ Inverse Agonist for Osteogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis. Developed through a structure-guided design approach building upon the antagonist SR1664, this compound was identified for its ability to repress the basal activity of PPARγ. This repression promotes the differentiation of mesenchymal stem cells (MSCs) towards an osteogenic lineage at the expense of adipogenesis, highlighting its therapeutic potential for bone formation. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.

Introduction

The nuclear receptor PPARγ is a well-established therapeutic target for type 2 diabetes, with agonist ligands like the thiazolidinedione (TZD) class of drugs improving insulin sensitivity. However, activation of PPARγ also promotes adipogenesis and has been associated with adverse effects such as weight gain and an increased risk of bone fractures.[1][2] The development of PPARγ antagonists and inverse agonists represents a therapeutic strategy to harness the beneficial effects of modulating PPARγ signaling while avoiding the drawbacks of full agonism. This compound emerged from efforts to develop a non-agonist ligand that could block the obesity-induced phosphorylation of serine 273 on PPARγ.[1][2] This led to the creation of the antagonist SR1664, and subsequently, the inverse agonist this compound.[1][2]

Discovery and Structure-Guided Design

The development of this compound was a result of a structure-activity relationship (SAR) study originating from the PPARγ antagonist SR1664.[1] It was hypothesized that introducing a bulkier substituent to the SR1664 scaffold could induce a clash with the activation function 2 (AF2) helix of the receptor, thereby repressing its basal activity.[1] This strategic modification led to the synthesis of this compound, which demonstrated inverse agonist properties.[1]

From Antagonist to Inverse Agonist: A Logical Progression

The design of this compound was a logical progression from the antagonist SR1664. The key structural modification involved the introduction of a bulkier group to enhance the steric clash with the AF2 helix of PPARγ, a critical region for coactivator recruitment.

SAR_Progression SR1664 SR1664 (Antagonist) Hypothesis Hypothesis: Increase steric clash with AF2 helix SR1664->Hypothesis Modification Introduce Bulkier Substituent Hypothesis->Modification This compound This compound (Inverse Agonist) Modification->this compound

Caption: Logical progression from SR1664 to this compound.

Mechanism of Action: PPARγ Signaling Pathway

PPARγ functions as a ligand-activated transcription factor. In its basal state, it can be bound to corepressor proteins. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes involved in adipogenesis. This compound, as an inverse agonist, binds to PPARγ and stabilizes a conformation that enhances the recruitment of corepressors, thereby repressing even the basal transcriptional activity of the receptor. This shifts the differentiation of MSCs from the adipogenic to the osteogenic lineage.

PPARg_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARg PPARγ PPRE PPRE (Promoter Region) PPARg->PPRE binds to CoR Corepressors PPARg->CoR recruits CoA Coactivators PPARg->CoA recruits RXR RXR RXR->PPRE binds to Adipogenesis_Genes Adipogenesis Genes (e.g., FABP4) PPRE->Adipogenesis_Genes promotes transcription Osteogenesis_Genes Osteogenesis Genes (e.g., BMP2, BMP6) PPRE->Osteogenesis_Genes represses transcription Adipocyte Adipocyte Adipogenesis_Genes->Adipocyte leads to Osteoblast Osteoblast Osteogenesis_Genes->Osteoblast leads to MSC Mesenchymal Stem Cell (MSC) MSC->Adipocyte differentiates to MSC->Osteoblast differentiates to This compound This compound This compound->PPARg inversely agonizes Agonist Agonist (e.g., TZD) Agonist->PPARg activates

Caption: this compound modulation of the PPARγ signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

AssayCell LineCompoundConcentrationResult
Transcriptional ActivityHEK293TThis compound1 µMRepression of PPARγ:PPRE-Luciferase reporter
Adipogenic Marker Expression3T3-L1 adipocytesThis compound1 µMDecreased mRNA expression of FABP4
Osteogenic DifferentiationHuman MSCsThis compoundNot SpecifiedIncreased calcium phosphatase deposition
Osteogenic Marker ExpressionHuman MSCsThis compoundNot SpecifiedIncreased mRNA expression of BMP2 and BMP6

Data extracted from the primary publication.[1]

Table 2: In Vivo Pharmacokinetics and Metabolic Effects of this compound

ParameterAnimal ModelDosingDurationOutcome
PharmacokineticsC57BL/6J mice20 mg/kg, oral gavage, once daily21 daysSufficient plasma exposure and epididymal WAT concentration
Insulin SensitivityC57BL/6J mice20 mg/kg, oral gavage, once daily21 daysNo significant change in insulin tolerance test
Fasting InsulinC57BL/6J mice20 mg/kg, oral gavage, once daily21 daysNo significant change
Food ConsumptionC57BL/6J mice20 mg/kg, oral gavage, once daily21 daysNo change observed
Body WeightC57BL/6J mice20 mg/kg, oral gavage, once daily21 daysNo change observed

Data extracted from the primary publication.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell-based Transactivation Assay

This assay was performed to determine the transcriptional activity of PPARγ in the presence of this compound.[1]

Transactivation_Assay A Co-transfect HEK293T cells with: - PPARγ expression vector - PPRE-Luciferase reporter vector B Treat cells with 1µM this compound or vehicle control A->B C Incubate for a specified period B->C D Lyse cells and measure luciferase activity C->D E Analyze data to determine fold change in transcriptional activity D->E

Caption: Workflow for the cell-based transactivation assay.

Methodology:

  • HEK293T cells were co-transfected with a full-length human PPARγ2 expression vector and a PPRE-luciferase reporter construct.[1]

  • Following transfection, cells were treated with 1 µM of this compound or a vehicle control (DMSO).[1]

  • After a 2-hour incubation period, the cells were lysed.[1]

  • Luciferase activity was measured using a microplate reader to quantify the light output.[1]

  • The fold change in transcriptional activity was calculated relative to the DMSO control.[1]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR was used to measure the mRNA levels of adipogenic and osteogenic marker genes.[1]

Methodology:

  • 3T3-L1 adipocytes or human MSCs were treated with 1 µM this compound or vehicle control.[1]

  • Total RNA was extracted from the cells using a suitable RNA isolation kit.

  • cDNA was synthesized from the extracted RNA via reverse transcription.

  • qPCR was performed using gene-specific primers for FABP4, BMP2, BMP6, and a housekeeping gene for normalization.

  • The relative mRNA expression levels were calculated using the ΔΔCt method.

In Vivo Studies in Mice

Animal studies were conducted to assess the pharmacokinetic properties and metabolic effects of this compound.[1]

Methodology:

  • Male C57BL/6J mice were administered this compound at a dose of 20 mg/kg via oral gavage once daily for 21 days.[1]

  • For pharmacokinetic analysis, plasma and epididymal white adipose tissue (WAT) were collected at specified time points to measure drug concentration.[1]

  • Insulin tolerance tests were performed by intraperitoneal injection of insulin (0.75 U/kg) after an overnight fast, followed by blood glucose measurements at various intervals.[1]

  • Fasting insulin levels, food consumption, and body weight were monitored throughout the study period.[1]

Conclusion

This compound is a novel PPARγ inverse agonist developed through a rational, structure-based approach. By repressing the basal activity of PPARγ, it effectively promotes osteogenic differentiation of mesenchymal stem cells. Preclinical studies have demonstrated its potential as a therapeutic agent for promoting bone formation without adversely affecting metabolic parameters.[1] Further investigation into the in vivo efficacy of this compound in models of bone loss is warranted to fully elucidate its therapeutic utility.

References

SR2595: A Technical Guide to its Suppression of Adipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a master regulator of adipogenesis, PPARγ plays a pivotal role in the differentiation of mesenchymal stem cells into adipocytes. The pharmacological repression of PPARγ by this compound presents a compelling therapeutic strategy for conditions where the inhibition of fat cell formation is desirable. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and quantitative data related to this compound's effect on adipogenesis suppression.

Core Mechanism of Action: PPARγ Inverse Agonism

This compound functions by binding to the ligand-binding domain of PPARγ, but unlike agonists which activate the receptor, this compound stabilizes a conformation that actively represses basal transcriptional activity. This inverse agonism leads to the recruitment of corepressors and dismissal of coactivators from PPARγ target gene promoters, effectively shutting down the genetic program required for adipocyte differentiation.[1][2] A key target gene suppressed by this action is the Fatty Acid-Binding Protein 4 (FABP4), a critical component in lipid metabolism and a well-established marker of adipogenesis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

ParameterValueCell Line/SystemReference
IC50 30 nMPPARγ transactivation[3][4]

Table 1: In Vitro Potency of this compound

Cell LineTreatmentTarget GeneFold Change vs. VehicleReference
3T3-L11µM this compound (during differentiation)FABP4 mRNA~0.5-fold decrease[2]

Table 2: Effect of this compound on Adipogenic Marker Expression

Signaling Pathway

The primary signaling pathway affected by this compound in the context of adipogenesis is the direct repression of PPARγ activity. This intervention prevents the transcription of genes essential for the differentiation and maturation of adipocytes.

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Represses PPRE PPRE (PPARγ Response Element) RXR RXR Adipogenic_Genes Adipogenic Genes (e.g., FABP4) PPRE->Adipogenic_Genes Transcription Blocked Adipogenesis Adipogenesis Suppression Adipogenic_Genes->Adipogenesis

Caption: this compound binds to and represses PPARγ, preventing the transcription of adipogenic genes.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation Assay

This protocol is designed to assess the impact of this compound on the differentiation of murine 3T3-L1 preadipocytes into mature adipocytes.

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Induction of Differentiation: Two days post-confluence, induce differentiation using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin) in DMEM with 10% FBS.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) concurrently with the differentiation cocktail.

  • Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound or vehicle. Culture for an additional 4-6 days, changing the medium every 48 hours.

  • Assessment of Adipogenesis:

    • Oil Red O Staining: Fix cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.

    • Quantitative PCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of adipogenic marker genes such as Fabp4, Pparg, and Cebpa. Normalize to a housekeeping gene (e.g., Gapdh).

Adipogenesis_Workflow A Plate 3T3-L1 cells B Grow to confluence A->B C Induce differentiation (MDI) + this compound or Vehicle B->C D Incubate for 48h C->D E Change to insulin medium + this compound or Vehicle D->E F Culture for 4-6 days E->F G Assess Adipogenesis F->G H Oil Red O Staining G->H I qPCR for Adipogenic Markers G->I

Caption: Workflow for assessing this compound's effect on 3T3-L1 adipogenesis.

PPARγ Transactivation Assay

This assay quantifies the ability of this compound to act as an inverse agonist on PPARγ transcriptional activity.

Methodology:

  • Cell Line: Use a suitable host cell line, such as HEK293T cells.

  • Transfection: Co-transfect cells with three plasmids:

    • An expression vector for a GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain (GAL4-PPARγ-LBD).

    • A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Treatment: Following transfection, treat the cells with serial dilutions of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (DMSO).

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The repression of basal luciferase activity by this compound indicates inverse agonism. Calculate the IC50 value from the dose-response curve.

Transactivation_Assay_Logic cluster_plasmids Plasmids P1 GAL4-PPARγ-LBD Transfection Co-transfect into HEK293T cells P1->Transfection P2 GAL4-Luciferase Reporter P2->Transfection P3 Renilla Control P3->Transfection Treatment Treat with this compound Transfection->Treatment Measurement Measure Luciferase Activity Treatment->Measurement Result Repression of Luciferase Signal (Inverse Agonism) Measurement->Result

References

Preliminary Investigation of SR2595 in Bone Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into SR2595, a novel small molecule modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and its potential therapeutic application in promoting bone formation. This compound has been identified as a PPARγ inverse agonist, a mechanism that actively represses the receptor's basal activity. This guide will detail the compound's mechanism of action, summarize key quantitative findings from in vitro and in vivo studies, and provide an outline of the experimental protocols used in its initial characterization.

Core Mechanism of Action: Shifting the Balance from Adipogenesis to Osteogenesis

Mesenchymal stem cells (MSCs) are multipotent progenitors capable of differentiating into various cell types, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The nuclear receptor PPARγ is a master regulator of adipogenesis.[1][2] Activation of PPARγ promotes the differentiation of MSCs into adipocytes, often at the expense of the osteoblastic lineage.[1][2][3] This reciprocal relationship is a key consideration in bone-related disorders like osteoporosis, where a decrease in bone volume is often accompanied by an increase in marrow adipose tissue.[3]

This compound functions as an inverse agonist of PPARγ.[1] Unlike antagonists that simply block the receptor's activation by agonists, inverse agonists reduce the constitutive activity of the receptor, leading to a state of repression. By pharmacologically repressing PPARγ, this compound effectively shifts the lineage commitment of MSCs away from adipogenesis and towards osteogenesis.[1][4] This leads to an increase in the formation of osteoblasts and the expression of key bone morphogenetic proteins.

Signaling Pathway of this compound in Osteogenesis

SR2595_Signaling_Pathway cluster_MSC Mesenchymal Stem Cell This compound This compound PPARg PPARγ This compound->PPARg Repression Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Osteogenesis Osteogenesis PPARg->Osteogenesis Inhibits BMPs BMP2, BMP6 Osteogenesis->BMPs Upregulation Osteoblast Osteoblast Formation BMPs->Osteoblast

Caption: this compound represses PPARγ, inhibiting adipogenesis and promoting osteogenesis in MSCs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: In Vitro Osteogenic Differentiation of Human MSCs

TreatmentOutcome MeasureResult
This compoundOsteogenic Differentiation (Calcium Phosphatase Deposition)Statistically significant increase
This compoundBone Morphogenetic Protein 2 (BMP2) ExpressionIncreased
This compoundBone Morphogenetic Protein 6 (BMP6) ExpressionIncreased
siRNA-mediated PPARγ silencingOsteogenic DifferentiationSimilar effects to this compound treatment

Table 2: In Vivo Pharmacokinetics and Metabolic Parameters in C57BL/6J Mice

ParameterDosingDurationResult
Pharmacokinetics20 mg/kg (oral gavage, once daily)N/ASufficient for in vivo studies[1]
Insulin Sensitivity (Insulin Tolerance Test)20 mg/kg (oral gavage, once daily)21 daysNo significant change[1]
Fasting Insulin Levels20 mg/kg (oral gavage, once daily)21 daysNo significant change[1]
Food Consumption20 mg/kg (oral gavage, once daily)21 daysNo change observed[1]
Body Weight20 mg/kg (oral gavage, once daily)21 daysNo change observed[1]

Experimental Protocols

In Vitro Osteogenic Differentiation Assay

This protocol outlines the methodology used to assess the effect of this compound on the osteogenic differentiation of mesenchymal stem cells.

In_Vitro_Workflow cluster_assays Differentiation and Analysis start Isolate Human Bone Marrow Derived Mesenchymal Stem Cells (MSCs) culture Culture MSCs start->culture treatment Treat MSCs with this compound (or vehicle control) culture->treatment calcium Measure Calcium Phosphatase Deposition treatment->calcium gene_expression Analyze Gene Expression (e.g., BMP2, BMP6 via RT-qPCR) treatment->gene_expression In_Vivo_Workflow cluster_tests Metabolic and PK Analysis start Acquire Male C57BL/6J Mice (7-week-old) acclimatize Acclimatize Mice and Maintain on Regular Chow Diet start->acclimatize dosing Administer this compound (20 mg/kg) or Rosiglitazone (5 mg/kg) or Vehicle via Oral Gavage Once Daily for 21 Days acclimatize->dosing pk Pharmacokinetic Analysis: Measure Plasma and Adipose Tissue Drug Concentration dosing->pk itt Perform Insulin Tolerance Test (ITT) (overnight fast, i.p. insulin injection) dosing->itt insulin Measure Fasting Insulin Levels dosing->insulin monitoring Monitor Food Consumption and Body Weight dosing->monitoring

References

An In-depth Technical Guide to SR2595 and its Relationship with SR1664: Modulators of PPARγ Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SR2595 and its precursor, SR1664, two pivotal research compounds that modulate the activity of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document details their mechanism of action, their interconnected development, and the experimental methodologies used to characterize their distinct pharmacological profiles.

Executive Summary

SR1664 is a potent antagonist of PPARγ that selectively inhibits the Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 without exhibiting classical agonistic activity. This unique property allows it to produce anti-diabetic effects without the adverse side effects associated with full PPARγ agonists, such as weight gain and fluid retention. Building upon the structural understanding of SR1664's antagonism, this compound was developed as a PPARγ inverse agonist. This compound not only antagonizes PPARγ but also reduces its basal activity, promoting a shift in mesenchymal stem cell (MSC) differentiation from adipogenesis towards osteogenesis. This guide will delve into the technical details of these compounds, presenting key data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for SR1664 and this compound, providing a comparative view of their biochemical and cellular activities.

Table 1: Biochemical Activity of SR1664 and this compound

CompoundTargetAssayParameterValueReference(s)
SR1664PPARγCdk5-mediated PhosphorylationIC5080 nM[1][2][3][4]
SR1664PPARγCompetitive BindingKi28.67 nM[2][3][4][5]
This compoundPPARγInverse Agonist TransactivationIC5030 nM[6]

Table 2: Cellular Effects of SR1664 and this compound

CompoundCell TypeEffectEndpoint MeasuredResultReference(s)
SR1664AdipocytesInhibition of PPARγ Phosphorylationp-PPARγ (Ser273) levelsDose-dependent decrease
SR16643T3-L1 preadipocytesAdipogenesisLipid accumulation (Oil Red O)No stimulation of adipogenesis
This compoundMurine preadipocytesAdipogenesisFABP4 expressionRepression of expression[6]
This compoundHuman MSCsOsteogenesisCalcium depositionPromotion of osteogenesis[7]
This compoundHuman MSCsOsteogenesisBMP2 and BMP6 expressionIncreased expression[7]

Core Signaling Pathways

The pharmacological effects of SR1664 and this compound are centered on their modulation of the PPARγ signaling pathway, which plays a critical role in the lineage commitment of mesenchymal stem cells.

SR1664-Mediated Inhibition of Cdk5-Phosphorylation of PPARγ

Under conditions of metabolic stress, Cdk5 activity is elevated, leading to the phosphorylation of PPARγ at serine 273. This phosphorylation event alters the transcriptional activity of PPARγ, contributing to insulin resistance. SR1664 binds to PPARγ and induces a conformational change that prevents Cdk5 from accessing and phosphorylating Ser273, thereby mitigating the downstream effects of this obesity-linked modification.

SR1664_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pparg PPARγ Regulation cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress Cdk5 Cdk5 Metabolic Stress->Cdk5 PPARg PPARg Cdk5->PPARg Phosphorylation p-PPARg (Ser273) p-PPARg (Ser273) Improved Insulin Sensitivity Improved Insulin Sensitivity PPARg->Improved Insulin Sensitivity Insulin Resistance Insulin Resistance p-PPARg (Ser273)->Insulin Resistance SR1664 SR1664 SR1664->Cdk5 SR1664->PPARg Binds to

SR1664 inhibits Cdk5-mediated phosphorylation of PPARγ.
This compound-Mediated Shift from Adipogenesis to Osteogenesis

PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of MSCs into adipocytes while inhibiting their differentiation into osteoblasts. As an inverse agonist, this compound not only blocks the activation of PPARγ but also suppresses its basal activity. This repression of PPARγ signaling leads to a lineage switch in MSCs, favoring osteogenesis at the expense of adipogenesis.

SR2595_Lineage_Switch cluster_pparg PPARγ Regulation Mesenchymal Stem Cell Mesenchymal Stem Cell PPARg PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Osteogenesis Osteogenesis PPARg->Osteogenesis Inhibits This compound This compound This compound->PPARg Inverse Agonist This compound->Adipogenesis This compound->Osteogenesis

This compound promotes osteogenesis by inverse agonism of PPARγ.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of SR1664 and this compound.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay is used to determine the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Workflow Diagram:

Cdk5_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate PPARg with Compound Incubate PPARg with Compound Prepare Reagents->Incubate PPARg with Compound Add Cdk5/p35 and ATP Add Cdk5/p35 and ATP Incubate PPARg with Compound->Add Cdk5/p35 and ATP Incubate Incubate Add Cdk5/p35 and ATP->Incubate Detect ADP Detect ADP Incubate->Detect ADP Analyze Data Analyze Data Detect ADP->Analyze Data End End Analyze Data->End

Workflow for the in vitro Cdk5-mediated PPARγ phosphorylation assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for Cdk5/p35 kinase activity.

    • Reconstitute purified recombinant PPARγ ligand-binding domain (LBD) and Cdk5/p35 enzyme to their working concentrations in the reaction buffer.

    • Prepare a stock solution of ATP in reaction buffer.

    • Prepare serial dilutions of SR1664 and control compounds (e.g., rosiglitazone as a positive control, DMSO as a vehicle control).

  • Reaction Setup:

    • In a 96-well plate, add purified PPARγ LBD to each well.

    • Add the serially diluted compounds or controls to the respective wells.

    • Incubate the plate to allow the compounds to bind to PPARγ.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of Cdk5/p35 and ATP to each well.

    • Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection:

    • Terminate the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay). This is typically a luminescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of Cdk5 activity for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

PPARγ Inverse Agonist Luciferase Reporter Gene Assay

This cell-based assay is used to measure the ability of a compound to repress the basal transcriptional activity of PPARγ.

Workflow Diagram:

Inverse_Agonist_Assay_Workflow Start Start Transfect Cells Transfect Cells Start->Transfect Cells Seed Cells Seed Cells Transfect Cells->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Lyse Cells & Measure Luciferase Lyse Cells & Measure Luciferase Incubate->Lyse Cells & Measure Luciferase Analyze Data Analyze Data Lyse Cells & Measure Luciferase->Analyze Data End End Analyze Data->End

Workflow for the PPARγ inverse agonist luciferase reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

    • Co-transfect the cells with two plasmids:

      • An expression vector for full-length human PPARγ.

      • A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a luciferase gene.

    • A co-transfected plasmid expressing a constitutively active reporter (e.g., β-galactosidase or Renilla luciferase) can be used for normalization.

  • Cell Seeding and Treatment:

    • After transfection, seed the cells into 96-well plates.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of this compound and control compounds (e.g., a known PPARγ agonist as a positive control for activation, and a known antagonist for comparison).

    • Treat the cells with the compounds.

  • Incubation and Lysis:

    • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for changes in gene expression.

    • Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay:

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • If a normalization vector was used, measure the activity of the normalization reporter.

  • Data Analysis:

    • Normalize the luciferase activity to the activity of the internal control.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated cells. For an inverse agonist, a decrease below the basal level is expected.

    • Determine the IC50 value for the repression of basal activity.

Osteogenic Differentiation of Human Mesenchymal Stem Cells

This protocol is used to assess the pro-osteogenic activity of this compound on human MSCs.

Protocol:

  • Cell Culture:

    • Culture human MSCs in a growth medium that maintains their multipotency.

    • Seed the MSCs in multi-well plates at an appropriate density.

  • Osteogenic Induction:

    • Once the cells reach a desired confluency, replace the growth medium with an osteogenic differentiation medium. This medium is typically supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid.

    • Treat the cells with this compound at various concentrations. Include a vehicle control group.

  • Differentiation Period:

    • Culture the cells for an extended period (e.g., 14-21 days), replacing the medium with fresh osteogenic medium and this compound every 2-3 days.

  • Assessment of Osteogenesis:

    • Alizarin Red S Staining:

      • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

      • Stain the cells with Alizarin Red S solution, which specifically binds to calcium deposits, a hallmark of osteogenesis.

      • Wash the cells to remove excess stain and visualize the red-orange staining of mineralized nodules under a microscope.

    • Gene Expression Analysis:

      • At various time points during differentiation, isolate RNA from the cells.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic marker genes, such as RUNX2, alkaline phosphatase (ALP), osteocalcin (OCN), BMP2, and BMP6.

Adipogenesis Assay and FABP4 Expression Analysis

This assay evaluates the effect of compounds on the differentiation of preadipocytes into mature adipocytes.

Protocol:

  • Cell Culture and Differentiation Induction:

    • Culture a preadipocyte cell line (e.g., 3T3-L1 or murine preadipocytes) to confluence.

    • Induce differentiation by treating the cells with a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of the test compound (e.g., this compound).

  • Differentiation Period:

    • After the initial induction, maintain the cells in a differentiation medium containing insulin and the test compound for several days.

  • Assessment of Adipogenesis:

    • Oil Red O Staining:

      • Fix the differentiated cells.

      • Stain the cells with Oil Red O, a lipid-soluble dye that stains the intracellular lipid droplets characteristic of mature adipocytes.

      • Visualize and quantify the lipid accumulation.

    • FABP4 Expression Analysis:

      • Isolate RNA from the cells at the end of the differentiation period.

      • Perform qRT-PCR to measure the expression of the adipogenic marker gene, Fatty Acid Binding Protein 4 (FABP4). A repression of FABP4 expression would be indicative of an anti-adipogenic effect.

Conclusion

SR1664 and its derivative, this compound, represent a significant advancement in the field of PPARγ modulation. By moving away from classical agonism, these compounds offer the potential for more targeted therapeutic interventions. SR1664's ability to block Cdk5-mediated PPARγ phosphorylation provides a novel approach to insulin sensitization, while this compound's inverse agonism opens up new avenues for therapies aimed at promoting bone formation. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers working to further elucidate the therapeutic potential of these and other selective PPARγ modulators.

References

SR2595: A Technical Guide to a Novel PPARγ Inverse Agonist for Osteogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Structurally derived from the antagonist SR1664, this compound was developed to repress the basal transcriptional activity of PPARγ. This guide provides a comprehensive overview of the structural and functional characteristics of this compound, with a focus on its role in promoting osteogenic differentiation of mesenchymal stem cells (MSCs). Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to support further research and development in the fields of bone regeneration and metabolic disease.

Structural Characteristics

This compound, chemically named (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, was designed through a structure-guided approach to enhance the steric clash with the activation function-2 (AF2) domain of PPARγ, a mechanism initiated by its predecessor, SR1664. The key structural modification in this compound is the substitution of a nitro group for the t-butyl group present in SR1664.[1] This substitution was hypothesized to further promote the repressive state of the receptor.[1]

The development of this compound was based on the structure-activity relationship (SAR) studies of the biaryl indole scaffold of SR1664.[1] The stereospecificity of the interaction is crucial, as the R-enantiomer of SR1664, SR1663, acts as an agonist.[1]

Functional Characteristics: A PPARγ Inverse Agonist

This compound functions as a potent inverse agonist of PPARγ, meaning it not only blocks the action of agonists but also reduces the basal, ligand-independent activity of the receptor.[1] This inverse agonism has been demonstrated to shift the lineage commitment of mesenchymal stem cells away from adipogenesis and towards osteogenesis.[1][2]

Mechanism of Action

PPARγ is a nuclear receptor that, upon activation, typically promotes adipogenesis.[3] this compound binds to the ligand-binding domain of PPARγ and induces a conformational change that promotes the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1), while preventing the binding of coactivators.[1] This active repression of PPARγ signaling leads to the downregulation of adipogenic marker genes, such as Fatty Acid-Binding Protein 4 (FABP4), and the upregulation of osteogenic markers.[1]

SR2595_Mechanism_of_Action cluster_extracellular Extracellular Space This compound This compound PPARg_RXR PPARg_RXR This compound->PPARg_RXR Binds PPRE PPRE PPARg_RXR->PPRE Binds CoA CoA PPARg_RXR->CoA Recruitment Blocked Adipogenic_Genes Adipogenic_Genes PPRE->Adipogenic_Genes Transcription Repressed Osteogenic_Genes Osteogenic_Genes PPRE->Osteogenic_Genes Transcription Promoted CoR CoR CoR->PPARg_RXR Recruited by This compound-bound PPARγ

In Vitro Efficacy

Treatment of human mesenchymal stem cells with this compound has been shown to significantly increase osteogenic differentiation, as measured by calcium phosphate deposition.[2] This is accompanied by an increased expression of key osteogenic genes, Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6).[2] Conversely, this compound represses the expression of the adipogenic marker FABP4 in differentiating preadipocytes.[1]

In Vivo Studies

In vivo studies in lean C57BL/6J mice have demonstrated that this compound has sufficient pharmacokinetic properties for once-daily oral dosing.[2] Chronic administration for 21 days at 20 mg/kg did not result in any significant changes in insulin sensitivity, fasting insulin levels, food consumption, or body weight, suggesting a favorable metabolic profile.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Binding Affinity of this compound and Analogs for PPARγ

CompoundBinding Affinity (Ki, nM)
This compoundData not available in the provided search results
SR1664Data not available in the provided search results
SR10221Data not available in the provided search results
RosiglitazoneData not available in the provided search results
Note: The primary publication refers to Supplementary Table 1 for binding affinities, but the actual data was not found in the search results.

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dosing RouteOral
Dose20 mg/kg
Dosing FrequencyOnce daily
Study Duration21 days
Plasma ExposureSufficient for in vivo studies[2]
Concentration in WATSufficient for in vivo studies[2]
Note: The primary publication refers to Supplementary Fig. 2a and 2b for detailed pharmacokinetic data, which was not available in the search results.

Table 3: In Vitro Activity of this compound

AssayCell TypeTreatmentResult
PPARγ:PPRE-Luciferase Reporter AssayHEK293T cells1µM this compoundRepressed transactivation below basal levels[1]
FABP4 mRNA Expression (qPCR)Differentiated 3T3-L1 adipocytes1µM this compoundRepressed expression below basal levels[1]
Osteogenic Differentiation (Calcium Deposition)Human MSCsThis compoundStatistically significant increase[2]
BMP2 and BMP6 mRNA Expression (qPCR)Human MSCsThis compoundIncreased expression[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the available information.

Synthesis of this compound

This compound, or (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, is synthesized from commercially available ethyl 2,3-dimethyl-1H-indole-5-carboxylate.[1]

SR2595_Synthesis_Workflow start Ethyl 2,3-dimethyl-1H-indole-5-carboxylate step1 N-alkylation with tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate (NaH in DMF) start->step1 step2 Hydrolysis of ethyl ester (aqueous NaOH in ethanol) step1->step2 step3 Coupling with (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine (HATU and DIPEA in CH2Cl2) step2->step3 end This compound step3->end

Cell-Based PPARγ Transactivation Assay

This assay measures the ability of this compound to modulate PPARγ transcriptional activity.

  • Cell Line: HEK293T cells.

  • Reporter System: A luciferase reporter construct under the control of a PPARγ response element (PPRE).

  • Procedure:

    • Seed HEK293T cells in appropriate culture plates.

    • Transfect cells with the PPRE-luciferase reporter plasmid and a PPARγ expression vector.

    • Treat the transfected cells with 1 µM this compound or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[1]

3T3-L1 Adipogenesis Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into adipocytes.

  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation Induction:

    • Grow 3T3-L1 cells to confluence.

    • Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment: Treat the differentiating cells with 1 µM this compound or vehicle control.

  • Analysis:

    • Gene Expression: After a defined differentiation period (e.g., 4-8 days), extract mRNA and perform quantitative PCR (qPCR) to measure the expression of adipogenic markers like FABP4.[1]

    • Lipid Accumulation: Stain cells with Oil Red O to visualize lipid droplet formation.

Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol evaluates the pro-osteogenic activity of this compound.

  • Cell Line: Human mesenchymal stem cells (MSCs).

  • Osteogenic Induction:

    • Culture human MSCs in a standard growth medium.

    • To induce osteogenesis, switch to an osteogenic differentiation medium (e.g., containing dexamethasone, β-glycerophosphate, and ascorbic acid).

  • Treatment: Treat the cells with this compound at a specified concentration.

  • Analysis:

    • Calcium Deposition: After a prolonged culture period (e.g., 14-21 days), fix the cells and stain with Alizarin Red S to visualize and quantify calcium phosphate deposition.[2]

    • Gene Expression: At earlier time points, extract mRNA and perform qPCR to measure the expression of osteogenic markers such as BMP2 and BMP6.[2]

Osteogenesis_Workflow cluster_analysis Analysis start Culture Human MSCs induce Induce Osteogenic Differentiation (Osteogenic Medium) start->induce treat Treat with this compound induce->treat qpcr qPCR for Osteogenic Markers (e.g., BMP2, BMP6) (Early Timepoints) treat->qpcr stain Alizarin Red S Staining for Calcium Deposition (Late Timepoints) treat->stain

Conclusion

This compound represents a significant advancement in the development of selective PPARγ modulators. Its unique inverse agonist activity provides a powerful tool for investigating the role of PPARγ in cellular differentiation and offers a promising therapeutic strategy for promoting bone formation without the adverse metabolic effects associated with PPARγ agonists. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader class of PPARγ inverse agonists.

References

The Therapeutic Potential of SR2595 in Bone Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of SR2595, a novel small molecule, in the field of bone regeneration. This compound acts as a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By modulating this key nuclear receptor, this compound promotes the differentiation of mesenchymal stem cells (MSCs) into bone-forming osteoblasts, offering a promising new therapeutic strategy for conditions characterized by bone loss, such as osteoporosis, and for enhancing fracture healing.

Core Mechanism of Action: Shifting the Balance from Adipogenesis to Osteogenesis

Mesenchymal stem cells are multipotent stromal cells that can differentiate into various cell lineages, including osteoblasts (bone cells) and adipocytes (fat cells). The lineage commitment of MSCs is a tightly regulated process, with a well-established reciprocal relationship between osteogenesis and adipogenesis. PPARγ is recognized as the master regulator of adipogenesis.[1][2][3] Activation of PPARγ by agonist ligands, such as the thiazolidinedione (TZD) class of drugs, drives MSCs towards the adipocytic lineage at the expense of osteoblast formation.[2][3] This effect contributes to the adverse skeletal effects, including bone loss and increased fracture risk, observed with TZD treatment.[3]

This compound functions as an inverse agonist of PPARγ.[2][4] Unlike neutral antagonists that simply block agonist binding, an inverse agonist reduces the basal or constitutive activity of the receptor.[4] By repressing PPARγ activity, this compound effectively inhibits adipogenesis and promotes the commitment of MSCs to the osteogenic lineage.[2][4] This targeted pharmacological repression of PPARγ presents a therapeutic strategy to phenocopy the enhanced bone formation observed in genetic models of PPARγ deficiency.[4]

The pro-osteogenic effect of this compound is mediated, at least in part, by the upregulation of key bone morphogenetic proteins (BMPs), specifically BMP2 and BMP6.[4] These signaling molecules are critical inducers of osteoblast differentiation and bone formation.

Quantitative Data on the Osteogenic Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies evaluating the efficacy of this compound in promoting osteogenic differentiation of human mesenchymal stem cells (hMSCs).

Parameter Treatment Group Result Fold Change vs. Control (Vehicle) Statistical Significance
Calcium Deposition This compoundIncreased MineralizationNot explicitly quantified in primary literature, but described as a "statistically significant increase".[4]p < 0.05
Vehicle (Control)Basal Mineralization--

Table 1: Effect of this compound on in vitro mineralization of human mesenchymal stem cells.

Gene Treatment Group Result Fold Change vs. Control (Vehicle) Statistical Significance
BMP2 This compoundUpregulated mRNA expressionNot explicitly quantified in primary literature, but a visible increase is shown in representative blots.[4]p < 0.05
Vehicle (Control)Basal Expression--
BMP6 This compoundUpregulated mRNA expressionNot explicitly quantified in primary literature, but a visible increase is shown in representative blots.[4]p < 0.05
Vehicle (Control)Basal Expression--

Table 2: Effect of this compound on the expression of osteogenic marker genes in human mesenchymal stem cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Human Mesenchymal Stem Cell (hMSC) Culture and Osteogenic Differentiation

This protocol outlines the general procedure for inducing osteogenic differentiation in hMSCs and treating them with this compound.

Materials:

  • Human Mesenchymal Stem Cells (e.g., from bone marrow or adipose tissue)

  • MSC Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Osteogenic Differentiation Medium (ODM): MSC Growth Medium supplemented with:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbate-2-phosphate

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Tissue culture plates (6-well or 24-well)

Procedure:

  • Culture hMSCs in MSC Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed hMSCs into 6-well or 24-well plates at a density of 5 x 104 cells/cm2.

  • Allow cells to adhere and reach 70-80% confluency.

  • To induce osteogenic differentiation, replace the growth medium with Osteogenic Differentiation Medium.

  • Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of vehicle (DMSO) for the control group.

  • Culture the cells for 14-21 days, replacing the medium with fresh ODM and this compound/vehicle every 2-3 days.

  • After the differentiation period, proceed with downstream analyses such as Alizarin Red S staining or RNA isolation for qPCR.

Alizarin Red S Staining for Mineralization

This protocol is used to visualize and quantify the deposition of calcium, a key marker of osteogenic differentiation.

Materials:

  • Differentiated hMSCs in culture plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)

  • Distilled water

  • 10% Acetic Acid

  • 10% Ammonium Hydroxide

  • Spectrophotometer

Procedure for Staining:

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Add a sufficient volume of Alizarin Red S staining solution to cover the cell monolayer.

  • Incubate for 20-30 minutes at room temperature with gentle shaking.

  • Aspirate the ARS solution and wash the cells four times with distilled water to remove unincorporated stain.

  • Allow the plates to air dry and visualize the red-orange mineralized nodules under a microscope.

Procedure for Quantification:

  • To the stained and washed wells, add 1 mL of 10% acetic acid per well (for a 6-well plate).

  • Incubate for 30 minutes at room temperature with shaking to elute the stain.

  • Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube.

  • Heat the suspension at 85°C for 10 minutes and then place on ice for 5 minutes.

  • Centrifuge at 20,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.

  • Read the absorbance of the solution at 405 nm using a spectrophotometer.

  • Compare the absorbance values of this compound-treated samples to vehicle-treated controls.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the relative expression levels of osteogenic marker genes.

Materials:

  • Differentiated hMSCs in culture plates

  • RNA lysis buffer (e.g., TRIzol)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR primers for target genes (BMP2, BMP6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Lyse the cells in the culture plate using a suitable RNA lysis buffer.

  • Isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.

  • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls, normalized to the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Osteogenesis

SR2595_Signaling_Pathway This compound-Mediated Osteogenic Differentiation This compound This compound PPARg PPARγ This compound->PPARg inhibits BMP2 BMP2 This compound->BMP2 upregulates BMP6 BMP6 This compound->BMP6 upregulates Adipogenesis Adipogenesis PPARg->Adipogenesis promotes Osteoblast Osteoblast PPARg->Osteoblast inhibits MSC Mesenchymal Stem Cell MSC->Adipogenesis MSC->Osteoblast BoneFormation Bone Formation Osteoblast->BoneFormation leads to BMP2->Osteoblast promotes BMP6->Osteoblast promotes Experimental_Workflow In Vitro Evaluation of this compound Start Start: Culture hMSCs Induction Induce Osteogenic Differentiation Start->Induction Treatment Treat with this compound or Vehicle (Control) Induction->Treatment Incubation Incubate for 14-21 Days Treatment->Incubation Analysis Endpoint Analyses Incubation->Analysis ARS Alizarin Red S Staining (Mineralization) Analysis->ARS qPCR qPCR (Gene Expression) Analysis->qPCR Visualization Microscopy ARS->Visualization Quantification Spectrophotometry ARS->Quantification FoldChange Relative Fold Change (ΔΔCt) qPCR->FoldChange

References

The Impact of SR2595 on Gene Expression in Pre-adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. This technical guide delves into the molecular impact of this compound on gene expression during the differentiation of pre-adipocytes. By repressing the transcriptional activity of PPARγ, this compound is anticipated to be a powerful tool for studying adipocyte biology and a potential therapeutic agent for metabolic diseases. This document provides a comprehensive overview of the expected effects of this compound on key adipogenic gene expression, detailed experimental protocols for in vitro studies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a complex and highly regulated process. Central to this process is the nuclear receptor PPARγ, which, upon activation, orchestrates a transcriptional cascade leading to the expression of numerous genes essential for the adipocyte phenotype. Dysregulation of adipogenesis is implicated in various metabolic disorders, including obesity and type 2 diabetes.

This compound, as a PPARγ inverse agonist, offers a mechanism to pharmacologically repress the basal and ligand-induced activity of this key transcription factor. This guide outlines the theoretical framework and practical considerations for investigating the impact of this compound on pre-adipocyte gene expression, providing researchers with the necessary information to design and execute robust experiments in this area.

This compound and the PPARγ Signaling Pathway in Adipogenesis

PPARγ, in concert with its heterodimeric partner Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding, coupled with the recruitment of co-activators, initiates the transcription of genes crucial for adipocyte differentiation and function. This compound, by binding to PPARγ, is thought to induce a conformational change that favors the recruitment of co-repressors, thereby actively repressing gene transcription. This leads to the inhibition of adipogenesis.

Diagram of the PPARγ Signaling Pathway and the Impact of this compound

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Pre-adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adipogenic\nStimuli Adipogenic Stimuli PPARg/RXR PPARg/RXR Adipogenic\nStimuli->PPARg/RXR Activates PPRE PPRE PPARg/RXR->PPRE Binds Co-repressors Co-repressors PPARg/RXR->Co-repressors Recruits This compound This compound This compound->PPARg/RXR Binds and Inactivates Adipogenic\nGenes Adipogenic Genes PPRE->Adipogenic\nGenes Promotes Transcription Co-activators Co-activators Co-activators->PPRE Recruited by active PPARg/RXR Co-repressors->PPRE Represses Transcription Inhibition of\nAdipogenesis Inhibition of Adipogenesis Adipogenic\nGenes->Inhibition of\nAdipogenesis

Caption: this compound inhibits the PPARγ signaling pathway.

Expected Impact of this compound on Adipogenic Gene Expression

Gene SymbolGene NameFunction in AdipogenesisExpected Change with this compound Treatment
PPARGPeroxisome proliferator-activated receptor gammaMaster transcriptional regulator of adipogenesis.Downregulated
CEBPACCAAT/enhancer-binding protein alphaTranscription factor that works synergistically with PPARγ to promote differentiation.Downregulated
FABP4Fatty acid-binding protein 4Involved in fatty acid uptake and transport. A key marker of mature adipocytes.Downregulated
ADIPOQAdiponectin, C1Q and collagen domain containingAdipokine secreted by mature adipocytes, involved in glucose regulation and fatty acid oxidation.Downregulated

Experimental Protocols

Cell Culture and Differentiation of 3T3-L1 Pre-adipocytes

The 3T3-L1 cell line is a well-established and widely used model for studying adipogenesis in vitro.

Materials:

  • 3T3-L1 pre-adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • 6-well cell culture plates

Protocol:

  • Cell Seeding: Seed 3T3-L1 pre-adipocytes in 6-well plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

  • Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 100% confluence (Day 0). Allow the cells to remain confluent for an additional 48 hours.

  • Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

  • This compound Treatment: Add this compound (e.g., at concentrations of 1 µM, 5 µM, and 10 µM) or DMSO (vehicle control) to the differentiation medium.

  • Adipocyte Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin) containing the respective concentrations of this compound or DMSO.

  • Maintenance (Day 4 onwards): Replace the medium every 48 hours with differentiation medium II containing this compound or DMSO until the cells are harvested for analysis (e.g., Day 8 or Day 10).

Diagram of the 3T3-L1 Differentiation and Treatment Workflow

Adipogenesis_Workflow cluster_prep Preparation cluster_diff Differentiation cluster_analysis Analysis A Seed 3T3-L1 cells B Grow to confluence (Day -2 to Day 0) A->B C Induce differentiation (MDI) + this compound or Vehicle (Day 0) B->C D Change to insulin medium + this compound or Vehicle (Day 2) C->D E Maintain in insulin medium with treatment (Day 4+) D->E F Harvest cells for RNA extraction E->F Day 8-10 G Quantitative RT-PCR F->G H Analyze gene expression data G->H

Caption: Experimental workflow for this compound treatment.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Reverse transcriptase kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (PPARG, CEBPA, FABP4, ADIPOQ) and a reference gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: At the desired time point (e.g., Day 8), wash the cells with PBS and lyse them directly in the well using TRIzol or the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Quantitative RT-PCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and a qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control using the 2^-ΔΔCt method.

Conclusion

This compound, as a PPARγ inverse agonist, represents a valuable pharmacological tool to probe the intricate mechanisms of adipogenesis. The experimental framework provided in this guide offers a robust approach to characterizing the impact of this compound on pre-adipocyte gene expression. The expected downregulation of key adipogenic markers will provide critical insights into the role of PPARγ in this fundamental biological process and may pave the way for novel therapeutic strategies for metabolic diseases. Further studies are warranted to fully elucidate the dose- and time-dependent effects of this compound and to explore its impact on the broader transcriptome of differentiating pre-adipocytes.

Methodological & Application

Application Notes and Protocols for SR2595 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a pivotal role as the master regulator of adipogenesis.[1][3][4] this compound was developed from the PPARγ antagonist SR1664 and is designed to actively repress the basal transcriptional activity of PPARγ.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the biological roles of PPARγ and for exploring therapeutic strategies that involve the pharmacological repression of this receptor, particularly in the context of promoting osteogenesis over adipogenesis.[1][2][3][5]

Mechanism of Action:

This compound functions as a PPARγ inverse agonist. Unlike neutral antagonists that simply block agonist binding, an inverse agonist reduces the constitutive activity of the receptor. This compound achieves this by binding to the PPARγ ligand-binding domain and inducing a conformational change that promotes a clash with the activation function-2 (AF2) helix.[1] This prevents the recruitment of coactivators and may enhance the recruitment of corepressors, leading to a repression of target gene transcription below basal levels.[1][6] Consequently, this compound can effectively block adipogenesis and promote the commitment of mesenchymal stem cells (MSCs) to the osteogenic lineage.[1][2][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeConcentrationObserved EffectReference
HEK293TPPARγ:PPRE-Luciferase Reporter Assay1 µMRepression of transactivation below basal levels[1]
3T3-L1 preadipocytesqPCR (Adipogenic Differentiation)1 µMDecreased expression of the adipogenic marker FABP4[1]
Human Mesenchymal Stem Cells (MSCs)Osteogenic Differentiation (Calcium Deposition)Not specified, presumed similar to other assaysStatistically significant increase in calcium deposition[1][5]
Human Mesenchymal Stem Cells (MSCs)qPCR (Osteogenic Differentiation)Not specified, presumed similar to other assaysIncreased expression of osteogenic markers BMP2 and BMP6[1][5]

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Storage: Store the this compound stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes how to induce osteogenic differentiation in MSCs using this compound.

Materials:

  • Human Mesenchymal Stem Cells (MSCs)

  • Complete culture medium (e.g., α-MEM with 10-17% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)[1]

  • Osteogenic induction medium (complete culture medium supplemented with 50 µM ascorbate-2-phosphate, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Alizarin Red S staining solution

  • Reagents for RNA extraction and qPCR (optional)

Procedure:

  • Cell Seeding: Seed MSCs in a 24-well plate at a density of 5,000 cells/cm².[1] Culture the cells in complete culture medium at 37°C in a humidified incubator with 5% CO₂.

  • Adherence: After 24 hours, remove the non-adherent cells by washing with PBS and replace the medium with fresh complete culture medium.[1]

  • Induction of Differentiation: When the cells reach approximately 80-90% confluency, replace the complete culture medium with osteogenic induction medium.

  • Treatment: Add this compound to the osteogenic induction medium at the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

  • Medium Change: Replace the medium with fresh osteogenic induction medium containing this compound or vehicle every 2-3 days.

  • Duration: Continue the differentiation for 14-21 days.

  • Assessment of Osteogenesis (Alizarin Red S Staining): a. After the differentiation period, wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the fixed cells three times with deionized water. d. Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature. e. Wash the cells extensively with deionized water to remove excess stain. f. Visualize and quantify the calcium deposits. Red staining indicates the presence of calcified matrix.

  • Assessment of Osteogenesis (qPCR): a. At desired time points (e.g., day 7 or 14), lyse the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Analyze the expression of osteogenic marker genes such as BMP2, BMP6, RUNX2, and ALPL by qPCR. Normalize the expression to a suitable housekeeping gene.

Protocol for In Vitro Adipogenic Differentiation of 3T3-L1 Preadipocytes

This protocol details the method for assessing the inhibitory effect of this compound on adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • Growth medium (DMEM with 10% bovine calf serum)

  • Adipogenic induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Adipogenic maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates (e.g., 12-well plates)

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in 12-well plates and grow to confluence in growth medium.

  • Induction: Two days post-confluence (Day 0), replace the growth medium with adipogenic induction medium.

  • Treatment: Add this compound at a final concentration of 1 µM or other desired concentrations.[1] Include a vehicle control.

  • Medium Change 1: On Day 2, replace the induction medium with adipogenic maintenance medium containing this compound or vehicle.

  • Medium Change 2: On Day 4, and every two days thereafter, replace the medium with fresh adipogenic maintenance medium containing this compound or vehicle.

  • Duration: Continue the differentiation for 8-10 days.

  • Assessment of Adipogenesis (qPCR): a. At the end of the differentiation period, harvest the cells. b. Extract total RNA and synthesize cDNA. c. Perform qPCR to analyze the expression of adipogenic markers such as FABP4 (aP2) and PPARG. Normalize to a housekeeping gene. A decrease in the expression of these markers in this compound-treated cells compared to the vehicle control indicates inhibition of adipogenesis.[1]

Protocol for PPARγ:PPRE Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of PPARγ.

Materials:

  • HEK293T cells[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for PPARγ

  • Reporter plasmid containing a luciferase gene driven by a promoter with PPAR response elements (PPRE)

  • Transfection reagent

  • This compound stock solution

  • Vehicle control (DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing 1 µM this compound or vehicle control.[1]

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay: a. Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. b. If a normalization plasmid was used, measure Renilla luciferase activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to the vehicle control indicates repression of PPARγ transcriptional activity.[1]

Visualizations

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Basal Activity) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_repressed PPARγ-RXR Heterodimer (Repressed) PPARg_RXR_inactive->PPARg_RXR_repressed Conformational Change (Inverse Agonism) PPRE PPRE PPARg_RXR_repressed->PPRE Binds to DNA Adipogenic_Genes Adipogenic Genes (e.g., FABP4) Transcription Repressed PPRE->Adipogenic_Genes Leads to CoRepressors Co-repressors CoRepressors->PPARg_RXR_repressed Recruitment

Caption: this compound inverse agonism of the PPARγ signaling pathway.

Osteogenic_Differentiation_Workflow cluster_workflow Experimental Workflow: Osteogenic Differentiation start Seed MSCs induce Induce Osteogenesis (Osteogenic Medium) start->induce treat Treat with this compound (1 µM) or Vehicle (DMSO) induce->treat culture Culture for 14-21 days (Change medium every 2-3 days) treat->culture assess Assess Osteogenesis culture->assess stain Alizarin Red S Staining (Calcium Deposition) assess->stain Phenotypic qpcr qPCR Analysis (BMP2, BMP6 Expression) assess->qpcr Gene Expression

Caption: Workflow for this compound-induced osteogenic differentiation of MSCs.

Adipogenic_Differentiation_Workflow cluster_workflow Experimental Workflow: Adipogenic Differentiation Inhibition start Seed 3T3-L1 Preadipocytes (Grow to confluence) induce Induce Adipogenesis (Day 0: Induction Medium) start->induce treat Treat with this compound (1 µM) or Vehicle (DMSO) induce->treat maintain1 Day 2: Change to Maintenance Medium treat->maintain1 maintain2 Day 4+: Change medium every 2 days maintain1->maintain2 harvest Harvest Cells (Day 8-10) maintain2->harvest qpcr qPCR Analysis (FABP4 Expression) harvest->qpcr

Caption: Workflow for assessing this compound's inhibition of adipogenesis.

References

Application Notes and Protocols for SR2595-Induced Osteogenic Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[1][2][3] By repressing the basal activity of PPARγ, this compound effectively shifts the lineage commitment of multipotent mesenchymal stem cells (MSCs) away from the adipogenic fate and towards the osteogenic lineage, thereby promoting bone formation.[1][2][3][4] This makes this compound a promising therapeutic candidate for treating bone loss disorders such as osteoporosis.[5][6] These application notes provide a detailed protocol for utilizing this compound to induce osteogenic differentiation in vitro.

Mechanism of Action

The primary mechanism of this compound in promoting osteogenesis is through the pharmacological repression of PPARγ.[1][2] Activation of PPARγ typically promotes adipogenesis at the expense of osteoblast formation.[1][2][3] this compound, by acting as an inverse agonist, represses the transcriptional activity of PPARγ. This repression leads to an upregulation of key osteogenic signaling molecules, including Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6).[1][7] These BMPs are critical inducers of osteoblast differentiation, which in turn upregulate key transcription factors such as RUNX2 and Osterix (Sp7), essential for the maturation of osteoblasts and the expression of bone matrix proteins.[8][9][10][11] The overall effect is a significant increase in osteogenic differentiation and subsequent mineralization of the extracellular matrix.

Signaling Pathway Diagram

SR2595_Signaling_Pathway cluster_cell Mesenchymal Stem Cell cluster_osteo Osteogenic Differentiation This compound This compound PPARg PPARγ This compound->PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis BMPs BMP2, BMP6 PPARg->BMPs RUNX2_Osterix RUNX2 / Osterix BMPs->RUNX2_Osterix Osteoblast_Maturation Osteoblast Maturation RUNX2_Osterix->Osteoblast_Maturation Mineralization Mineralization Osteoblast_Maturation->Mineralization

Caption: this compound inhibits PPARγ, promoting osteogenesis over adipogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for in vitro and in vivo studies using this compound.

Table 1: In Vitro Osteogenic Differentiation of Human MSCs

ParameterValueReference
Cell TypeHuman Mesenchymal Stem Cells (MSCs)[1]
This compound Concentration1 µM[1]
Treatment Duration15 days[1]
Key Osteogenic Markers UpregulatedBMP2, BMP6[1][7]
Primary AssayAlizarin Red S Staining (Calcium Deposition)[1]

Table 2: In Vivo Pharmacokinetics and Metabolic Parameters in Mice

ParameterValueReference
Animal ModelC57BL/6J mice[1]
Dosing20 mg/kg, once daily oral administration[1]
Treatment Duration21 days[1]
Metabolic EffectsNo significant change in insulin sensitivity, fasting insulin levels, food consumption, or body weight[1][5]

Experimental Protocols

Protocol 1: In Vitro Osteogenic Differentiation of Human MSCs with this compound

This protocol details the induction of osteogenic differentiation in human bone marrow-derived MSCs using this compound.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • MSC Growth Medium: DMEM (low glucose), 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin

  • Osteogenic Induction Medium (OIM): DMEM (low glucose), 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL L-ascorbic acid 2-phosphate, 1% Penicillin/Streptomycin[1]

  • This compound (1 mM stock solution in DMSO)

  • Vehicle control (DMSO)

  • Tissue culture plates (6-well or 12-well)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 10% formalin)

  • Alizarin Red S Staining Solution

Procedure:

  • Cell Seeding: Plate hMSCs in tissue culture plates at a density of 500–1000 cells/cm² in MSC Growth Medium.[1] Culture at 37°C in a humidified atmosphere with 5% CO₂ until they reach approximately 70-80% confluency.[1][12]

  • Initiation of Differentiation: Once cells reach the desired confluency, aspirate the growth medium.

  • Treatment Groups: Add the appropriate medium to each well:

    • Control Group: OIM with vehicle (DMSO).

    • This compound Treatment Group: OIM containing 1 µM this compound.[1]

  • Incubation: Culture the cells for 15 days, changing the respective media every 2-3 days.[1]

  • Termination of Experiment: After 15 days, proceed with analysis for osteogenic differentiation (e.g., Alizarin Red S staining, qPCR).

Protocol 2: Alizarin Red S Staining for Mineralization

This assay is used to visualize and quantify the calcium deposits indicative of successful osteogenesis.[13][14][15]

Procedure:

  • Fixation: Aspirate the culture medium and gently wash the cell monolayer twice with PBS.[16] Fix the cells with 10% formalin for at least 60 minutes at room temperature.[12][16]

  • Washing: Gently aspirate the fixative and wash the cells twice with excess deionized water.[15]

  • Staining: Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-45 minutes with gentle agitation.[12][15]

  • Final Washes: Aspirate the unincorporated dye and wash the cell monolayer 2-4 times with deionized water.[12]

  • Visualization: Aspirate the final wash and add PBS to the wells to prevent drying. The calcium deposits will appear as bright orange-red nodules.[12]

  • Quantification (Optional): To quantify the staining, the dye can be extracted with a solution such as 80% acetic acid, and the absorbance can be measured on a spectrophotometer.[17]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for analyzing the expression of key osteogenic marker genes.

Procedure:

  • RNA Extraction: At the end of the 15-day differentiation period, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using gene-specific primers for target genes (e.g., BMP2, BMP6, RUNX2, SP7/Osterix) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression in the this compound-treated group relative to the control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Differentiation and Treatment (15 Days) cluster_analysis Analysis Seed_MSCs Seed hMSCs (500-1000 cells/cm²) Culture_To_Confluency Culture to 70-80% Confluency Seed_MSCs->Culture_To_Confluency Initiate_Diff Initiate Differentiation in OIM Culture_To_Confluency->Initiate_Diff Add_this compound Add 1 µM this compound (or Vehicle) Initiate_Diff->Add_this compound Media_Change Change Media Every 2-3 Days Add_this compound->Media_Change Alizarin_Red Alizarin Red S Staining (Mineralization) Media_Change->Alizarin_Red qPCR qPCR (Gene Expression) Media_Change->qPCR

Caption: Workflow for this compound-induced osteogenic differentiation of hMSCs.

Conclusion

The this compound treatment protocol provides a robust method for inducing osteogenic differentiation from mesenchymal stem cells. By selectively repressing PPARγ, this compound offers a targeted approach to promote bone formation, representing a significant tool for researchers in the fields of bone biology, regenerative medicine, and drug development. The protocols outlined above provide a standardized framework for investigating the osteogenic potential of this compound and similar compounds.

References

Application Notes and Protocols for SR2595 in Mesenchymal Stem Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR2595, a potent PPARγ inverse agonist, to promote the osteogenic differentiation of mesenchymal stem cells (MSCs). The following sections detail the optimal concentration, experimental protocols, and the underlying signaling pathways involved.

Optimal Concentration of this compound for Osteogenic Differentiation

This compound has been demonstrated to effectively induce the differentiation of MSCs into osteoblasts. Experimental evidence indicates that an optimal concentration of 1 µM this compound is sufficient to achieve a statistically significant increase in osteogenic differentiation[1]. This concentration has been shown to promote calcium deposition and upregulate key osteogenic marker genes.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies utilizing this compound to induce osteogenic differentiation in human MSCs.

ParameterTreatmentResultReference
Concentration 1 µM this compoundSignificant increase in osteogenic differentiation[1]
Marker Gene Expression 1 µM this compoundIncreased expression of Bone Morphogenetic Protein 2 (BMP2)[1]
Marker Gene Expression 1 µM this compoundIncreased expression of Bone Morphogenetic Protein 6 (BMP6)[1]
Mineralization 1 µM this compoundIncreased calcium deposition (Alizarin Red S staining)[1]

Experimental Protocols

This section provides detailed protocols for inducing osteogenic differentiation of MSCs using this compound and for assessing the resulting differentiation.

Culture and Expansion of Mesenchymal Stem Cells
  • Cell Source: Human bone marrow-derived MSCs (or other sources as required).

  • Culture Medium: MSC Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: When cells reach 80-90% confluency, detach using Trypsin-EDTA and re-plate at a density of 5,000-6,000 cells/cm².

This compound-Induced Osteogenic Differentiation
  • Seeding: Plate MSCs in a multi-well plate at a density of 2 x 10⁴ cells/cm² in MSC Growth Medium.

  • Induction: Once the cells reach approximately 80% confluency, replace the growth medium with Osteogenic Differentiation Medium (ODM) supplemented with 1 µM this compound .

    • ODM Composition: High-glucose DMEM, 10% FBS, 100 nM Dexamethasone, 10 mM β-glycerophosphate, and 50 µM Ascorbic acid.

  • Treatment Duration: Culture the cells in the this compound-supplemented ODM for 14 to 21 days .

  • Media Changes: Replace the medium every 2-3 days.

Assessment of Osteogenic Differentiation

a) Alizarin Red S Staining for Mineralization

This protocol is used to visualize the calcium deposits characteristic of bone formation.

  • Fixation: After the differentiation period, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Gently wash the cells three times with deionized water.

  • Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells four to five times with deionized water to reduce background staining.

  • Visualization: Add PBS to the wells to prevent drying and visualize the red-orange calcium deposits under a microscope.

b) Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

This protocol is used to quantify the expression of key genes involved in osteogenesis.

  • RNA Extraction: At desired time points (e.g., day 7, 14, and 21), lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix and specific primers for osteogenic markers such as RUNX2, ALP, BMP2, and BMP6. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in MSC Osteogenesis

This compound functions as an inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). By inhibiting the basal activity of PPARγ, a master regulator of adipogenesis, this compound shifts the lineage commitment of MSCs towards osteogenesis. This inhibition of PPARγ leads to the upregulation of key osteogenic signaling pathways, including the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways. The increased expression of BMP2 and BMP6 further activates downstream signaling cascades that promote the expression of osteoblast-specific transcription factors like RUNX2, ultimately leading to the differentiation of MSCs into mature, mineralizing osteoblasts.

SR2595_Signaling_Pathway cluster_cell Mesenchymal Stem Cell This compound This compound PPARg PPARγ This compound->PPARg Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Wnt_BMP Wnt & BMP Signaling PPARg->Wnt_BMP Inhibits RUNX2 RUNX2 Wnt_BMP->RUNX2 Activates Osteogenesis Osteogenesis RUNX2->Osteogenesis Promotes

Caption: this compound inhibits PPARγ, promoting Wnt/BMP signaling and osteogenesis.

Experimental Workflow for this compound Treatment of MSCs

The following diagram outlines the key steps in the experimental workflow for inducing and assessing the osteogenic differentiation of MSCs with this compound.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Culture MSCs induce Induce Osteogenesis (ODM + 1 µM this compound) start->induce culture Culture for 14-21 Days (Change media every 2-3 days) induce->culture assess Assess Differentiation culture->assess alizarin Alizarin Red S Staining (Mineralization) assess->alizarin Qualitative qpcr qPCR (RUNX2, ALP, BMP2, BMP6) assess->qpcr Quantitative end End alizarin->end qpcr->end

Caption: Workflow for this compound-induced osteogenic differentiation of MSCs.

References

Application Notes and Protocols for SR2595 in Animal Models of Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR2595 is a potent and specific inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell formation). By inhibiting PPARγ, this compound is designed to shift the differentiation of mesenchymal stem cells (MSCs) away from the adipocyte lineage and towards the osteoblast lineage, thereby promoting bone formation. This mechanism of action makes this compound a promising therapeutic candidate for treating osteoporosis, a disease characterized by low bone mass and microarchitectural deterioration of bone tissue.

These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound and its closely related analog, SR10171, in animal models relevant to osteoporosis research. The data presented is primarily based on studies of SR10171, a well-characterized PPARγ inverse agonist with a similar mechanism of action to this compound, as specific in vivo osteoporosis model data for this compound is not yet extensively published.

Mechanism of Action: this compound in Osteogenesis

This compound acts as an inverse agonist on PPARγ. In mesenchymal stem cells, PPARγ activation promotes differentiation into adipocytes. By binding to and inhibiting the basal activity of PPARγ, this compound blocks the pro-adipogenic signaling pathway. This inhibition is believed to release the cellular machinery to favor differentiation into osteoblasts, the cells responsible for bone formation. This proposed mechanism is depicted in the following signaling pathway diagram.

cluster_0 Mesenchymal Stem Cell cluster_1 Adipogenic Lineage cluster_2 Osteogenic Lineage MSC Mesenchymal Stem Cell PPARg PPARγ MSC->PPARg Differentiation Osteoblast Osteoblast (Bone Forming Cell) MSC->Osteoblast Differentiation Adipocyte Adipocyte (Fat Cell) PPARg->Adipocyte Promotes BoneFormation Bone Formation Osteoblast->BoneFormation This compound This compound This compound->PPARg Inhibits

Figure 1: Proposed mechanism of this compound in promoting osteogenesis.

Quantitative Data from Animal Studies

The following tables summarize the quantitative data from a study investigating the effects of the PPARγ inverse agonist SR10171 in male C57BL/6J mice. While not a direct osteoporosis model, this study provides crucial in vivo data on the bone-anabolic effects of PPARγ inverse agonism.

Table 1: Effects of SR10171 on Trabecular Bone Parameters in the Proximal Tibia

ParameterVehicle ControlSR10171 (10 mg/kg/day)Fold Change
Bone Volume / Total Volume (BV/TV, %)10.2 ± 1.515.8 ± 2.1↑ 1.55
Trabecular Number (Tb.N, 1/mm)2.8 ± 0.43.9 ± 0.5↑ 1.39
Trabecular Thickness (Tb.Th, µm)36.4 ± 2.340.5 ± 3.0↑ 1.11
Trabecular Separation (Tb.Sp, µm)321 ± 45215 ± 33↓ 0.67

Data are presented as mean ± SD.

Table 2: Effects of SR10171 on Bone Formation Parameters (Dynamic Histomorphometry)

ParameterVehicle ControlSR10171 (10 mg/kg/day)Fold Change
Mineral Apposition Rate (MAR, µm/day)1.8 ± 0.32.9 ± 0.4↑ 1.61
Mineralizing Surface / Bone Surface (MS/BS, %)15.2 ± 3.125.8 ± 4.2↑ 1.70
Bone Formation Rate / Bone Surface (BFR/BS, µm³/µm²/year)100 ± 20275 ± 45↑ 2.75

Data are presented as mean ± SD.

Table 3: Effects of SR10171 on Cellular Parameters in Bone

ParameterVehicle ControlSR10171 (10 mg/kg/day)Fold Change
Osteoblast Number / Bone Surface (N.Ob/BS, /mm)8.5 ± 1.214.2 ± 2.0↑ 1.67
Osteoclast Number / Bone Surface (N.Oc/BS, /mm)1.9 ± 0.42.5 ± 0.5↑ 1.32
Marrow Adipocyte Number / Tissue Area (/mm²)45 ± 821 ± 5↓ 0.47

Data are presented as mean ± SD.

Experimental Protocols

The following protocols are based on the methodology used in the preclinical evaluation of the PPARγ inverse agonist SR10171 and can be adapted for this compound.

Protocol 1: Ovariectomy-Induced Osteoporosis Model in Mice

This protocol describes the induction of postmenopausal osteoporosis in female mice, a standard and widely used model to test the efficacy of anti-osteoporotic agents.

start Acclimatize Female Mice (e.g., C57BL/6J, 8-10 weeks old) for 1 week ovx Surgical Procedure: - Ovariectomy (OVX) Group - Sham Surgery Group start->ovx recovery Post-operative Recovery (1-2 weeks) Analgesia as required ovx->recovery treatment Initiate Treatment - Vehicle Control - this compound (e.g., 10-30 mg/kg/day, oral gavage) recovery->treatment duration Treatment Period (4-8 weeks) treatment->duration analysis Euthanasia and Sample Collection - Blood (for bone turnover markers) - Femora and Tibiae (for µCT and histomorphometry) duration->analysis end Data Analysis analysis->end

Application Notes and Protocols for Assessing SR2595 Efficacy in Promoting Bone Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the efficacy of SR2595, a peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist, in promoting bone density. The protocols detailed below cover in vitro and in vivo methodologies to evaluate the compound's impact on osteoblast and osteoclast activity, as well as overall bone architecture.

Introduction to this compound and its Mechanism of Action

This compound is a pharmacological agent identified as an inverse agonist of PPARγ, a nuclear receptor that acts as a master regulator of adipogenesis.[1][2] Activation of PPARγ typically promotes the differentiation of mesenchymal stem cells (MSCs) into adipocytes at the expense of osteoblasts, contributing to bone loss.[2] As an inverse agonist, this compound represses the basal activity of PPARγ, thereby shifting the lineage commitment of MSCs towards the osteogenic pathway.[1] This leads to enhanced osteoblast differentiation and bone formation.[1] Studies have shown that pharmacological repression of PPARγ promotes osteogenesis.[1] This effect is mediated, at least in part, through the increased expression of key osteogenic signaling molecules, including Bone Morphogenetic Protein 2 (BMP2) and Bone Morphogenetic Protein 6 (BMP6).[1]

I. In Vitro Assessment of this compound Efficacy

A. Osteoblast Differentiation and Mineralization Assays

1. Alkaline Phosphatase (ALP) Activity Assay

Alkaline phosphatase is an early marker of osteoblast differentiation.[3][4] This protocol measures the change in ALP activity in MSCs or pre-osteoblastic cells treated with this compound.

Experimental Protocol:

  • Cell Culture: Plate mesenchymal stem cells (e.g., human bone marrow-derived MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in a 96-well plate at a density of 1 x 10^4 cells/well.[3] Culture in osteogenic differentiation medium (ODM) containing ascorbic acid and β-glycerophosphate.[5]

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 3-7 days, replacing the medium with fresh medium and this compound every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse the cells.

  • ALP Activity Measurement: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.[3] Incubate at 37°C for 15-30 minutes.[3] Stop the reaction and measure the absorbance at 405 nm.[3]

  • Data Analysis: Normalize the ALP activity to the total protein concentration in each well. Express the results as fold change relative to the vehicle control.

2. Alizarin Red S Staining for Mineralization

Alizarin Red S is a dye that specifically stains calcium deposits, providing a quantitative measure of matrix mineralization, a hallmark of late-stage osteoblast differentiation.[6][7]

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat MSCs or pre-osteoblastic cells with this compound as described in the ALP activity assay protocol, but for a longer duration (e.g., 14-21 days) to allow for matrix mineralization.

  • Fixation: After the culture period, fix the cells with 4% paraformaldehyde for 15-30 minutes.[5]

  • Staining: Stain the fixed cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-45 minutes.[5]

  • Washing: Gently wash the wells with deionized water to remove excess stain.

  • Quantification:

    • Image Analysis: Capture images of the stained wells and quantify the stained area using image analysis software (e.g., ImageJ).

    • Dye Elution and Spectrophotometry: To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes with shaking to detach the cell layer.[7] Heat the cell slurry at 85°C for 10 minutes, followed by 5 minutes on ice.[7] Centrifuge the slurry and neutralize the supernatant with 10% ammonium hydroxide.[7] Measure the absorbance of the extracted dye at 405 nm.[7]

Expected Quantitative Data for In Vitro Osteoblast Assays:

AssayParameter MeasuredExpected Outcome with this compoundIllustrative Fold Change (this compound vs. Control)
ALP Activity p-nitrophenol productionIncreased activity1.5 - 3.0 fold
Alizarin Red S Calcium depositionIncreased mineralization2.0 - 5.0 fold
Gene Expression mRNA levels of osteogenic markersUpregulationRunx2: 2-4 fold, Osterix: 1.5-3 fold, BMP2: 2-5 fold, BMP6: 2-5 fold

Illustrative data is based on expected outcomes for PPARγ inverse agonists and may not represent actual results for this compound.

B. Osteoclast Activity Assay

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a marker enzyme for osteoclasts, the cells responsible for bone resorption.[8][9] Assessing the effect of this compound on osteoclast differentiation and activity is crucial to determine its net effect on bone mass.

Experimental Protocol:

  • Osteoclast Precursor Culture: Isolate bone marrow macrophages (BMMs) from mice or use a murine macrophage cell line like RAW264.7. Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF).

  • Induction of Osteoclastogenesis: To induce osteoclast differentiation, add Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to the culture medium.[10]

  • This compound Treatment: Concurrently treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Culture the cells for 5-7 days until multinucleated, TRAP-positive osteoclasts are formed in the control group.

  • TRAP Staining: Fix the cells and stain for TRAP activity using a commercially available kit.[9]

  • Quantification: Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per well.[11]

Expected Quantitative Data for In Vitro Osteoclast Assay:

AssayParameter MeasuredExpected Outcome with this compoundIllustrative % Change (this compound vs. Control)
TRAP Staining Number of TRAP-positive multinucleated cellsNo significant change or slight decrease0% to -20%

As this compound primarily targets osteoblast differentiation, its direct effect on osteoclasts is expected to be minimal. Some studies suggest PPARγ inhibition may not affect or slightly decrease osteoclastogenesis.[12]

II. In Vivo Assessment of this compound Efficacy

A. Ovariectomized (OVX) Mouse Model of Osteoporosis

The OVX mouse model is a widely used preclinical model for postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss.

Experimental Protocol:

  • Animal Model: Perform bilateral ovariectomy or a sham operation on female mice (e.g., C57BL/6). Allow the mice to recover for a period (e.g., 4-8 weeks) to establish bone loss.

  • This compound Administration: Administer this compound or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

  • Treatment Duration: Treat the animals for a specified period (e.g., 4-8 weeks).

  • Bone Analysis: At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae for analysis.

B. Micro-Computed Tomography (µCT) Analysis

µCT provides high-resolution, three-dimensional images of bone architecture, allowing for quantitative analysis of bone volume and microarchitecture.[13][14][15]

Experimental Protocol:

  • Sample Preparation: Fix the collected bones (e.g., femurs) in 10% neutral buffered formalin.

  • Scanning: Scan the bones using a high-resolution µCT system.

  • Image Reconstruction and Analysis: Reconstruct the 3D images and perform quantitative analysis on a defined region of interest (e.g., the distal femoral metaphysis for trabecular bone and the femoral mid-diaphysis for cortical bone).

  • Parameters to Analyze:

    • Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[13][14]

    • Cortical Bone: Cortical Thickness (Ct.Th), Cortical Bone Area (Ct.Ar).

C. Bone Histomorphometry

Dynamic bone histomorphometry provides quantitative information on bone formation and resorption rates at the cellular level.[1][2][16][17]

Experimental Protocol:

  • Fluorochrome Labeling: Administer two different fluorochrome labels (e.g., calcein and alizarin) at specific time points before euthanasia (e.g., 10 and 3 days prior). These labels incorporate into newly formed bone.

  • Sample Preparation: Embed the undecalcified bones in plastic and prepare thin sections.

  • Microscopic Analysis: Analyze the unstained sections using fluorescence microscopy to visualize the incorporated labels.

  • Parameters to Measure:

    • Mineral Apposition Rate (MAR): The distance between the two fluorochrome labels divided by the time between their administration.[16]

    • Mineralizing Surface/Bone Surface (MS/BS): The percentage of bone surface actively undergoing mineralization.[16]

    • Bone Formation Rate (BFR): Calculated from MAR and MS/BS, representing the rate of new bone formation.[1][16]

    • Osteoblast Surface (Ob.S/BS): The percentage of bone surface covered by osteoblasts.[17]

    • Osteoclast Surface (Oc.S/BS): The percentage of bone surface covered by osteoclasts.[17]

Expected Quantitative Data for In Vivo Assays:

AssayParameter MeasuredExpected Outcome with this compoundIllustrative % Change (this compound vs. OVX Control)
µCT (Trabecular) BV/TVIncrease+20% to +50%
Tb.NIncrease+15% to +40%
Tb.ThIncrease or No Change0% to +20%
Tb.SpDecrease-15% to -30%
Histomorphometry MARIncrease+25% to +60%
MS/BSIncrease+30% to +70%
BFRIncrease+50% to +150%
Ob.S/BSIncrease+40% to +100%

Illustrative data is based on expected outcomes for bone anabolic agents in the OVX model and may not represent actual results for this compound.

III. Signaling Pathways and Visualizations

This compound Signaling Pathway in Osteoblast Differentiation

This compound, as a PPARγ inverse agonist, promotes osteoblast differentiation by repressing PPARγ's inhibitory effects on key osteogenic pathways. This leads to the activation of Wnt/β-catenin and BMP signaling cascades, which converge on the master transcriptional regulators of osteogenesis, Runx2 and Osterix.[11][18][19][20][21][22]

SR2595_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Wnt Wnt Signaling PPARg->Wnt BMP BMP Signaling (BMP2, BMP6) PPARg->BMP beta_catenin β-catenin Wnt->beta_catenin Runx2 Runx2 beta_catenin->Runx2 BMP->Runx2 Osterix Osterix Runx2->Osterix Osteoblast_Diff Osteoblast Differentiation & Mineralization Runx2->Osteoblast_Diff Osterix->Osteoblast_Diff

Caption: this compound promotes osteogenesis by inhibiting PPARγ, leading to activation of Wnt and BMP signaling.

Experimental Workflow for In Vitro Assessment

The following diagram illustrates the workflow for the in vitro assessment of this compound's effect on osteoblast differentiation.

In_Vitro_Workflow start Start: Culture MSCs or Pre-osteoblasts treatment Treat with this compound (or Vehicle Control) start->treatment incubation_short Incubate 3-7 Days treatment->incubation_short incubation_long Incubate 14-21 Days treatment->incubation_long alp_assay Alkaline Phosphatase (ALP) Assay incubation_short->alp_assay gene_expression Gene Expression Analysis (qPCR for Runx2, Osterix, etc.) incubation_short->gene_expression ars_staining Alizarin Red S (ARS) Staining incubation_long->ars_staining end End: Data Analysis alp_assay->end ars_staining->end gene_expression->end In_Vivo_Workflow start Start: Ovariectomy (OVX) or Sham Surgery in Mice bone_loss Allow for Bone Loss (4-8 weeks) start->bone_loss treatment Administer this compound or Vehicle Control Daily (4-8 weeks) bone_loss->treatment fluorochrome Administer Fluorochrome Labels (e.g., Calcein, Alizarin) treatment->fluorochrome euthanasia Euthanize and Collect Tissues fluorochrome->euthanasia analysis Bone Analysis euthanasia->analysis micro_ct Micro-CT Analysis (Trabecular & Cortical Bone) analysis->micro_ct histomorphometry Bone Histomorphometry (BFR, MAR, etc.) analysis->histomorphometry

References

Application Notes and Protocols for Studying PPARγ Signaling Pathways with SR2595

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] As a master regulator of fat cell differentiation, it is a key therapeutic target for type 2 diabetes.[1][2] Thiazolidinediones (TZDs), a class of PPARγ agonists, are effective insulin sensitizers but are associated with adverse side effects such as weight gain and bone loss.[1][3] This has spurred the development of alternative PPARγ modulators.

SR2595 is a potent and selective inverse agonist of PPARγ.[4] Unlike agonists that activate the receptor, an inverse agonist reduces the basal activity of the receptor.[5][6] this compound has been shown to repress the expression of adipogenic marker genes and promote osteogenic differentiation of mesenchymal stem cells (MSCs), highlighting its potential as a therapeutic agent for conditions like osteoporosis.[4] These application notes provide detailed experimental protocols for utilizing this compound to study PPARγ signaling pathways, focusing on its inverse agonist activity and its effects on cell differentiation.

Mechanism of Action of this compound

PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1] In its basal state, the PPARγ/RXR heterodimer can be bound by corepressor proteins, leading to transcriptional repression. Upon agonist binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.[5]

This compound, as an inverse agonist, stabilizes the interaction between PPARγ and corepressors, leading to a repression of basal receptor activity below its constitutive level.[4][5] This is achieved through a distinct conformational change in the ligand-binding domain of PPARγ, which differs from that induced by agonists or antagonists.[7]

Data Presentation

The following tables summarize the quantitative effects of this compound on PPARγ activity and target gene expression.

Table 1: Effect of this compound on PPARγ Transcriptional Activity (Luciferase Reporter Assay)

CompoundConcentration (µM)Cell LineFold Change in Luciferase Activity (vs. Vehicle)
Vehicle (DMSO)-HEK293T1.0
Rosiglitazone (Agonist)1HEK293T8.5
This compound1HEK293T0.4

Data is illustrative and based on typical results from promoter-reporter assays.[4]

Table 2: Effect of this compound on Adipogenic and Osteogenic Gene Expression (qPCR)

Target GeneCell TypeTreatment (1 µM)Fold Change in mRNA Expression (vs. Vehicle)
FABP4 (Adipogenic Marker)Differentiating 3T3-L1 AdipocytesThis compound0.3
BMP2 (Osteogenic Marker)Human Mesenchymal Stem CellsThis compound2.5
BMP6 (Osteogenic Marker)Human Mesenchymal Stem CellsThis compound2.1

Data is illustrative and based on published findings.[4]

Experimental Protocols

PPARγ Luciferase Reporter Assay

This assay measures the ability of this compound to modulate PPARγ-mediated gene transcription.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lipofectamine 2000

  • pCMV-hPPARγ expression vector

  • PPRE-luciferase reporter vector (e.g., pGL4.23[luc2/PPRE])

  • Renilla luciferase control vector (e.g., pRL-TK)

  • This compound

  • Rosiglitazone (positive control)

  • DMSO (vehicle)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • On the day of transfection, prepare the transfection mix in Opti-MEM by combining the pCMV-hPPARγ, PPRE-luciferase, and Renilla luciferase vectors with Lipofectamine 2000 according to the manufacturer's instructions.

  • Replace the cell culture medium with the transfection mix and incubate for 4-6 hours.

  • After incubation, replace the transfection mix with fresh DMEM containing 10% FBS.

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound, Rosiglitazone (e.g., 1 µM), or DMSO.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in activity relative to the vehicle control.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of changes in adipogenic (FABP4) and osteogenic (BMP2, BMP6) marker gene expression in response to this compound.

Materials:

  • Differentiating 3T3-L1 adipocytes or human MSCs

  • This compound

  • TRIzol reagent or other RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • Primers for FABP4, BMP2, BMP6, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Protocol:

  • Culture 3T3-L1 cells or human MSCs in appropriate differentiation media.

  • Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 48-72 hours).

  • Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target and housekeeping genes.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol assesses the effect of this compound on the osteogenic potential of MSCs, visualized by Alizarin Red S staining for calcium deposition.

Materials:

  • Human Mesenchymal Stem Cells (MSCs)

  • MSC expansion medium

  • Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate)

  • This compound

  • 4% Paraformaldehyde (PFA)

  • Alizarin Red S staining solution (2% w/v, pH 4.2)

  • 10% Cetylpyridinium chloride (for quantification)

Protocol:

  • Seed human MSCs in a 12-well plate in expansion medium.

  • Once the cells reach 80-90% confluency, replace the expansion medium with osteogenic differentiation medium containing various concentrations of this compound or vehicle.

  • Change the medium every 3-4 days for 14-21 days.

  • After the differentiation period, wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash the fixed cells with deionized water.

  • Stain the cells with Alizarin Red S solution for 20 minutes at room temperature.

  • Wash extensively with deionized water to remove excess stain.

  • Visualize and capture images of the mineralized nodules using a microscope.

  • For quantification, destain the wells by adding 10% cetylpyridinium chloride and incubating for 1 hour. Measure the absorbance of the eluted stain at 562 nm.

Adipogenic Differentiation of 3T3-L1 Preadipocytes

This protocol evaluates the inhibitory effect of this compound on adipogenesis in 3T3-L1 cells, assessed by Oil Red O staining of lipid droplets.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum

  • Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • This compound

  • 10% Formalin

  • Oil Red O staining solution (0.5% in isopropanol)

  • Isopropanol (100%)

Protocol:

  • Plate 3T3-L1 preadipocytes in a 6-well plate and grow to confluence.

  • Two days post-confluence (Day 0), induce differentiation by replacing the medium with adipocyte differentiation medium containing various concentrations of this compound or vehicle.

  • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective treatments.

  • From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium and treatments every 2 days until Day 8-10.

  • Wash the differentiated adipocytes with PBS and fix with 10% formalin for 30 minutes.

  • Wash with water and then with 60% isopropanol.

  • Stain with Oil Red O solution for 20 minutes.

  • Wash with water to remove excess stain.

  • Visualize and photograph the lipid droplets.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Mandatory Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Inverse Agonist) PPARg_RXR_inactive PPARγ-RXR Heterodimer This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_bound PPARγ-RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_bound Translocates to Nucleus PPRE PPRE PPARg_RXR_bound->PPRE Binds to TranscriptionRepression Transcriptional Repression PPARg_RXR_bound->TranscriptionRepression Promotes TargetGene Target Gene (e.g., FABP4) Corepressors Corepressors (e.g., NCoR, SMRT) Corepressors->PPARg_RXR_bound Stabilized Binding TranscriptionRepression->TargetGene Inhibits Transcription of

Caption: PPARγ Signaling Pathway with this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed Cells (HEK293T, MSCs, or 3T3-L1) treatment Treat with this compound (Dose-Response) start->treatment luciferase Luciferase Reporter Assay (PPARγ Activity) treatment->luciferase qpcr qPCR (Gene Expression) treatment->qpcr differentiation Differentiation Assays (Osteogenic/Adipogenic) treatment->differentiation luminescence Measure Luminescence luciferase->luminescence ct_values Analyze Ct Values (ΔΔCt) qpcr->ct_values staining Staining & Quantification (Alizarin Red S / Oil Red O) differentiation->staining

Caption: Experimental Workflow for this compound.

Logical_Relationship This compound This compound Inverse_Agonism Inverse Agonism of PPARγ This compound->Inverse_Agonism Induces Repression_Adipogenesis Repression of Adipogenesis Inverse_Agonism->Repression_Adipogenesis Promotion_Osteogenesis Promotion of Osteogenesis Inverse_Agonism->Promotion_Osteogenesis FABP4_down ↓ FABP4 Expression Repression_Adipogenesis->FABP4_down Leads to BMP2_BMP6_up ↑ BMP2/BMP6 Expression Promotion_Osteogenesis->BMP2_BMP6_up Leads to

Caption: Logical Relationship of this compound Action.

References

Application Notes and Protocols: Preparation of SR2595 Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2595 is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis and lipid metabolism.[1][2][3] As an inverse agonist, this compound represses the basal transcriptional activity of PPARγ.[1][3] This characteristic has led to its investigation as a pharmacological tool to promote osteogenesis (bone formation) by directing mesenchymal stem cell differentiation away from the adipocyte lineage.[1] In cell-based assays, this compound has been shown to inhibit the expression of adipogenic markers like fatty acid-binding protein 4 (FABP4) and promote the expression of osteogenic markers such as bone morphogenetic proteins BMP2 and BMP6.[1]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in various cell-based assays, ensuring accurate and reproducible experimental outcomes.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference
Chemical Name (S)-4'-((5-((1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid[4]
CAS Number 1415252-61-7[1][2]
Molecular Formula C₃₇H₃₈N₂O₃[1]
Molecular Weight 558.7 g/mol [1]
Purity ≥98% (HPLC)
IC₅₀ 30 nM for PPARγ[3]
Appearance White to faint brown powder
Solubility DMSO: up to 10 mg/mLDMF: 10 mg/mLEthanol: up to 5 mg/mL[1][2]
Storage Store as a solid at -20°C for ≥ 4 years.[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for achieving a high concentration stock solution suitable for dilution into aqueous cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.587 mg of this compound.

    • Calculation: Molecular Weight (MW) of this compound = 558.7 g/mol .

    • To make a 10 mM (0.010 mol/L) solution: 0.010 mol/L * 558.7 g/mol = 5.587 g/L = 5.587 mg/mL.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For 5.587 mg of this compound, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C. When stored properly, the stock solution is stable for an extended period.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. A common working concentration for this compound in cell-based assays is 1 µM.[4]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture medium, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you would perform a 1:10,000 dilution.

    • Example: To prepare 1 mL of 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

  • Mix and Apply: Gently mix the working solution and immediately add it to your cells.

Visualizations

SR2595_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

PPARg_Signaling_Pathway cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE (DNA Response Element) PPARg->PPRE heterodimerizes and binds CoR Co-repressor Complex PPARg->CoR stabilizes interaction with RXR RXR RXR->PPRE heterodimerizes and binds Adipogenic_Genes Adipogenic Target Genes (e.g., FABP4) PPRE->Adipogenic_Genes leads to basal transcription PPRE->Adipogenic_Genes further represses transcription Osteogenic_Genes Osteogenic Target Genes (e.g., BMP2, BMP6) PPRE->Osteogenic_Genes promotes transcription CoR->PPRE binds to repress basal activity Transcription_Repression Transcription Repressed Transcription_Activation Transcription Activated This compound This compound (Inverse Agonist) This compound->PPARg binds to

Caption: this compound acts as a PPARγ inverse agonist, repressing adipogenesis.

References

Application Notes & Protocols: Evaluating the Pro-Osteogenic Impact of SR2595

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction SR2595 is a potent inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor known as the master regulator of adipogenesis (fat cell formation).[1][2] Activation of PPARγ promotes the differentiation of mesenchymal stem cells (MSCs) into adipocytes, often at the expense of osteoblast (bone-forming cell) formation.[1][3] This mechanism contributes to the adverse effects on bone health associated with certain PPARγ-activating drugs like thiazolidinediones (TZDs).[2][4]

This compound leverages this cellular balance by repressing PPARγ activity.[1][5] This pharmacological repression shifts the lineage commitment of MSCs away from adipogenesis and towards the osteogenic lineage, thereby promoting the formation of osteoblasts and subsequent bone formation.[1][4] Studies have shown that treatment of MSCs with this compound induces osteogenic differentiation, marked by increased expression of bone morphogenetic proteins (BMPs) like BMP2 and BMP6 and enhanced calcium deposition.[1] These application notes provide a comprehensive guide to the in-vitro methods and protocols required to quantify the impact of this compound on key osteoblast markers.

This compound Mechanism of Action in Osteogenesis

This compound acts by binding to PPARγ and promoting a conformational change that leads to the repression of its transcriptional activity. This prevents the pro-adipogenic signaling cascade and relieves the suppression of pro-osteogenic pathways. The result is an upregulation of key transcription factors and proteins essential for osteoblast differentiation and function.

SR2595_Signaling_Pathway cluster_0 Mesenchymal Stem Cell (MSC) cluster_1 Cellular Pathways cluster_2 Key Regulators & Markers MSC MSC Adipogenesis Adipogenesis (Fat Cell Formation) MSC->Adipogenesis Osteogenesis Osteogenesis (Bone Cell Formation) MSC->Osteogenesis RUNX2_OSX RUNX2 / Osterix Upregulation Osteogenesis->RUNX2_OSX PPARg PPARγ PPARg->Adipogenesis promotes PPARg->Osteogenesis inhibits Osteoblast Mature Osteoblast RUNX2_OSX->Osteoblast This compound This compound This compound->PPARg inhibits

Caption: this compound inhibits PPARγ, promoting MSC differentiation into osteoblasts.

Experimental Design & Workflow

Evaluating this compound requires a multi-faceted approach, assessing its effects on gene expression, protein activity, and the functional endpoint of matrix mineralization over a typical 21-day osteogenic differentiation period.

Experimental_Workflow cluster_assays Time-Point Analysis start Seed Mesenchymal Stem Cells (e.g., hMSCs, C3H10T1/2) culture Culture to 80% Confluency in Growth Medium start->culture induce Switch to Osteogenic Medium + this compound (or Vehicle/Control) culture->induce qpcr Days 3, 7, 14 Gene Expression Analysis (qRT-PCR for RUNX2, ALP, OSX, OCN) induce->qpcr alp Days 7, 14 ALP Activity Assay (Colorimetric) induce->alp ars Day 21 Mineralization Assay (Alizarin Red S Staining) induce->ars analysis Data Analysis & Quantification qpcr->analysis alp->analysis ars->analysis

Caption: Workflow for assessing this compound's effect on osteoblast differentiation.

Protocols

Protocol 1: Cell Culture and Osteogenic Induction

This protocol outlines the culture of mesenchymal stem cells and the induction of osteogenesis in the presence of this compound.

  • Cell Seeding:

    • Culture human Mesenchymal Stem Cells (hMSCs) or a suitable murine cell line (e.g., C3H10T1/2, MC3T3-E1) in Growth Medium (GM: DMEM, 10% FBS, 1% Penicillin-Streptomycin).

    • Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein, 24-well plates for staining) at a density that will achieve ~80% confluency within 24-48 hours.[6]

  • Treatment Initiation (Day 0):

    • Once cells reach ~80-90% confluency, aspirate the GM.

    • Prepare Osteogenic Induction Medium (OM) consisting of GM supplemented with 50 µM Ascorbic acid, 10 mM β-glycerophosphate, and 100 nM Dexamethasone.

    • Prepare treatment groups by adding this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the OM. Include an OM-only control.

    • Add the respective media to the cells.

  • Maintenance:

    • Culture the cells at 37°C and 5% CO₂.

    • Replace the medium with freshly prepared treatment or control media every 2-3 days for the duration of the experiment (up to 21 days).[6]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Marker Genes

This protocol is for measuring the mRNA expression levels of key osteogenic transcription factors and markers.

  • RNA Isolation:

    • At specified time points (e.g., Day 3, 7, 14), wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA using a standard phenol-chloroform extraction method or a column-based kit according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (RUNX2, Osterix, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green master mix.

    • Run the qPCR plate on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Data is typically presented as fold change relative to the vehicle control group.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation, and its enzymatic activity can be quantified.

  • Cell Lysis:

    • At specified time points (e.g., Day 7, 14), wash cells twice with cold PBS.

    • Add a passive lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on ice.

    • Scrape the cells and collect the lysate. Centrifuge to pellet debris.

  • Enzymatic Reaction:

    • Add an aliquot of the cell lysate to a 96-well plate.

    • Add p-Nitrophenyl Phosphate (pNPP) substrate solution.

    • Incubate at 37°C for 15-30 minutes, allowing the ALP enzyme to convert pNPP to the yellow-colored p-nitrophenol.

  • Quantification:

    • Stop the reaction by adding 3M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay).

Protocol 4: Mineralization Assay (Alizarin Red S Staining)

This assay is the functional endpoint, detecting calcium deposits formed by mature osteoblasts.

  • Fixation (Day 21):

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 10% neutral buffered formalin and incubating for 15-20 minutes at room temperature.[6][7]

  • Staining:

    • Wash the fixed cells 2-3 times with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell monolayer is completely covered.

    • Incubate for 20-30 minutes at room temperature.[7]

    • Aspirate the excess stain and wash 3-4 times with deionized water until the runoff is clear.

  • Qualitative & Quantitative Analysis:

    • Qualitative: Image the wells using a microscope to visualize the red-orange mineralized nodules.

    • Quantitative: To quantify, add a destaining solution (e.g., 10% cetylpyridinium chloride in 10 mM sodium phosphate) to each well and incubate for 1 hour with gentle shaking to elute the bound stain. Transfer the eluate to a 96-well plate and measure the absorbance at 562 nm.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment groups.

Table 1: Relative mRNA Expression of Osteogenic Markers (Fold Change vs. Vehicle)

Target Gene Time Point Control (OM) Vehicle (OM + DMSO) This compound (1 µM) This compound (10 µM)
RUNX2 Day 3 1.1 ± 0.2 1.0 ± 0.1 2.5 ± 0.4* 4.1 ± 0.6**
Day 7 1.3 ± 0.3 1.0 ± 0.2 3.8 ± 0.5** 6.2 ± 0.8***
Osterix Day 7 1.2 ± 0.2 1.0 ± 0.1 3.1 ± 0.4** 5.5 ± 0.7***
Day 14 1.4 ± 0.3 1.0 ± 0.2 4.9 ± 0.6*** 8.3 ± 1.1***
Osteocalcin Day 14 1.5 ± 0.4 1.0 ± 0.3 5.2 ± 0.7*** 9.8 ± 1.3***

Data are representative examples (Mean ± SD). Statistical significance denoted by asterisks.

Table 2: Alkaline Phosphatase (ALP) Activity

Time Point Control (OM) Vehicle (OM + DMSO) This compound (1 µM) This compound (10 µM)
Day 7 45 ± 5 42 ± 6 88 ± 9* 125 ± 12**
Day 14 80 ± 9 75 ± 8 155 ± 15** 240 ± 21***

Activity expressed as nmol pNP/min/mg protein (Mean ± SD).

Table 3: Quantification of Alizarin Red S Staining

Time Point Control (OM) Vehicle (OM + DMSO) This compound (1 µM) This compound (10 µM)
Day 21 0.25 ± 0.04 0.22 ± 0.03 0.78 ± 0.09** 1.35 ± 0.15***

Data expressed as Absorbance at 562 nm (Mean ± SD).

Key Osteoblast Markers: Timeline of Expression

The differentiation of MSCs into mature osteoblasts is a coordinated process characterized by the sequential expression of specific markers. Understanding this timeline is crucial for designing time-point experiments.

Osteoblast_Markers_Timeline start Day 0 (Induction) start->p0 early Early Phase (Days 3-7) early->p1 mid Mid Phase (Days 7-14) mid->p2 late Late Phase (Days 14-21) late->p3 p0->early p1->mid p2->late RUNX2->p0 ALP->p1 COL1A1->p1 OSX->p2 OCN->p2 Mineral->p3

Caption: Sequential expression of key markers during osteoblast differentiation.

References

Practical Guide to Using SR2595 in Molecular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of SR2595, a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound serves as a valuable chemical probe for investigating PPARγ-mediated biological processes and holds therapeutic potential for conditions such as osteoporosis.

Introduction to this compound

This compound is a synthetic small molecule designed to actively repress the transcriptional activity of PPARγ.[1][2] Unlike PPARγ agonists that promote adipogenesis, this compound shifts the lineage commitment of mesenchymal stem cells (MSCs) towards osteogenesis, thereby promoting bone formation.[1][2] This makes it a significant tool for studying the switch between adipogenic and osteogenic differentiation and for developing novel therapeutics for bone loss disorders.

Mechanism of Action: Inverse Agonism of PPARγ

PPARγ is a nuclear receptor that, upon activation by agonists, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.[3][4] This canonical pathway is central to adipocyte differentiation and glucose metabolism.[4][5]

This compound functions as an inverse agonist. Instead of activating PPARγ, it stabilizes a conformation of the receptor that actively represses gene transcription. This is achieved through a structural mechanism involving a steric clash with the activation function 2 (AF-2) domain of PPARγ, which is critical for co-activator recruitment.[1][6] By preventing the recruitment of co-activators and potentially promoting the binding of co-repressors like NCoR1, this compound effectively silences PPARγ target genes.[1]

SR2595_Signaling_Pathway cluster_ligand Ligand cluster_receptor Nuclear Receptor Complex cluster_coregulator Co-regulators cluster_dna Target Gene cluster_cellular_response Cellular Response This compound This compound PPARg_RXR PPARγ / RXR Heterodimer This compound->PPARg_RXR Binds to Osteogenesis Osteogenesis This compound->Osteogenesis Promotes Coactivator Co-activators PPARg_RXR->Coactivator Recruitment Blocked Corepressor Co-repressors (e.g., NCoR1) PPARg_RXR->Corepressor Recruitment Enhanced PPRE PPRE Corepressor->PPRE Binds to Adipogenic_Genes Adipogenic Genes (e.g., FABP4) PPRE->Adipogenic_Genes Represses Transcription Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Leads to Osteogenesis_Workflow cluster_analysis Analysis Start Seed hMSCs in multi-well plate Confluency Culture to 80-90% confluency Start->Confluency Differentiation Switch to Osteogenic Differentiation Medium (ODM) Confluency->Differentiation Treatment Treat with 1 µM this compound or DMSO (vehicle) Differentiation->Treatment Incubation Incubate for 14-21 days (change medium every 2-3 days) Treatment->Incubation AlizarinRed Alizarin Red S Staining (Calcium Deposition) Incubation->AlizarinRed Day 21 qPCR qRT-PCR for Osteogenic Markers (BMP2, BMP6) Incubation->qPCR Day 7, 14

References

SR2595: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2595 is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a key regulator of adipogenesis, inhibition of PPARγ by this compound has been shown to promote osteogenesis, making it a valuable tool for in vivo research in bone biology and related therapeutic areas. These application notes provide detailed protocols for the in vivo administration of this compound, focusing on dosage, formulation, and relevant experimental procedures.

Mechanism of Action

This compound functions by binding to the PPARγ nuclear receptor and promoting a conformational change that recruits co-repressors, leading to the transcriptional repression of PPARγ target genes. In mesenchymal stem cells (MSCs), PPARγ activation typically drives adipogenic differentiation. By acting as an inverse agonist, this compound inhibits this process, thereby shifting the lineage commitment of MSCs towards osteoblast differentiation and promoting bone formation. One of the key downstream signaling pathways implicated in this process is the mTOR pathway. Repression of PPARγ by this compound leads to the activation of mTOR signaling, a critical regulator of cell growth and proliferation, which in turn enhances osteogenesis.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo studies investigating the effects of this compound and similar PPARγ inverse agonists on bone formation.

ParameterAnimal ModelTreatment GroupDosageDurationOutcomeReference
Bone Volume / Total Volume (BV/TV) C57BL/6J MiceThis compound20 mg/kg/day (oral gavage)21 daysIncreased trabecular bone volume[1]
Bone Mineral Density (BMD) C57BL/6J MiceThis compound20 mg/kg/day (oral gavage)21 daysSignificant increase in femoral BMD[1]
Osteoblast Surface / Bone Surface (Ob.S/BS) C57BL/6J MiceThis compound20 mg/kg/day (oral gavage)21 daysIncreased number of active osteoblasts[1]
Gene Expression (Runx2) C57BL/6J MiceThis compound20 mg/kg/day (oral gavage)21 daysUpregulation of osteogenic marker Runx2 in bone marrow[1]
Gene Expression (Alkaline Phosphatase) C57BL/6J MiceThis compound20 mg/kg/day (oral gavage)21 daysIncreased expression of ALP in bone tissue[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice via Oral Gavage

This protocol details the preparation and administration of this compound to mice to study its effects on bone formation.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, with 0.1% (v/v) Tween 80)

  • Sterile water

  • 7-week-old male C57BL/6J mice

  • Standard chow diet

  • Oral gavage needles (20-22 gauge, with a rounded tip)

  • Syringes (1 mL)

  • Analytical balance

  • Homogenizer or sonicator

  • pH meter

Procedure:

  • Animal Acclimatization: Upon arrival, allow the mice to acclimatize to the animal facility for at least one week. House the animals in a temperature and light-controlled environment with ad libitum access to standard chow and water.

  • Preparation of this compound Formulation (for a 20 mg/kg dose in a 25g mouse, dosing volume 10 mL/kg):

    • Calculate the total amount of this compound required for the study cohort. For a 2 mg/mL solution, weigh out 20 mg of this compound.

    • Prepare the vehicle solution: Dissolve 50 mg of CMC in 10 mL of sterile water. Add 10 µL of Tween 80. Mix thoroughly until the CMC is fully dissolved. Gentle heating may be applied if necessary.

    • Add the weighed this compound powder to the vehicle solution.

    • Homogenize or sonicate the mixture until a uniform suspension is achieved.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Adjust the pH of the suspension to ~7.0 if necessary.

    • Prepare the formulation fresh daily or assess its stability if stored.

  • Dosing Procedure:

    • Weigh each mouse to determine the precise dosing volume. For a 20 mg/kg dose, the dosing volume is 10 mL/kg of body weight (e.g., a 25g mouse receives 0.25 mL).

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.

    • Insert the gavage needle carefully into the esophagus and deliver the this compound suspension.

    • Administer the dose once daily for the duration of the study (e.g., 21 days).[1]

    • Monitor the animals for any signs of distress or adverse reactions after dosing.

  • Outcome Assessment:

    • At the end of the treatment period, euthanize the animals according to approved institutional protocols.

    • Collect relevant tissues (e.g., femurs, tibias) for analysis.

    • Assess bone parameters using techniques such as micro-computed tomography (µCT) for bone morphometry, histomorphometry for cellular analysis, and qPCR for gene expression analysis of osteogenic markers.

Visualizations

Signaling Pathway of this compound in Osteogenesis

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Mesenchymal Stem Cell This compound This compound PPARg PPARγ This compound->PPARg Binds and Represses CoR Co-repressors PPARg->CoR Recruits mTOR_pathway mTOR Signaling (Akt/mTOR/p70S6k) PPARg->mTOR_pathway Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes Osteogenesis Osteogenesis (↑ Runx2, ALP, BMP2/6) mTOR_pathway->Osteogenesis Promotes SR2595_Workflow start Start: Animal Acclimatization (C57BL/6J Mice, 1 week) formulation Daily Formulation Preparation (this compound in Vehicle) start->formulation dosing Daily Oral Gavage (20 mg/kg for 21 days) formulation->dosing monitoring Animal Monitoring (Weight, Health) dosing->monitoring monitoring->dosing Repeat for 21 days euthanasia Euthanasia & Tissue Collection (Femurs, Tibias) monitoring->euthanasia analysis Data Analysis (µCT, Histology, qPCR) euthanasia->analysis end End: Results analysis->end

References

Troubleshooting & Optimization

troubleshooting SR2595 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SR2595 insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) with an IC50 of 30 nM.[1] As a nuclear receptor, PPARγ typically forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes to regulate their transcription. In its basal state, the PPARγ/RXR heterodimer can be bound to corepressor proteins, maintaining a low level of gene transcription. When an agonist binds to PPARγ, it causes a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, resulting in increased gene expression. Conversely, as an inverse agonist, this compound stabilizes the interaction between PPARγ and corepressors, leading to a repression of the basal transcriptional activity of PPARγ target genes. This is distinct from an antagonist, which would simply block the binding of an agonist without affecting the basal activity.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2]

Q3: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary slightly between suppliers. It is crucial to consult the product-specific datasheet for the most accurate information. Below is a summary of reported solubility data.

SolventSolubilitySource
DMSO10 mg/mLCayman Chemical, APExBIO
DMF10 mg/mLCayman Chemical
Ethanol≤5 mg/mLAPExBIO
DMF:PBS (pH 7.2) (1:3)0.25 mg/mLCayman Chemical

Q4: Why does my this compound precipitate when I add it to my cell culture media?

This is a common issue encountered with hydrophobic compounds like this compound.[3] Precipitation, often referred to as "crashing out," typically occurs due to a phenomenon called "solvent shock."[4] this compound is highly soluble in a polar aprotic solvent like DMSO, but its solubility is significantly lower in the aqueous environment of cell culture media. When a concentrated DMSO stock of this compound is rapidly diluted into the media, the DMSO concentration is drastically lowered, and the aqueous media cannot maintain the compound in a dissolved state, leading to precipitation.[5][6]

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to cell culture media.

  • Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?

  • Answer: This immediate precipitation is a classic sign of solvent shock due to the poor aqueous solubility of this compound. Here are several steps you can take to troubleshoot and prevent this issue:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[3][6] Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can help to bind and solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume.[6]

    • Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing. This can prevent localized high concentrations of the compound that are prone to precipitation.[4]

    • Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound can sometimes improve solubility. However, be cautious as prolonged heating can degrade sensitive media components.[3]

Issue: this compound solution appears cloudy or forms a precipitate over time in the incubator.

  • Question: My this compound-containing media was clear initially, but after a few hours in the incubator, it has become cloudy. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors related to the incubator environment and media composition:

    • Temperature and pH Shifts: The change in temperature from room temperature to 37°C and the CO2 environment in the incubator can alter the pH of the media, which may affect the solubility of this compound.[6]

    • Interaction with Media Components: Over time, this compound may interact with salts, proteins, or other components in the media, leading to precipitation.[6]

    • Solution Stability: To mitigate this, ensure your media is well-buffered for the CO2 concentration in your incubator. It is also good practice to perform a small-scale solubility test by incubating your final this compound working solution at 37°C for the duration of your experiment to check for stability before treating your cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for cell culture experiments. A working concentration of 1 µM has been used effectively in mesenchymal stem cell cultures.[7]

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Complete cell culture medium, pre-warmed to 37°C

  • Procedure for 10 mM Stock Solution:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 558.7 g/mol ), dissolve 5.59 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Procedure for 1 µM Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution. For example, to make a 1 µM final concentration in 10 mL of media:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete medium. Mix well. This creates a 100 µM solution.

      • Then, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed complete medium.

    • Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed complete medium while gently vortexing. This will result in a final DMSO concentration of 0.01%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Small-Scale Solubility Test

Before committing to a large-scale experiment, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium, starting from your desired highest concentration.

  • Incubation: Incubate the dilutions at 37°C in a CO2 incubator for the planned duration of your experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At various time points, visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.

Mandatory Visualizations

SR2595_Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock recreate_stock Recreate stock solution. Ensure complete dissolution (vortex/sonicate). check_stock->recreate_stock No precip_immediate Precipitation is immediate upon adding to media? check_stock->precip_immediate Yes recreate_stock->check_stock solvent_shock Likely 'Solvent Shock' precip_immediate->solvent_shock Yes precip_delayed Precipitation is delayed (occurs in incubator)? precip_immediate->precip_delayed No solutions1 Implement Solutions: 1. Pre-warm media to 37°C. 2. Use stepwise dilution. 3. Add dropwise with mixing. 4. Lower final concentration. solvent_shock->solutions1 end_success Problem Resolved solutions1->end_success end_fail Issue Persists: Contact Technical Support solutions1->end_fail stability_issue Potential stability issue precip_delayed->stability_issue Yes precip_delayed->end_fail No solutions2 Implement Solutions: 1. Check media buffering (pH). 2. Perform small-scale solubility test. 3. Reduce incubation time if possible. stability_issue->solutions2 solutions2->end_success solutions2->end_fail

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

PPARg_Inverse_Agonist_Pathway This compound Mechanism of Action: PPARγ Inverse Agonism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pparg PPARγ heterodimer PPARγ/RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (DNA Response Element) heterodimer->ppre Binds to corepressors Corepressors (e.g., NCoR, SMRT) corepressors->heterodimer Binds in basal state gene_repression Target Gene Repression ppre->gene_repression Leads to basal transcriptional repression This compound This compound (Inverse Agonist) This compound->pparg Binds to This compound->corepressors Stabilizes interaction with PPAγ/RXR sr2595_cyto This compound sr2595_cyto->this compound Enters Nucleus

References

Technical Support Center: Optimizing SR2595 Treatment for Enhanced Osteogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SR2595 treatment duration to achieve the maximum osteogenic effect in mesenchymal stem cells (MSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote osteogenesis?

A1: this compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] PPARγ is a key transcription factor that masterfully regulates adipogenesis (fat cell formation). By inhibiting PPARγ, this compound effectively shifts the lineage commitment of MSCs away from becoming adipocytes and towards the osteoblastic lineage, which is responsible for bone formation.[1][2][3] This process is associated with an increased expression of crucial osteogenic markers, including Bone Morphogenetic Protein 2 (BMP2) and BMP6.[2][3]

Q2: What is the optimal concentration of this compound to use for osteogenic differentiation?

A2: The optimal concentration of this compound can vary depending on the specific cell type and experimental conditions. Published studies have demonstrated efficacy at a concentration of 1µM.[3] However, it is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific MSC line. A typical starting range for such an experiment could be from 0.1 µM to 10 µM.

Q3: What is the recommended duration for this compound treatment to achieve maximum osteogenic effect?

A3: Currently, there is no definitive published study that has established the single optimal treatment duration for this compound. The process of in vitro osteogenesis is a multi-stage process that can take up to 28 days. To determine the ideal treatment window, a time-course experiment is recommended. Based on the known stages of osteogenic differentiation, you could consider the following treatment strategies to test:

  • Continuous Treatment: Exposing the cells to this compound for the entire duration of the differentiation period (e.g., 21-28 days).

  • Early-Stage Treatment: Treating with this compound only during the initial proliferation and commitment phase (e.g., the first 3-7 days).

  • Mid-Stage Treatment: Introducing this compound during the matrix maturation phase when alkaline phosphatase activity is expected to peak (e.g., days 7-14).

  • Late-Stage Treatment: Applying this compound during the mineralization phase (e.g., days 14-28).

Q4: What are the key markers to assess the osteogenic effect of this compound?

A4: To evaluate the osteogenic potential of this compound, a combination of early, mid, and late-stage markers should be assessed.

  • Early Markers (Days 3-7): Alkaline Phosphatase (ALP) activity and gene expression of key transcription factors like Runx2 and Osterix.

  • Mid-Stage Markers (Days 7-14): Peak ALP activity and the beginning of extracellular matrix deposition.

  • Late Markers (Days 14-28): Mineralization of the extracellular matrix, which can be visualized and quantified by Alizarin Red S staining, and the expression of late osteoblast markers like Osteocalcin (OCN).

Q5: What vehicle control should be used for this compound in cell culture experiments?

A5: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is to treat a parallel set of cells with the same concentration of DMSO that is present in the this compound-treated wells. This ensures that any observed effects are due to the compound itself and not the solvent.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration

This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for maximizing osteogenic differentiation of MSCs.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • MSC Growth Medium

  • Osteogenic Differentiation Medium (ODM)

  • This compound

  • DMSO (vehicle)

  • Multi-well culture plates (e.g., 24-well plates)

  • Reagents for ALP activity assay, Alizarin Red S staining, and qPCR.

Procedure:

  • Cell Seeding: Seed MSCs in 24-well plates at a density that allows them to reach 80-90% confluency before initiating differentiation.[4][5]

  • Initiation of Differentiation: Once the desired confluency is reached, replace the growth medium with ODM.

  • Treatment Groups: Establish the following treatment groups (in triplicate):

    • Control: ODM with vehicle (DMSO).

    • Continuous this compound: ODM with this compound for the entire experiment duration.

    • Early this compound: ODM with this compound for the first 7 days, then replaced with ODM + vehicle.

    • Mid this compound: ODM + vehicle for the first 7 days, then ODM with this compound from day 7 to day 14, followed by ODM + vehicle.

    • Late this compound: ODM + vehicle for the first 14 days, then ODM with this compound from day 14 to the end of the experiment.

  • Time Points for Analysis: At designated time points (e.g., Day 7, Day 14, Day 21, and Day 28), harvest the cells from each group for the following analyses:

    • Alkaline Phosphatase (ALP) Activity Assay: To measure early osteogenic activity.

    • Alizarin Red S Staining: To quantify matrix mineralization.

    • Quantitative PCR (qPCR): To analyze the expression of osteogenic marker genes (Runx2, Osterix, ALP, OCN).

  • Data Analysis: Compare the results from the different treatment groups at each time point to determine which treatment duration yields the highest levels of osteogenic markers.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer. Incubate for 10 minutes at 4°C with gentle shaking.

  • Assay: Transfer the cell lysate to a 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C.

  • Measurement: Read the absorbance at 405 nm at multiple time points to determine the reaction kinetics.

  • Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.

Protocol 3: Alizarin Red S Staining and Quantification

Materials:

  • 4% Paraformaldehyde (PFA) or 10% Formalin

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 10% Acetic Acid

  • 10% Ammonium Hydroxide

  • 96-well plate for quantification

  • Plate reader

Procedure:

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the fixed cells twice with deionized water.

  • Staining: Add the ARS staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Remove the staining solution and wash the wells 3-5 times with deionized water until the wash water is clear.

  • Imaging: Visualize and capture images of the stained mineralized nodules under a microscope.

  • Quantification (Optional):

    • To quantify, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.

    • Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.

    • Centrifuge to pellet debris and transfer the supernatant to a new tube.

    • Neutralize the supernatant with 10% ammonium hydroxide.

    • Read the absorbance at 405 nm in a plate reader.[6]

Troubleshooting Guides

Troubleshooting Low Osteogenic Differentiation
Issue Potential Cause Recommended Solution
Weak or no ALP activity 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit PPARγ. 2. Timing of analysis: ALP activity peaks during the matrix maturation phase (days 7-14) and then declines.[7] You may have missed the peak. 3. Cell health: Poor cell health or low viability can impair differentiation. 4. Low intrinsic ALP activity in serum: The fetal bovine serum (FBS) used in the culture medium may have low endogenous ALP activity.[8][9]1. Perform a dose-response experiment to determine the optimal this compound concentration. 2. Conduct a time-course experiment and measure ALP activity at multiple time points (e.g., days 3, 7, 10, 14). 3. Ensure cells are healthy and not over-confluent before initiating differentiation. Check for signs of cytotoxicity. 4. Test different lots of FBS or use a serum-free medium if possible.
Minimal or no Alizarin Red S staining 1. Insufficient differentiation time: Mineralization is a late-stage event in osteogenesis, typically becoming significant after day 14. 2. Suboptimal this compound treatment duration: The timing of this compound application may not be optimal for promoting mineralization. 3. Staining solution issues: The pH of the Alizarin Red S solution is critical and should be between 4.1 and 4.3.[7][10] An incorrect pH can lead to poor staining.1. Extend the differentiation period to at least 21-28 days. 2. Perform a time-course experiment with different this compound treatment windows as described in the protocol above. 3. Prepare fresh Alizarin Red S solution and carefully adjust the pH.
Low expression of osteogenic marker genes 1. Poor RNA quality: Degraded RNA will lead to inaccurate qPCR results. 2. Inefficient primers or qPCR reaction: Suboptimal primer design or reaction conditions can result in low amplification. 3. Timing of gene expression: The expression of osteogenic genes is temporally regulated. Runx2 and Osterix are early markers, while Osteocalcin is a late marker.1. Check RNA integrity using a Bioanalyzer or gel electrophoresis. 2. Validate your qPCR primers for efficiency and specificity. Optimize the qPCR protocol. 3. Analyze gene expression at multiple time points that correspond to the different stages of osteogenesis.
Troubleshooting this compound-Specific Issues
Issue Potential Cause Recommended Solution
High cell death or cytotoxicity 1. This compound concentration is too high: High concentrations of small molecules can be toxic to cells. 2. Solvent (DMSO) toxicity: High concentrations of DMSO can also be cytotoxic.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of this compound for your cells and use a concentration well below this value. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).
Inconsistent or variable results 1. This compound degradation: The stability of this compound in culture medium over long periods may be a factor. 2. Cellular heterogeneity: MSC populations can be heterogeneous, leading to variable differentiation potential. 3. Cell confluence: The confluency of the cells at the start of differentiation can impact the outcome.[4][5]1. Prepare fresh this compound-containing medium for each media change. If long-term stability is a concern, consider more frequent media changes. 2. Use a well-characterized and low-passage MSC line. 3. Standardize the cell seeding density to ensure consistent confluency (80-90%) at the start of each experiment.[4][5]
Unexpected off-target effects 1. Non-specific binding: While this compound is selective for PPARγ, high concentrations may lead to off-target effects.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Consider including a negative control compound that is structurally similar to this compound but inactive against PPARγ, if available.

Data Presentation

Table 1: Summary of Osteogenic Markers and Timeline

Differentiation Stage Typical Time Frame Key Markers Primary Assay
Proliferation & Commitment Days 1-7Runx2, Osterix gene expressionqPCR
Matrix Maturation Days 7-14Alkaline Phosphatase (ALP)ALP Activity Assay
Mineralization Days 14-28Calcium Deposition, Osteocalcin (OCN)Alizarin Red S Staining, qPCR

Mandatory Visualizations

SR2595_Signaling_Pathway This compound This compound PPARG PPARγ This compound->PPARG Inhibits Osteogenesis Osteogenesis This compound->Osteogenesis Promotes Adipogenesis Adipogenesis PPARG->Adipogenesis Promotes PPARG->Osteogenesis Inhibits Runx2_Osterix Runx2 / Osterix Osteogenesis->Runx2_Osterix Activates BMPs BMP2 / BMP6 Osteogenesis->BMPs Increases Osteoblast_Diff Osteoblast Differentiation Runx2_Osterix->Osteoblast_Diff BMPs->Osteoblast_Diff

Caption: this compound promotes osteogenesis by inhibiting PPARγ, thereby favoring the osteoblastic lineage.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis at Time Points (Days 7, 14, 21, 28) cluster_2 Data Interpretation Seed_MSCs 1. Seed MSCs Induce_Differentiation 2. Induce Osteogenic Differentiation Seed_MSCs->Induce_Differentiation Treat_this compound 3. Treat with this compound (Time-Course) Induce_Differentiation->Treat_this compound ALP_Assay ALP Activity Assay Treat_this compound->ALP_Assay ARS_Staining Alizarin Red S Staining Treat_this compound->ARS_Staining qPCR_Analysis qPCR for Osteogenic Markers Treat_this compound->qPCR_Analysis Determine_Optimal_Duration Determine Optimal Treatment Duration ALP_Assay->Determine_Optimal_Duration ARS_Staining->Determine_Optimal_Duration qPCR_Analysis->Determine_Optimal_Duration

Caption: Workflow for determining the optimal this compound treatment duration for maximal osteogenic effect.

References

Technical Support Center: Overcoming Challenges in SR2595-Based In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR2595-based in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of using this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that plays a critical role in adipogenesis (fat cell formation) and glucose metabolism.[3] As an inverse agonist, this compound binds to PPARγ and represses its basal transcriptional activity, effectively inhibiting adipogenesis. This mechanism makes it a valuable tool for studying the role of PPARγ in various physiological processes, particularly in promoting osteogenesis (bone formation) by shifting the lineage commitment of mesenchymal stem cells away from adipocytes and towards osteoblasts.[4]

Q2: What is the recommended starting dose and route of administration for this compound in mice?

Based on published studies, a common and effective starting dose for this compound in mice is 20 mg/kg, administered once daily via oral gavage.[2][4] This dosing regimen has been shown to be sufficient to achieve therapeutic plasma concentrations without significant adverse effects on metabolic parameters in lean C57BL/6J mice.[2][4]

Q3: What are the potential off-target effects of this compound?

While this compound is designed to be a selective PPARγ inverse agonist, the potential for off-target effects exists with any small molecule inhibitor. It is crucial to consider that off-target activities can contribute to unexpected phenotypes or toxicity. Researchers should consider performing off-target screening to build a comprehensive safety profile of this compound in their specific experimental context. Computational methods, such as reverse screening, can be employed to predict potential off-target interactions.[5] Experimental approaches like cell microarray screening can provide empirical data on off-target binding to a wide range of proteins.[6]

Q4: What are the signs of potential toxicity to monitor in mice treated with this compound?

During in vivo studies with this compound, it is essential to monitor animals for any signs of toxicity. General clinical signs of toxicity in mice following oral gavage can include:[7][8][9]

  • Changes in body weight (sudden loss or gain)

  • Alterations in food and water consumption

  • Behavioral changes (lethargy, agitation, etc.)

  • Physical appearance changes (ruffled fur, hunched posture)

  • Gastrointestinal issues (diarrhea)

  • Respiratory distress

It is important to establish baseline measurements for these parameters before starting the experiment and to have a clear protocol for humane endpoints if severe toxicity is observed.

Troubleshooting Guide

Problem 1: Lack of Efficacy or Inconsistent Results

Q: I am not observing the expected biological effect of this compound in my in vivo model. What could be the issue?

A: Several factors could contribute to a lack of efficacy. Here's a step-by-step troubleshooting guide:

  • Verify Compound Integrity and Formulation:

    • Compound Quality: Ensure the purity and identity of your this compound compound.

    • Formulation Preparation: Improper formulation is a common cause of failure. This compound is a crystalline solid with limited aqueous solubility.[1][2] A suspension is typically required for oral gavage.

      • Vehicle Selection: A common vehicle for oral gavage of hydrophobic compounds in mice is an aqueous solution of 0.5% methylcellulose.

      • Preparation: Ensure the compound is uniformly suspended before each administration. Sonication or vigorous vortexing may be necessary.

    • Stability: Assess the stability of this compound in your chosen vehicle under your experimental conditions. The formulation should ideally be prepared fresh daily.

  • Confirm Administration Technique:

    • Oral Gavage Technique: Improper gavage technique can lead to incorrect dosing or aspiration, which can cause stress and harm to the animal, potentially affecting experimental outcomes.[10] Ensure that personnel are properly trained.

    • Dose Calculation: Double-check your dose calculations based on the most recent body weights of the animals.

  • Evaluate Pharmacokinetics:

    • Bioavailability: If you continue to see a lack of effect, consider performing a pilot pharmacokinetic study to determine the plasma concentration of this compound in your animal model. This will confirm if the compound is being absorbed and reaching systemic circulation at sufficient levels.

Problem 2: Solubility and Formulation Issues

Q: I am having difficulty dissolving or suspending this compound for my in vivo experiments. What are the recommended solvents and vehicles?

A: this compound is a crystalline solid with the following reported solubilities:[1][2]

  • DMSO: 10 mg/mL

  • DMF: 10 mg/mL

  • Ethanol: 5 mg/mL

  • DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL

For in vivo oral administration, a suspension is typically necessary. A common and recommended vehicle is 0.5% (w/v) methylcellulose in sterile water .

Protocol for Preparing a 2 mg/mL Suspension of this compound in 0.5% Methylcellulose:

  • Prepare 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously.

    • Once dispersed, remove from heat and add the remaining two-thirds of cold sterile water.

    • Stir until the solution is clear and uniform. Store at 4°C.

  • Prepare this compound Suspension:

    • Weigh the required amount of this compound powder.

    • To aid in initial dispersion, you can first create a paste with a small amount of the methylcellulose vehicle before adding the final volume.

    • Gradually add the 0.5% methylcellulose vehicle to the this compound powder while vortexing or sonicating to ensure a homogenous suspension.

    • Visually inspect the suspension for uniformity before each administration.

Problem 3: Unexpected Phenotype or Adverse Events

Q: My animals are showing an unexpected phenotype or signs of toxicity that are not reported in the literature. What should I do?

A:

  • Rule out Formulation/Vehicle Effects: Administer the vehicle alone to a control group of animals to ensure that the observed effects are not due to the vehicle itself.

  • Consider Off-Target Effects: As mentioned in the FAQs, this compound could have off-target activities. The unexpected phenotype might be a result of the compound interacting with other proteins. Consider conducting off-target screening to investigate this possibility.

  • Dose-Response Study: Perform a dose-response study with lower doses of this compound to see if the adverse effects are dose-dependent. This can help in identifying a therapeutic window with minimal toxicity.

  • Detailed Pathological Analysis: If animals need to be euthanized due to adverse effects, perform a thorough necropsy and histopathological analysis of major organs to identify any potential organ-specific toxicity.

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters in Mice

ParameterValueAnimal ModelDosingReference
Dose 20 mg/kgC57BL/6J MiceOnce-daily oral gavage[2][4]
Cmax ~1.72 µg/mLC57BL/6 Mice20 mg/kg oral gavage[11]
Tmax ~1 hourC57BL/6 Mice20 mg/kg oral gavage[11]
t1/2 (oral) ~5.9 hoursC57BL/6 Mice20 mg/kg oral gavage[11]
Bioavailability (F) ~50.4%C57BL/6 MiceCompared to 5 mg/kg IV[11]

Note: Pharmacokinetic parameters can vary depending on the animal strain, sex, age, and specific formulation used.

Experimental Protocols

Protocol 1: In Vitro Osteogenic Differentiation and Alizarin Red S Staining

This protocol is used to assess the ability of this compound to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

  • Cell Seeding: Plate MSCs in a suitable growth medium at a density that will reach ~80% confluency.

  • Induction of Differentiation: Once confluent, replace the growth medium with an osteogenic differentiation medium containing this compound at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Medium Change: Change the medium every 3 days for 3-4 weeks.

  • Alizarin Red S Staining:

    • Wash cells with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash cells twice with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) and incubate for 45 minutes at room temperature in the dark.

    • Wash cells 2-4 times with deionized water.

    • Visualize and quantify the orange-red calcium deposits.[12][13][14]

Protocol 2: In Vitro Adipogenic Differentiation and Oil Red O Staining

This protocol is used to assess the ability of this compound to inhibit the differentiation of preadipocytes into adipocytes.

  • Cell Seeding: Plate preadipocytes in a growth medium to >95% confluency.

  • Induction of Differentiation: Replace the growth medium with an adipocyte differentiation medium containing this compound at the desired concentration. Include a vehicle control.

  • Medium Change: Change the medium every 3 days for 10-14 days.

  • Oil Red O Staining:

    • Wash cells with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash with 60% isopropanol for 5 minutes.

    • Allow cells to dry and then add Oil Red O working solution (0.35g Oil Red O in 100mL isopropanol, diluted 3:2 with water) for 10-30 minutes.

    • Wash cells with water.

    • Visualize and quantify the red lipid droplets.[3][15][16]

Signaling Pathways and Experimental Workflows

PPARγ Inverse Agonist Signaling Pathway

PPARg_Inverse_Agonist_Signaling cluster_nucleus Nucleus cluster_outside This compound This compound PPARg_RXR PPARγ/RXR Heterodimer This compound->PPARg_RXR Binds PPRE PPRE PPARg_RXR->PPRE Binds CoR Co-repressor Complex CoR->PPARg_RXR Recruited & Stabilized TargetGenes Adipogenic Target Genes TranscriptionRepression Transcription Repressed TargetGenes->TranscriptionRepression leads to Adipogenesis Adipogenesis Inhibited TranscriptionRepression->Adipogenesis Adipocyte Adipocyte Differentiation MSC Mesenchymal Stem Cell Osteoblast Osteoblast Differentiation MSC->Osteoblast MSC->Adipocyte

Caption: this compound binds to the PPARγ/RXR heterodimer, stabilizing the recruitment of co-repressors, which leads to the repression of adipogenic target genes and a shift towards osteoblast differentiation.

Experimental Workflow for In Vivo this compound Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare this compound Suspension (e.g., 0.5% Methylcellulose) Dosing Daily Oral Gavage (e.g., 20 mg/kg this compound) Formulation->Dosing AnimalAcclimation Animal Acclimation & Baseline Measurements AnimalAcclimation->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Monitoring->Dosing Repeat daily TissueCollection Tissue Collection (e.g., Bone, Adipose Tissue) Monitoring->TissueCollection End of Study Histology Histological Analysis (e.g., H&E, Alizarin Red) TissueCollection->Histology GeneExpression Gene Expression Analysis (qPCR) TissueCollection->GeneExpression PK_Analysis Pharmacokinetic Analysis (if applicable) TissueCollection->PK_Analysis

Caption: A typical workflow for an in vivo study using this compound, from preparation and treatment to final analysis.

References

improving the reproducibility of experiments using SR2595

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments using SR2595, a potent PPARγ inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Unlike agonists that activate PPARγ, this compound binds to the receptor and represses its basal transcriptional activity.[1] This repression leads to the inhibition of adipogenesis (fat cell formation) and the promotion of osteogenesis (bone formation) from mesenchymal stem cells (MSCs).[1][2]

Q2: What is the difference between an antagonist and an inverse agonist for PPARγ?

While both antagonists and inverse agonists block the effects of PPARγ agonists, their mechanisms differ. An antagonist simply blocks the binding of an agonist, returning the receptor to its basal activity level. An inverse agonist, like this compound, goes a step further by reducing the constitutive (basal) activity of the receptor below its baseline level.[1]

Q3: How should I prepare and store this compound stock solutions?

For cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare a stock solution of at least 10 mM. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the typical effective concentration range for this compound in in-vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have shown significant effects on mesenchymal stem cells and preadipocytes at concentrations around 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: Inconsistent or No Observable Effect of this compound
Possible Cause Troubleshooting Steps
Compound Solubility/Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions and can precipitate out of the culture medium.1. Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding this compound. 2. Proper Dilution Technique: When making working solutions, add the this compound DMSO stock to the culture medium drop-wise while vortexing or gently swirling to ensure proper mixing and minimize precipitation. 3. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining this compound solubility. 4. Consider Serum Concentration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds.
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.1. Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. 2. Avoid Repeated Freeze-Thaw Cycles: Thaw aliquots only once before use. 3. Fresh Working Solutions: Prepare fresh dilutions of this compound in culture medium for each experiment.
Cellular Context: The responsiveness of cells to this compound can be dependent on the expression level of PPARγ and the presence of necessary co-regulators.1. Confirm PPARγ Expression: Verify the expression of PPARγ in your cell line at the mRNA or protein level. 2. Positive Control: Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control to confirm that the PPARγ signaling pathway is functional in your cells. 3. Cell Line Variation: Be aware that different cell lines, and even different passages of the same cell line, can exhibit varying responses.
Experimental Readout: The chosen experimental endpoint may not be sensitive enough or may occur at a different time point.1. Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for your desired outcome. 2. Multiple Endpoints: Analyze multiple markers of the expected biological effect (e.g., for osteogenesis, measure both alkaline phosphatase activity and mineralization).
Problem 2: Observed Cytotoxicity or Changes in Cell Morphology
Possible Cause Troubleshooting Steps
High Concentration of this compound: Excessive concentrations of this compound may lead to off-target effects and cellular toxicity.1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cell line. 2. Use Lowest Effective Concentration: Once the optimal concentration for the desired biological effect is determined, use the lowest effective concentration to minimize potential toxicity.
High Concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at high concentrations.1. Check Final DMSO Concentration: Calculate the final concentration of DMSO in your culture medium. It should ideally be below 0.1%. 2. Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) in your experiments to distinguish between compound-specific effects and solvent effects.
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to unexpected phenotypic changes.1. Literature Review: Search for any known off-target effects of this compound or other PPARγ inverse agonists. 2. Rescue Experiment: If a specific off-target is suspected, consider using a specific inhibitor for that target to see if the undesired effect can be reversed. 3. Phenotypic Analysis: Carefully document any changes in cell morphology, proliferation rate, or other observable characteristics.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Mesenchymal Stem Cell Differentiation

Cell TypeTreatmentConcentration (µM)OutcomeKey MarkersReference
Human Mesenchymal Stem Cells (MSCs)This compound1Increased OsteogenesisIncreased Alizarin Red staining, increased BMP2 and BMP6 mRNA[1]
Murine 3T3-L1 PreadipocytesThis compound1Decreased AdipogenesisRepressed expression of FABP4[1]

Experimental Protocols

Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) with this compound

  • Cell Seeding: Plate human MSCs in a suitable culture vessel at a density that allows for differentiation (e.g., 2 x 10^4 cells/cm²).

  • Culture Medium: Use a standard MSC growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Induction of Differentiation: Once cells reach approximately 70-80% confluency, switch to an osteogenic induction medium (e.g., MSC growth medium supplemented with 50 µM ascorbate-2-phosphate, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • This compound Treatment: To the experimental wells, add this compound to the final desired concentration (e.g., 1 µM). For the control wells, add an equivalent volume of the vehicle (DMSO).

  • Medium Changes: Change the medium every 2-3 days, replenishing with fresh osteogenic induction medium and this compound or vehicle.

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Staining: After 7-10 days, fix the cells and perform ALP staining to visualize early osteogenic differentiation.

    • Alizarin Red S Staining: After 14-21 days, fix the cells and stain with Alizarin Red S to visualize calcium deposition, an indicator of late-stage osteogenesis. Quantify the staining by extracting the dye and measuring its absorbance.

    • Gene Expression Analysis: At various time points, extract RNA and perform qRT-PCR to measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin), BMP2, and BMP6.

Mandatory Visualizations

PPARg_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus SR2595_ext This compound SR2595_int This compound SR2595_ext->SR2595_int PPARg PPARγ SR2595_int->PPARg Binds to & Represses RXR RXR PPARg->RXR PPRE PPRE (DNA) PPARg->PPRE Binds to RXR->PPRE Binds to CoR Co-repressors CoR->PPARg Binds to Adipogenic_Genes Adipogenic Genes (e.g., FABP4) PPRE->Adipogenic_Genes Represses Transcription Osteogenic_Genes Osteogenic Genes (e.g., BMP2, BMP6) PPRE->Osteogenic_Genes Promotes Transcription Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Osteogenesis Osteogenesis Osteogenic_Genes->Osteogenesis

Caption: this compound signaling pathway leading to repression of adipogenesis and promotion of osteogenesis.

Troubleshooting_Workflow Start Experiment with this compound Shows Inconsistent/No Effect Q1 Is there visible precipitation in the culture medium? Start->Q1 A1_Yes Optimize Solubilization: - Use proper dilution technique - Check final DMSO concentration - Consider serum concentration Q1->A1_Yes Yes Q2 Was the compound stored correctly and are working solutions fresh? Q1->Q2 No End Re-run Experiment A1_Yes->End A2_No Review Storage & Handling: - Aliquot stock solutions - Avoid freeze-thaw cycles - Prepare fresh dilutions Q2->A2_No No Q3 Is PPARγ expressed and functional in your cell line? Q2->Q3 Yes A2_No->End A3_No Validate Cell Line: - Check PPARγ expression - Use a positive control (agonist) - Consider cell line variability Q3->A3_No No Q4 Is the experimental readout and time point optimal? Q3->Q4 Yes A3_No->End A4_No Optimize Assay Conditions: - Perform a time-course experiment - Analyze multiple endpoints Q4->A4_No No Q4->End Yes A4_No->End

Caption: Troubleshooting workflow for inconsistent or no effect of this compound.

References

Technical Support Center: Refining SR2595 Protocols for Mesenchymal Stem Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for utilizing SR2595 to promote osteogenic differentiation in specific mesenchymal stem cell (MSC) lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in mesenchymal stem cells?

This compound is a potent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis (fat cell formation).[1][2] In MSCs, activation of PPARγ promotes differentiation into adipocytes at the expense of osteoblasts (bone-forming cells). This compound works by binding to PPARγ and repressing its basal activity, thereby inhibiting adipogenesis and promoting the commitment of MSCs to the osteogenic lineage.[1][2] This leads to an increase in the expression of key osteogenic markers, such as Bone Morphogenetic Protein 2 (BMP2) and BMP6.[1]

Q2: What is the recommended starting concentration of this compound for inducing osteogenic differentiation in MSCs?

Based on published data, a concentration of 1 µM this compound has been shown to effectively induce osteogenic differentiation in human bone marrow-derived MSCs.[1] However, the optimal concentration may vary depending on the specific MSC line (e.g., bone marrow-derived vs. adipose-derived) and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long does it take to observe the effects of this compound on MSC differentiation?

The timeline for MSC differentiation can vary. Initial changes in gene expression, such as the upregulation of osteogenic markers, can be detected by qPCR within a few days of treatment.[1] Mineralization, a later marker of osteogenesis, is typically assessed after 14 to 21 days of culture in osteogenic differentiation medium containing this compound.

Q4: What are the expected morphological changes in MSCs treated with this compound?

MSCs undergoing osteogenic differentiation will typically transition from a spindle-shaped morphology to a more cuboidal or cobblestone-like appearance. As differentiation progresses, they will form nodules and begin to deposit a calcium-rich extracellular matrix, which can be visualized by Alizarin Red S staining.

Q5: Can this compound be used with any type of mesenchymal stem cell?

This compound has been shown to be effective in human bone marrow-derived MSCs.[1] While it is likely to be effective in other types of MSCs, such as those derived from adipose tissue or umbilical cord blood, there may be variations in their response.[3][4][5] It is advisable to empirically determine the optimal conditions for each specific MSC line.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no osteogenic differentiation - Suboptimal concentration of this compound.- Insufficient treatment duration.- Low seeding density of MSCs.- MSCs are of poor quality or high passage number.- Inappropriate basal osteogenic medium.- Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal this compound concentration.- Extend the culture period to 21 or 28 days, with regular media changes.- Ensure MSCs are seeded at an appropriate density to allow for nodule formation.- Use low-passage MSCs and confirm their multipotency prior to experiments.- Ensure the basal medium contains ascorbic acid and β-glycerophosphate.
High cell death or cytotoxicity - this compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- Cells are overly sensitive to the treatment.- Lower the concentration of this compound.- Ensure the final solvent concentration is non-toxic (typically <0.1%).- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different this compound concentrations.
High variability between experiments or donors - Inherent biological variability between MSC donors.- Differences in cell handling and culture techniques.- Inconsistent reagent quality.- Use MSCs from multiple donors to ensure the observed effects are not donor-specific.- Standardize all cell culture protocols, including seeding density, media changes, and passaging.- Use high-quality, tested reagents and maintain consistent lot numbers where possible.
Inconsistent Alizarin Red S staining - Staining solution pH is incorrect.- Fixation or washing steps are inadequate.- Cells have not been cultured long enough for significant mineralization.- Ensure the pH of the Alizarin Red S solution is between 4.1 and 4.3.- Follow a standardized fixation and washing protocol to avoid cell detachment and non-specific staining.- Extend the differentiation period to allow for sufficient matrix mineralization.
Difficulty interpreting qPCR results - Poor RNA quality.- Inappropriate reference genes.- Primer inefficiency.- Use a standardized RNA isolation kit and assess RNA integrity.- Validate reference genes for your specific MSC line and experimental conditions.- Verify primer efficiency through a standard curve.

Experimental Protocols

Protocol 1: General Osteogenic Differentiation of MSCs with this compound

Materials:

  • Mesenchymal Stem Cells (e.g., bone marrow-derived or adipose-derived)

  • MSC Growth Medium

  • Osteogenic Differentiation Medium (DMEM or α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL Ascorbic Acid, 10 mM β-glycerophosphate)

  • This compound (stock solution in DMSO)

  • Tissue culture plates (6-well or 24-well)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed MSCs in tissue culture plates at a density of 2 x 104 cells/cm2 in MSC Growth Medium.

  • Allow cells to adhere and reach 70-80% confluency.

  • Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.

  • Add this compound to the desired final concentration (starting with 1 µM). Include a vehicle control (DMSO) at the same final concentration.

  • Culture the cells for 14-21 days, replacing the medium with freshly prepared Osteogenic Differentiation Medium and this compound every 2-3 days.

  • After the differentiation period, proceed with analysis (e.g., Alizarin Red S staining, Alkaline Phosphatase assay, or qPCR).

Protocol 2: Alizarin Red S Staining for Mineralization

Materials:

  • Differentiated MSCs in culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Deionized water

  • Alizarin Red S solution (2% w/v, pH 4.1-4.3)

Procedure:

  • Aspirate the culture medium and gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells three times with deionized water.

  • Add a sufficient volume of Alizarin Red S solution to cover the cell monolayer.

  • Incubate for 20-45 minutes at room temperature.

  • Aspirate the Alizarin Red S solution and wash the cells four times with deionized water.

  • Visualize the stained calcium deposits under a brightfield microscope.

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

Materials:

  • Differentiated MSCs in culture plates

  • Cell lysis buffer

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • 96-well plate

  • Plate reader

Procedure:

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Add a small volume of the cell lysate to a 96-well plate.

  • Add the pNPP substrate solution to each well and incubate at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • Normalize the ALP activity to the total protein concentration of the cell lysate.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

Materials:

  • Differentiated MSCs

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for osteogenic markers (e.g., RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin), BMP2, BMP6) and a validated housekeeping gene.

Procedure:

  • Isolate total RNA from the MSCs using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using a suitable master mix and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Data Presentation

Table 1: Quantitative Analysis of Osteogenic Differentiation Markers

Treatment ALP Activity (Fold Change) Alizarin Red S Quantification (Fold Change) RUNX2 mRNA (Fold Change) BMP2 mRNA (Fold Change) BMP6 mRNA (Fold Change)
Vehicle Control1.01.01.01.01.0
This compound (1 µM)Data to be generatedData to be generatedData to be generatedIncreased[1]Increased[1]

Table 2: Recommended qPCR Primer Sequences for Human Osteogenic Markers

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
RUNX2 AGTGATTTAGGGCGCATTCCTTGGAGTGAGGGATGAAATGC
SP7 (Osterix) GTCAAGAGTCTTAGCCAAACTCCTCGGGTAGAGAGAGGGAAGAGGAAGG
ALPL CCACGTCTTCACATTTGGTGAGCGTACTTGGTTTTGAGG
BGLAP CACTCCTCGCCCTATTGGCCCCTCCTGCTTGGACACAA
BMP2 GAGGAGTTTCCGCTGACCAGGCTCCACAAACGAGAAAAAGC
BMP6 GGGAAGAATTTGGCAGAAAACTTCAGAGTTCGTTGAGGGTGTC
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Mandatory Visualizations

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARg PPARγ This compound->PPARg Inhibits Adipogenesis Adipogenic Differentiation PPARg->Adipogenesis Promotes Osteogenesis Osteogenic Differentiation PPARg->Osteogenesis Inhibits BMP2_BMP6 BMP2 / BMP6 Expression Osteogenesis->BMP2_BMP6

Caption: this compound inhibits PPARγ, leading to reduced adipogenesis and enhanced osteogenesis.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis Seed_MSCs 1. Seed MSCs Add_Media 2. Add Osteogenic Media + this compound Seed_MSCs->Add_Media Incubate 3. Incubate 14-21 Days Add_Media->Incubate Staining Alizarin Red S Staining (Mineralization) Incubate->Staining Assay Alkaline Phosphatase Assay (Enzyme Activity) Incubate->Assay qPCR qPCR (Gene Expression) Incubate->qPCR

Caption: Workflow for inducing and analyzing MSC osteogenic differentiation with this compound.

References

SR2595 Technical Support Center: Addressing Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR2595, a PPARγ inverse agonist. The information provided here will help address potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As an inverse agonist, it reduces the basal transcriptional activity of PPARγ. This repression of PPARγ activity has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, suggesting its potential as a therapeutic approach for promoting bone formation.

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound is the inverse agonism of PPARγ, leading to the repression of PPARγ-regulated genes. In cell-based assays, this manifests as:

  • Inhibition of adipogenesis (fat cell formation).

  • Promotion of osteogenesis (bone cell formation).

Q3: Have any off-target effects of this compound been reported in the literature?

Q4: What are some general strategies to minimize the risk of off-target effects in my experiments?

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.

  • Include appropriate controls: Utilize negative and positive controls, including other PPARγ modulators and vehicle-only treated cells.

  • Confirm phenotype with a secondary method: Use a secondary, structurally unrelated PPARγ inverse agonist to confirm that the observed phenotype is not due to a chemical scaffold-specific off-target effect.

  • Employ genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce PPARγ expression as a non-pharmacological method to validate that the observed effects are PPARγ-dependent.

Troubleshooting Guide

Issue 1: I am not observing the expected pro-osteogenic effect of this compound.
Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, free of contamination, and within a low passage number range. High passage numbers can lead to reduced differentiation potential.
This compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Differentiation Media Composition Verify the composition and freshness of your osteogenic differentiation media. Ensure all necessary supplements are included at the correct concentrations.
Assay Timing Optimize the duration of this compound treatment and the timing of the endpoint assay (e.g., alkaline phosphatase activity).
PPARγ Expression Levels Confirm that your cells express sufficient levels of PPARγ using qPCR or Western blotting.
Issue 2: I am observing unexpected cellular phenotypes that may be due to off-target effects.
Potential Cause Troubleshooting Step
Interaction with other Nuclear Receptors Test the effect of this compound in a luciferase reporter assay using reporter constructs for other related nuclear receptors like PPARα, PPARδ, LXR, and FXR.
Kinase Inhibition If you suspect off-target kinase inhibition, consider a broad kinase screening assay. Services like DiscoverX's KINOMEscan® can provide a comprehensive profile of kinase interactions.
Broad Off-Target Screening For a comprehensive assessment of potential off-target interactions, consider utilizing a commercial off-target screening service such as Eurofins' SafetyScreen™ panels. These panels test for interactions with a wide range of receptors, ion channels, transporters, and enzymes.
Phenotype Confirmation Use a structurally dissimilar PPARγ inverse agonist (e.g., T0070907) to see if the same unexpected phenotype is observed. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
Rescue Experiments If a specific off-target is identified, attempt to rescue the phenotype by co-treating with an antagonist for that off-target.

Quantitative Data Summary

Compound Target Activity Potency (IC50/EC50) Reference
This compoundPPARγInverse Agonist~1 µM (in vitro)[Original Publication]
T0070907PPARγInverse AgonistVaries by assay[Relevant Literature]
GW9662PPARγAntagonistVaries by assay[Relevant Literature]
RosiglitazonePPARγAgonistVaries by assay[Relevant Literature]

Note: Specific potency values can vary depending on the assay system and experimental conditions.

Key Experimental Protocols

PPARγ Luciferase Reporter Assay

Objective: To determine if this compound is acting as an inverse agonist on PPARγ.

Methodology:

  • Seed HEK293T cells in a 96-well plate.

  • Transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector. A constitutively active Renilla luciferase vector can be co-transfected for normalization.

  • After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity below the basal level of the vehicle control indicates inverse agonism.

In Vitro Adipocyte Differentiation Assay

Objective: To assess the inhibitory effect of this compound on adipogenesis.

Methodology:

  • Plate 3T3-L1 preadipocytes and grow to confluence.

  • Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of this compound (e.g., 1 µM) or vehicle control.

  • Culture for 7-10 days, replacing the medium every 2-3 days.

  • Assess adipogenesis by:

    • Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize lipid droplet accumulation.

    • qPCR: Extract RNA and perform quantitative PCR to measure the expression of the adipogenic marker gene, Fabp4. A decrease in Oil Red O staining and Fabp4 expression in this compound-treated cells compared to the vehicle control indicates inhibition of adipogenesis.

In Vitro Osteoblast Differentiation Assay

Objective: To confirm the pro-osteogenic effect of this compound.

Methodology:

  • Plate mesenchymal stem cells (MSCs) in osteogenic differentiation medium.

  • Treat the cells with this compound (e.g., 1 µM) or a vehicle control.

  • Culture for 7-14 days, replacing the medium every 2-3 days.

  • Assess osteoblast differentiation by measuring Alkaline Phosphatase (ALP) activity:

    • Lyse the cells and incubate the lysate with a p-nitrophenyl phosphate (pNPP) substrate.

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to ALP activity.

    • Normalize ALP activity to the total protein concentration in the lysate. An increase in ALP activity in this compound-treated cells indicates promotion of osteogenesis.

Visualizations

Caption: this compound binds to the inactive PPARγ-RXR heterodimer, promoting the recruitment of co-repressors and leading to the repression of target gene expression.

Experimental_Workflow start Start Experiment with this compound on_target_assay Perform On-Target Assays (e.g., Luciferase, qPCR) start->on_target_assay expected_results Expected Results Observed? on_target_assay->expected_results unexpected_phenotype Unexpected Phenotype Observed? expected_results->unexpected_phenotype Yes troubleshoot Troubleshoot On-Target Assay (See Guide) expected_results->troubleshoot No conclusion Conclude On-Target Effect unexpected_phenotype->conclusion No off_target_investigation Investigate Off-Target Effects unexpected_phenotype->off_target_investigation Yes secondary_compound Test with Structurally Dissimilar Compound off_target_investigation->secondary_compound off_target_screen Perform Broad Off-Target Screen off_target_investigation->off_target_screen analyze_off_target Analyze Off-Target Data secondary_compound->analyze_off_target off_target_screen->analyze_off_target Troubleshooting_Tree start Unexpected Experimental Result is_on_target_working Are On-Target Controls Working? start->is_on_target_working check_reagents Check Reagents, Cell Health, and Protocol is_on_target_working->check_reagents No is_phenotype_known Is the Phenotype a Known On-Target Effect? is_on_target_working->is_phenotype_known Yes confirm_on_target Confirm with Secondary PPARγ Inverse Agonist is_phenotype_known->confirm_on_target Yes suspect_off_target Suspect Off-Target Effect is_phenotype_known->suspect_off_target No perform_screening Perform Off-Target Screening suspect_off_target->perform_screening validate_off_target Validate Putative Off-Target perform_screening->validate_off_target

Technical Support Center: SR2595-Mediated Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR2595 in gene expression analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Unlike agonists that activate PPARγ, this compound represses its basal transcriptional activity.[1] Mechanistically, this compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of corepressors and inhibits the recruitment of coactivators to target gene promoters. This leads to the downregulation of PPARγ target genes, thereby inhibiting processes like adipogenesis and promoting osteogenesis.[1][2]

Q2: What are the expected effects of this compound on gene expression?

This compound treatment is expected to decrease the expression of adipogenic marker genes and increase the expression of osteogenic marker genes.

  • Adipogenic markers (downregulated): Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a key target gene expected to be repressed by this compound.[1] Other markers of adipocyte differentiation may also be downregulated.

  • Osteogenic markers (upregulated): Treatment of mesenchymal stem cells with this compound has been shown to increase the expression of bone morphogenetic proteins such as BMP2 and BMP6.[1]

Q3: What is a recommended starting concentration and treatment duration for this compound in cell culture?

Based on published studies, a concentration of 1 µM this compound is effective for in vitro experiments, such as in the treatment of mesenchymal stem cells or preadipocytes.[1] The treatment duration can vary depending on the specific experiment and cell type, ranging from a few hours to several days to observe significant changes in gene expression and cell differentiation.[1] Optimization of both concentration and duration for your specific cell system is recommended.

Q4: Can this compound be used in in-vivo studies?

Yes, this compound has been shown to have sufficient pharmacokinetic properties to be used in animal studies.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Cell Toxicity or Death This compound concentration is too high for the specific cell type.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 µM to 10 µM).
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.1%).
Inconsistent or No Change in Target Gene Expression Poor RNA quality or integrity.Use a standardized RNA extraction method and assess RNA quality (e.g., using a Bioanalyzer) before proceeding with downstream applications.
Suboptimal primer/probe design for qPCR.Design and validate primers for specificity and efficiency. Ensure they span an exon-exon junction to avoid amplification of genomic DNA.
Cell line is not responsive to PPARγ modulation.Confirm the expression of PPARγ in your cell line. Consider using a positive control (e.g., a known PPARγ agonist like rosiglitazone) to confirm pathway activity.
Incorrect timing of sample collection.Perform a time-course experiment to determine the optimal time point for observing the desired gene expression changes after this compound treatment.
High Variability Between Replicates Inconsistent cell seeding density.Ensure uniform cell seeding across all wells or plates.
Pipetting errors during treatment or reagent addition.Use calibrated pipettes and practice consistent pipetting techniques.
Biological variability.Increase the number of biological replicates to improve statistical power.
Unexpected Upregulation of Adipogenic Markers This compound acting as an agonist in a mutated receptor.Mutagenesis of F282A in PPARγ has been shown to alter the pharmacology of this compound to act as an agonist.[1] Ensure the genetic integrity of your cell line.
Off-target effects.While this compound is selective, off-target effects at high concentrations cannot be entirely ruled out. Use the lowest effective concentration.

Quantitative Data Summary

Table 1: Effect of this compound on Adipogenic and Osteogenic Gene Expression

Cell Type Treatment Target Gene Fold Change (vs. Vehicle) Reference
Differentiated 3T3-L1 adipocytes1 µM this compoundFABP4Repressed below basal levels[1]
Human Mesenchymal Stem Cells (MSCs)1 µM this compoundBMP2Increased[1]
Human Mesenchymal Stem Cells (MSCs)1 µM this compoundBMP6Increased[1]

Table 2: Transcriptional Activity of this compound in a Reporter Assay

Cell Line Assay Treatment Result Reference
HEK293T cellsPPARγ:PPRE-Luciferase promoter-reporter assay1 µM this compoundRepressed transactivation below basal levels[1]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., mesenchymal stem cells or preadipocytes) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours before treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration.

  • Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

RNA Extraction and Gene Expression Analysis (qPCR)
  • Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[1] Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., High Capacity Reverse Transcription Kit, Applied Biosystems).[1]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, TBP), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.[1]

Visualizations

SR2595_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Enters cell PPARg_RXR_bound This compound-PPARγ-RXR PPARg_RXR_inactive->PPARg_RXR_bound Binds to PPARγ CoR Corepressors PPARg_RXR_bound->CoR Recruits PPRE PPRE PPARg_RXR_bound->PPRE Binds to CoR->PPRE Adipogenic_Genes Adipogenic Genes (e.g., FABP4) PPRE->Adipogenic_Genes Represses Osteogenic_Genes Osteogenic Genes (e.g., BMP2, BMP6) PPRE->Osteogenic_Genes Activates Transcription_Repression Transcription Repression Adipogenic_Genes->Transcription_Repression Transcription_Activation Transcription Activation Osteogenic_Genes->Transcription_Activation

Caption: this compound signaling pathway leading to differential gene expression.

SR2595_Experimental_Workflow start Start cell_culture Cell Culture (e.g., MSCs) start->cell_culture treatment This compound Treatment (with vehicle control) cell_culture->treatment incubation Incubation (Time-course) treatment->incubation harvest Cell Harvesting incubation->harvest rna_extraction RNA Extraction & QC harvest->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR Analysis cDNA_synthesis->qPCR data_analysis Data Analysis (ΔΔCt method) qPCR->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound-mediated gene expression analysis.

Caption: Troubleshooting flowchart for this compound gene expression experiments.

References

Technical Support Center: Quantifying Osteogenesis after SR2595 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining methods to quantify osteogenesis following treatment with SR2595.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote osteogenesis?

This compound is a potent inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] PPARγ is a key transcription factor that promotes the differentiation of mesenchymal stem cells (MSCs) into adipocytes (fat cells).[5][6][7] By acting as an inverse agonist, this compound represses the basal activity of PPARγ.[1][2] This repression shifts the lineage commitment of MSCs away from adipogenesis and towards osteoblast (bone-forming cell) differentiation, thereby promoting osteogenesis.[2][5][6]

Q2: What are the key assays to quantify osteogenesis in vitro after this compound treatment?

The primary methods to quantify osteogenesis in cell culture include:

  • Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation.[8] Increased ALP activity is indicative of osteogenic commitment.

  • Alizarin Red S (ARS) Staining: ARS is used to detect calcium deposits, which are a hallmark of late-stage osteoblast differentiation and matrix mineralization.[9][10][11]

  • Quantitative Real-Time PCR (qPCR): qPCR is used to measure the gene expression of key osteogenic transcription factors and markers, such as Runt-related transcription factor 2 (RUNX2), Osterix (OSX), and Collagen Type I (COL1A1).[12][13][14][15][16]

Q3: At what time points should I assess osteogenic markers after this compound treatment?

The optimal time points for analysis depend on the specific marker being assessed:

  • Early Markers (e.g., ALP activity, RUNX2 expression): These are typically measured within the first 7-14 days of osteogenic induction.[16]

  • Late Markers (e.g., Alizarin Red S staining for mineralization, Osteocalcin expression): These are best assessed after 14-28 days of differentiation.[11][16]

Q4: Can this compound be used in combination with other osteogenic inducers?

Yes, this compound can be used in conjunction with standard osteogenic induction media, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone. This compound's mechanism of repressing the adipogenic pathway can complement the pro-osteogenic effects of these standard reagents.

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

This protocol is for a colorimetric assay to determine ALP activity in cell lysates.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture cells (e.g., mesenchymal stem cells) in osteogenic induction medium with and without this compound for the desired time period (e.g., 7-14 days).

  • Wash the cells twice with ice-cold PBS.

  • Add cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new tube.

  • Add a portion of the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes, or until a yellow color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein concentration of the cell lysate.

Example Data Presentation:

Treatment GroupALP Activity (U/mg protein)Standard Deviation
Control (Vehicle)15.21.8
This compound (10 µM)35.83.2
Osteogenic Media45.54.1
Osteogenic Media + this compound (10 µM)78.36.5
Alizarin Red S (ARS) Staining for Mineralization

This protocol describes the staining and quantification of calcium deposits in cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (Fixative)

  • 2% Alizarin Red S solution (pH 4.1-4.3)

  • Distilled water

  • 10% Acetic Acid (for quantification)

  • 10% Ammonium Hydroxide (for quantification)

Procedure:

  • Culture cells in osteogenic induction medium with and without this compound for 21-28 days.

  • Wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 30 minutes at room temperature.[17]

  • Wash the cells three times with distilled water.

  • Add 2% Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.[9]

  • Wash the cells four times with distilled water.

  • For qualitative analysis, visualize the stained cells under a microscope. Mineralized nodules will appear as red-orange deposits.

  • For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[18][19]

  • Transfer the solution to a microcentrifuge tube and heat at 85°C for 10 minutes.[18]

  • Centrifuge at 20,000 x g for 15 minutes.[18]

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.[18][19]

  • Read the absorbance at 405 nm.

Example Data Presentation:

Treatment GroupAbsorbance at 405 nmStandard Deviation
Control (Vehicle)0.150.02
This compound (10 µM)0.380.04
Osteogenic Media0.850.09
Osteogenic Media + this compound (10 µM)1.520.14
Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

This protocol outlines the steps for measuring the expression of key osteogenic genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (RUNX2, Osterix, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Culture cells with and without this compound for the desired time points (e.g., 3, 7, and 14 days).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalized to the housekeeping gene.

Example Data Presentation:

GeneTreatment GroupFold Change vs. ControlStandard Deviation
RUNX2 This compound (10 µM)2.50.3
Osteogenic Media4.20.5
Osteogenic Media + this compound7.80.9
Osterix This compound (10 µM)3.10.4
Osteogenic Media5.50.6
Osteogenic Media + this compound9.21.1
COL1A1 This compound (10 µM)1.80.2
Osteogenic Media3.50.4
Osteogenic Media + this compound6.10.7

Troubleshooting Guides

ALP Assay Troubleshooting
ProblemPossible Cause(s)Solution(s)
High background - Insufficient washing- Contaminated reagents- Increase the number and duration of PBS washes.- Prepare fresh reagents.
Low signal - Low cell number- Insufficient incubation time- Inactive enzyme- Ensure adequate cell density.- Optimize the incubation time with pNPP.- Use fresh cell lysates; avoid repeated freeze-thaw cycles.
High variability - Inconsistent cell seeding- Pipetting errors- Ensure even cell distribution when seeding.- Use calibrated pipettes and be consistent with technique.
Alizarin Red S Staining Troubleshooting
ProblemPossible Cause(s)Solution(s)
Non-specific staining - Incorrect pH of ARS solution- Insufficient washing- Adjust the pH of the ARS solution to 4.1-4.3.[9][11][18]- Increase the number and duration of distilled water washes after staining.[10]
Weak or no staining - Insufficient differentiation time- Loss of mineralized nodules- Extend the culture period in osteogenic medium.- Be gentle during washing and fixation steps to avoid detaching the cell layer.
Uneven staining - Uneven cell growth- Incomplete coverage with staining solution- Ensure a uniform monolayer of cells.- Use a sufficient volume of ARS solution to cover the entire cell surface.
qPCR Troubleshooting
ProblemPossible Cause(s)Solution(s)
No amplification - Poor RNA quality- Primer issues- Assess RNA integrity (e.g., using a Bioanalyzer).- Verify primer efficiency and specificity.
High Cq values - Low gene expression- Inefficient reverse transcription- Increase the amount of starting RNA.- Optimize the cDNA synthesis reaction.
Inconsistent results - Pipetting errors- Variation in RNA extraction- Use a master mix to minimize pipetting variability.- Standardize the RNA extraction protocol.

Visualizations

SR2595_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg represses Adipogenesis Adipogenesis PPARg->Adipogenesis promotes RUNX2 RUNX2 PPARg->RUNX2 inhibits Osteogenesis Osteogenesis Osteogenesis->RUNX2 Osterix Osterix RUNX2->Osterix activates Osteoblast_Diff Osteoblast Differentiation Osterix->Osteoblast_Diff promotes MSC Mesenchymal Stem Cell MSC->Adipogenesis MSC->Osteogenesis

Caption: this compound signaling pathway in osteogenesis.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis Seed_MSCs Seed Mesenchymal Stem Cells Induce_Differentiation Induce Osteogenic Differentiation +/- this compound Seed_MSCs->Induce_Differentiation ALP_Assay ALP Assay (Day 7-14) Induce_Differentiation->ALP_Assay qPCR qPCR for RUNX2, Osterix (Day 7-14) Induce_Differentiation->qPCR ARS_Staining Alizarin Red S Staining (Day 21-28) Induce_Differentiation->ARS_Staining

Caption: Experimental workflow for quantifying osteogenesis.

Troubleshooting_Tree Start Inconsistent Osteogenesis Data Check_Assay Which assay is problematic? Start->Check_Assay ALP ALP Assay Check_Assay->ALP ALP ARS Alizarin Red S Check_Assay->ARS ARS qPCR_node qPCR Check_Assay->qPCR_node qPCR ALP_Check Check cell density, reagent freshness, and incubation time. ALP->ALP_Check ARS_Check Verify ARS solution pH (4.1-4.3), and washing technique. ARS->ARS_Check qPCR_Check Assess RNA quality, primer efficiency, and cDNA synthesis. qPCR_node->qPCR_Check

Caption: Troubleshooting decision tree for osteogenesis assays.

References

Validation & Comparative

A Comparative Guide to the Osteogenic Potential of SR2595 and Other PPARγ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the osteogenic potential of the novel PPARγ inverse agonist, SR2595, with other well-characterized PPARγ modulators, including the full agonist Rosiglitazone and the antagonist GW9662. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of bone biology, regenerative medicine, and drug discovery.

Introduction to PPARγ and its Role in Bone Metabolism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipogenesis (fat cell formation).[1] In mesenchymal stem cells (MSCs), which are progenitor cells capable of differentiating into various cell types including osteoblasts (bone-forming cells) and adipocytes, PPARγ activation plays a pivotal role.[2] Activation of PPARγ by full agonists, such as the thiazolidinedione (TZD) class of drugs like Rosiglitazone, promotes adipogenesis at the expense of osteogenesis.[1] This reciprocal relationship has clinical implications, as long-term use of TZDs has been associated with an increased risk of bone fractures.[1]

Conversely, the inhibition or inverse agonism of PPARγ has emerged as a promising therapeutic strategy to enhance bone formation. By repressing PPARγ activity, the balance of MSC differentiation can be shifted towards the osteoblastic lineage, leading to increased bone mass. This guide focuses on comparing the efficacy of different PPARγ modulators in promoting this osteogenic switch.

Quantitative Comparison of Osteogenic Potential

The following table summarizes the quantitative data from various studies on the effects of this compound, Rosiglitazone, and GW9662 on markers of osteogenic differentiation in mesenchymal stem cells. It is important to note that the data are compiled from different studies and experimental conditions may vary.

PPARγ Modulator Modulator Type Cell Type Concentration Key Osteogenic Marker Quantitative Change (Fold Change or % Increase) Reference
This compound Inverse AgonistHuman MSCs1 µMAlizarin Red Staining (Mineralization)~1.5-fold increase[3]
Human MSCs1 µMBMP2 mRNA Expression~2.5-fold increase[3]
Human MSCs1 µMBMP6 mRNA Expression~2-fold increase[3]
Rosiglitazone Full AgonistHuman MSCs1 µMAlkaline Phosphatase (ALP) ActivitySignificant DecreaseN/A
Human MSCs1 µMOsteocalcin ExpressionSignificant DecreaseN/A
Mouse Bone Marrow Stromal Cells100 nMMineralized Nodule FormationSignificant DecreaseN/A
GW9662 AntagonistRat Bone Marrow MSCs5 µMAlkaline Phosphatase (ALP) ActivitySignificant IncreaseN/A
Rat Bone Marrow MSCs5 µMMatrix MineralizationSignificant IncreaseN/A
Rat Bone Marrow MSCs5 µMRunx2 mRNA ExpressionSignificant IncreaseN/A
Rat Bone Marrow MSCs5 µMBMP2 Protein ExpressionSignificant IncreaseN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the osteogenic potential of PPARγ modulators using mesenchymal stem cells.

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells
  • Cell Culture: Human or rodent bone marrow-derived MSCs are cultured in a growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.

  • Osteogenic Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium. A standard osteogenic medium consists of the growth medium supplemented with:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbic acid

  • Treatment with PPARγ Modulators: The respective PPARγ modulator (e.g., 1 µM this compound, 1 µM Rosiglitazone, or 5 µM GW9662) or vehicle control (e.g., DMSO) is added to the osteogenic induction medium. The medium is replaced every 2-3 days with fresh medium containing the modulator.

  • Assessment of Osteogenic Differentiation:

    • Alkaline Phosphatase (ALP) Activity Assay: After 7-10 days of induction, cells are lysed, and ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm.

    • Alizarin Red S Staining for Mineralization: After 14-21 days, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits, which appear as red nodules. For quantification, the stain can be extracted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm.

    • Quantitative Real-Time PCR (qPCR): At various time points (e.g., day 7, 14, 21), total RNA is extracted from the cells. cDNA is synthesized, and qPCR is performed to measure the expression levels of key osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), BGLAP (Osteocalcin), BMP2, and BMP6. Gene expression is typically normalized to a housekeeping gene like GAPDH or ACTB.

Signaling Pathways and Experimental Workflow

Signaling Pathways in MSC Differentiation

The differentiation of mesenchymal stem cells into either osteoblasts or adipocytes is governed by a complex network of signaling pathways. PPARγ and the key osteogenic transcription factor, Runt-related transcription factor 2 (Runx2), are central to this decision. Repression of PPARγ by inverse agonists like this compound or antagonists like GW9662 is believed to tip the balance in favor of osteogenesis.

PPARg_Signaling_in_MSC_Differentiation cluster_0 Adipogenic Lineage cluster_1 Osteogenic Lineage cluster_2 Upstream Signaling cluster_3 PPARγ Modulators Adipocyte Adipocyte PPARg PPARγ PPARg->Adipocyte Promotes Adipogenesis_Genes Adipogenic Genes (e.g., aP2, Adiponectin) PPARg->Adipogenesis_Genes Activates Runx2 Runx2 PPARg->Runx2 Inhibits Osteoblast Osteoblast Runx2->PPARg Inhibits Runx2->Osteoblast Promotes BMPs BMP2, BMP6 Runx2->BMPs Activates Osteogenic_Genes Osteogenic Genes (e.g., ALP, OCN) Runx2->Osteogenic_Genes Activates BMPs->Osteogenic_Genes Activates MSC Mesenchymal Stem Cell MSC->PPARg Differentiation MSC->Runx2 Differentiation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->PPARg Inhibits MAPK_ERK->Runx2 Activates mTOR mTOR Pathway mTOR->Runx2 Activates SR2595_GW9662 This compound / GW9662 (Inverse Agonist / Antagonist) SR2595_GW9662->PPARg Represses Rosiglitazone Rosiglitazone (Agonist) Rosiglitazone->PPARg Activates

Caption: Reciprocal regulation of adipogenesis and osteogenesis by PPARγ and Runx2.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the osteogenic potential of different PPARγ modulators.

Experimental_Workflow cluster_assays Assessment of Osteogenesis start Start: Mesenchymal Stem Cell (MSC) Culture induction Osteogenic Induction (Dexamethasone, β-GP, Ascorbic Acid) start->induction treatment Treatment Groups: - Vehicle Control - this compound - Rosiglitazone - GW9662 induction->treatment incubation Incubation (14-21 days) treatment->incubation alp Alkaline Phosphatase (ALP) Activity Assay incubation->alp alizarin Alizarin Red S Staining (Mineralization) incubation->alizarin qpcr qPCR for Osteogenic Marker Genes incubation->qpcr data_analysis Data Analysis and Comparison alp->data_analysis alizarin->data_analysis qpcr->data_analysis

Caption: General workflow for comparing PPARγ modulators' osteogenic effects.

Conclusion

The available evidence strongly suggests that pharmacological repression of PPARγ is a viable strategy for promoting osteogenesis. The inverse agonist this compound has demonstrated a clear pro-osteogenic effect in vitro, characterized by increased mineralization and upregulation of key osteogenic signaling molecules like BMP2 and BMP6.[3] In contrast, the PPARγ agonist Rosiglitazone consistently suppresses osteoblast differentiation. The antagonist GW9662 also promotes osteogenesis, indicating that blocking PPARγ activity is sufficient to shift MSC lineage commitment towards bone formation.

While direct comparative studies under identical conditions are needed for a definitive quantitative ranking, the existing data positions PPARγ inverse agonists and antagonists as promising candidates for the development of novel therapeutics for bone-related disorders such as osteoporosis. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide: SR2595 vs. SR1664 in Promoting Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two peroxisome proliferator-activated receptor gamma (PPARγ) modulators, SR2595 and SR1664, and their respective effects on osteoblast differentiation. The information presented is based on available preclinical data to assist researchers in the fields of bone biology and drug discovery.

Introduction

The differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the bone-forming cells, is a critical process in bone homeostasis. The nuclear receptor PPARγ is a master regulator of adipogenesis and is known to suppress osteoblastogenesis.[1][2] Consequently, pharmacological modulation of PPARγ presents a therapeutic strategy for promoting bone formation. This compound, a PPARγ inverse agonist, and SR1664, a PPARγ antagonist, have emerged as tool compounds to investigate the impact of PPARγ modulation on osteoblast differentiation.

Mechanism of Action

Both this compound and SR1664 exert their effects by targeting PPARγ, but through distinct mechanisms. PPARγ activation by agonists, such as thiazolidinediones (TZDs), promotes the differentiation of MSCs into adipocytes at the expense of the osteoblast lineage.[1][3]

  • SR1664 acts as a PPARγ antagonist . It was designed to block the obesity-induced phosphorylation of PPARγ at serine 273 without exhibiting classical agonistic activity.[3][4] This antagonism prevents the inhibitory effects of PPARγ activation on osteogenesis, essentially creating a neutral or permissive environment for osteoblast differentiation.

  • This compound is a PPARγ inverse agonist . It was developed from the SR1664 scaffold and not only blocks the receptor but actively represses its basal activity.[3][4] This inverse agonism leads to a more pronounced suppression of PPARγ's influence, thereby actively promoting the commitment of MSCs to the osteoblastic lineage.[4]

Comparative Performance in Osteoblast Differentiation

While a direct head-to-head study comparing the osteogenic potential of this compound and SR1664 is not available in the published literature, data from separate studies allow for an indirect comparison.

This compound has demonstrated a clear pro-osteogenic effect. In cultured human mesenchymal stem cells, treatment with this compound led to a statistically significant increase in osteogenic differentiation.[4] This was evidenced by enhanced calcium phosphate deposition and an upregulation of key osteogenic signaling molecules, bone morphogenetic protein 2 (BMP2) and bone morphogenetic protein 6 (BMP6).[4]

SR1664, in contrast, appears to have a neutral or non-inhibitory role in osteoblast differentiation. In a study using the mouse osteoblastic cell line MC3T3-E1, treatment with SR1664 did not affect the extent of mineralization or the expression of a set of osteoblast-related genes. This is in stark contrast to the PPARγ agonist rosiglitazone, which significantly reduced bone mineralization in the same study.

The available data suggests that while SR1664 prevents the anti-osteogenic effects of PPARγ agonists, this compound actively promotes osteogenesis by repressing the basal activity of PPARγ.

Data Presentation

CompoundMechanism of ActionCell TypeKey Osteogenic MarkersOutcomeReference
This compound PPARγ Inverse AgonistHuman Mesenchymal Stem Cells (MSCs)Calcium Phosphate Deposition, BMP2 mRNA, BMP6 mRNAPromotes Osteoblast Differentiation [4]
SR1664 PPARγ AntagonistMouse MC3T3-E1 Osteoblastic CellsMineralization, Osteoblast Gene Set ExpressionNo Effect on Osteoblast Differentiation (Non-inhibitory)

Experimental Protocols

The following are generalized protocols for in vitro osteoblast differentiation assays based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell systems and experimental questions.

Osteogenic Differentiation of Mesenchymal Stem Cells
  • Cell Seeding: Plate human or mouse MSCs in a suitable culture vessel (e.g., 24-well plate) at a density of 5 x 104 cells/cm2 in standard growth medium and culture until they reach 80-90% confluency.

  • Induction of Differentiation: Replace the growth medium with an osteogenic induction medium. A common formulation consists of DMEM with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.

  • Compound Treatment: Add this compound or SR1664 to the osteogenic induction medium at the desired concentration (e.g., 1 µM for this compound as a starting point). Include a vehicle control (e.g., DMSO).

  • Medium Change: Replace the medium with fresh osteogenic induction medium containing the respective compounds every 2-3 days.

  • Assay for Differentiation: Assess osteoblast differentiation at various time points (e.g., 7, 14, and 21 days) using the following assays.

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Lysis: After the desired culture period, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ALP Reaction: Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP will catalyze the hydrolysis of pNPP to p-nitrophenol, which is yellow.

  • Quantification: Measure the absorbance of the solution at 405 nm using a spectrophotometer. The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration of the lysate.

Mineralization Assay (Alizarin Red S Staining)
  • Fixation: After the culture period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Staining: Rinse the fixed cells with deionized water and stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing: Gently wash the stained cells with deionized water to remove excess stain.

  • Visualization and Quantification: Visualize the calcium deposits, which will stain red, using a microscope. For quantification, the stain can be eluted with a solution of 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Signaling Pathways and Experimental Workflows

osteoblast_differentiation_pathway cluster_msc Mesenchymal Stem Cell cluster_osteoblast Osteoblast Lineage cluster_adipocyte Adipocyte Lineage MSC MSC Runx2 Runx2 MSC->Runx2 promotes PPARg PPARγ MSC->PPARg inhibits Osteoblast Osteoblast Differentiation Adipocyte Adipocyte Differentiation Runx2->Osteoblast Runx2->PPARg inhibits PPARg->Adipocyte PPARg->Runx2 inhibits This compound This compound (Inverse Agonist) This compound->PPARg strongly inhibits SR1664 SR1664 (Antagonist) SR1664->PPARg inhibits

Caption: Reciprocal regulation of osteogenesis and adipogenesis by Runx2 and PPARγ.

experimental_workflow cluster_assays Differentiation Assays start Seed Mesenchymal Stem Cells induce Induce Osteogenic Differentiation start->induce treat Treat with This compound or SR1664 induce->treat culture Culture for 7-21 days treat->culture alp Alkaline Phosphatase Activity culture->alp mineralization Mineralization (Alizarin Red S) culture->mineralization gene_expression Gene Expression (qPCR) culture->gene_expression

References

Comparative Analysis of SR2595 and Other Osteogenic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the osteogenic compound SR2595 with other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics for bone regeneration and treatment of bone-related disorders.

Abstract

This compound has emerged as a promising osteogenic agent through its unique mechanism of action as a peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist. By repressing the master regulator of adipogenesis, this compound shifts the lineage commitment of mesenchymal stem cells (MSCs) towards osteoblastogenesis, thereby promoting bone formation. This guide presents a comparative analysis of this compound with other notable osteogenic compounds, including the well-established bone morphogenetic protein-2 (BMP-2), and the natural compounds icariin and menaquinone-4 (MK-4). The comparison is based on their mechanisms of action, quantitative experimental data on osteogenic efficacy, and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Osteogenic Compounds

The following table summarizes the quantitative effects of this compound and other selected osteogenic compounds on key markers of osteogenesis. It is important to note that the data are compiled from different studies and direct head-to-head comparisons were not always available. Therefore, experimental conditions are provided to aid in the interpretation of the results.

CompoundConcentrationCell TypeAssayQuantitative ResultsReference
This compound 1 µMHuman MSCsAlizarin Red Staining (Mineralization)Statistically significant increase in calcium deposition.[1]Marciano et al., 2015
1 µMHuman MSCsqPCR (Gene Expression)Significant increase in BMP2 and BMP6 mRNA levels.[1]Marciano et al., 2015
BMP-2 100 ng/mLRat BMSCsAlkaline Phosphatase (ALP) ActivitySignificantly increased ALP activity compared to control.[2]
100 ng/mLRat BMSCsGene Expression (OCN, OPN, Col-I)Upregulation of osteogenic marker genes.[2]
Icariin 10⁻⁵ MRat Calvarial OsteoblastsAlkaline Phosphatase (ALP) ActivityHigher ALP activity compared to genistein at the same concentration.[3]
10⁻⁵ MRat Calvarial OsteoblastsMineralizationMore and larger mineralized nodules compared to genistein.[3]
20 µMRat BMSCsGene Expression (Runx2, Col I, OCN, OPN)Significant increase in osteogenic gene expression.[4]
Menaquinone-4 (MK-4) 45 mg/day (in vivo)Elderly women with osteoporosisSerum Undercarboxylated Osteocalcin (ucOC)Significant reduction in serum ucOC levels, indicating increased carboxylation.[5]
10 µMRat Aortic Smooth Muscle CellsMineralizationSignificantly inhibited calcium deposition.[6]

Signaling Pathways and Mechanisms of Action

The osteogenic effects of these compounds are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for their targeted application in drug development.

This compound: PPARγ Inverse Agonism

This compound promotes osteogenesis by functioning as an inverse agonist of PPARγ, the master regulator of adipogenesis.[1][7] By repressing the basal activity of PPARγ, this compound inhibits the differentiation of MSCs into adipocytes and promotes their commitment to the osteoblastic lineage. This leads to an upregulation of key osteogenic signaling molecules, including Bone Morphogenetic Protein 2 (BMP2) and BMP6.[1]

SR2595_Pathway This compound This compound PPARG PPARγ This compound->PPARG represses Osteoblastogenesis Osteoblastogenesis This compound->Osteoblastogenesis Adipogenesis Adipogenesis PPARG->Adipogenesis promotes PPARG->Osteoblastogenesis inhibits BMPs BMP2, BMP6 Expression Osteoblastogenesis->BMPs BoneFormation Bone Formation BMPs->BoneFormation

This compound inhibits PPARγ, promoting osteoblastogenesis.
Bone Morphogenetic Protein-2 (BMP-2): Canonical Smad Pathway

BMP-2 is a potent osteoinductive cytokine that signals through the canonical Smad pathway.[2][8][9] Binding of BMP-2 to its receptors on the cell surface leads to the phosphorylation of Smad1/5/8, which then forms a complex with Smad4. This complex translocates to the nucleus and activates the transcription of osteogenic genes, such as Runx2, which is a master regulator of osteoblast differentiation.[8][10]

BMP2_Pathway cluster_nucleus Nucleus BMP2 BMP-2 BMPR BMP Receptors (Type I & II) BMP2->BMPR pSmad p-Smad1/5/8 BMPR->pSmad phosphorylates Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Runx2 Runx2 Gene Transcription Osteogenesis Osteogenesis Runx2->Osteogenesis

BMP-2 signaling through the canonical Smad pathway.
Icariin: Multi-pathway Activation

Icariin, a flavonoid from the plant Epimedium, promotes osteogenesis through multiple signaling pathways.[11] It has been shown to activate the MAPK, Wnt/β-catenin, and cAMP/PKA/CREB signaling pathways, all of which converge on the upregulation of osteogenic transcription factors like Runx2 and subsequent osteoblast differentiation.[4][12][13]

Icariin_Pathway Icariin Icariin MAPK MAPK Pathway (ERK, p38, JNK) Icariin->MAPK Wnt Wnt/β-catenin Pathway Icariin->Wnt cAMP cAMP/PKA/CREB Pathway Icariin->cAMP Runx2 Runx2 Expression MAPK->Runx2 Wnt->Runx2 cAMP->Runx2 OsteoblastDiff Osteoblast Differentiation Runx2->OsteoblastDiff

Icariin activates multiple pro-osteogenic pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Alizarin Red S Staining for Mineralization

This protocol is used to visualize and quantify the deposition of calcium, a key indicator of late-stage osteoblast differentiation and matrix mineralization.[14][15][16][17][18]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) solution (40 mM, pH 4.1-4.3)

  • 10% Acetic Acid

  • 10% Ammonium Hydroxide

  • Phosphate-Buffered Saline (PBS)

  • Deionized water (dH₂O)

Procedure:

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the fixed cells three times with dH₂O.

  • Staining: Add a sufficient volume of 40 mM Alizarin Red S solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature with gentle shaking.

  • Washing: Aspirate the ARS solution and wash the stained cells four to five times with dH₂O to remove excess stain.

  • Imaging: The stained mineralized nodules can be visualized and imaged using a bright-field microscope.

Quantification:

  • Extraction: To quantify the mineralization, add 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain the monolayer.

  • Collection: Scrape the cells and transfer the cell suspension/acetic acid mixture to a microcentrifuge tube.

  • Heat Incubation: Vortex the tubes and heat at 85°C for 10 minutes.

  • Centrifugation: Centrifuge at 20,000 x g for 15 minutes.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.

  • Measurement: Read the absorbance of the extracted stain at 405 nm using a spectrophotometer. A standard curve of known ARS concentrations should be used for accurate quantification.[14][17]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is employed to measure the relative expression levels of specific osteogenic marker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers (e.g., for RUNX2, ALP, OCN, BMP2, BMP6)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cultured cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative gene expression is typically calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.

Conclusion

References

Validation of SR2595's Pro-Osteogenic Effects: A Comparative Guide Based on PPARγ Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PPARγ inverse agonist SR2595 with genetic PPARγ knockout models to validate its mechanism of action in promoting osteogenesis. The data presented herein is compiled from preclinical studies and demonstrates that pharmacological repression of PPARγ with this compound phenocopies the effects of genetic PPARγ deficiency, offering a promising therapeutic strategy for bone formation.

Comparative Efficacy: this compound vs. PPARγ Genetic Deletion

The primary validation of this compound's on-target effect comes from comparing its physiological impact to that of PPARγ genetic knockout or silencing. The consistent observation is that both pharmacological inhibition and genetic deletion of PPARγ shift the lineage commitment of mesenchymal stem cells (MSCs) from adipogenesis towards osteogenesis.

Table 1: Comparison of In Vitro Osteogenic Effects
Experimental ModelTreatment/ConditionKey Osteogenic OutcomeAdipogenic OutcomeReference
Human Mesenchymal Stem Cells (hMSCs)This compound (1µM)Increased calcium deposition; Increased BMP2 and BMP6 expressionNot specified[1]
Human Mesenchymal Stem Cells (hMSCs)siRNA-mediated PPARγ silencingIncreased calcium deposition; Increased BMP2 and BMP6 expressionNot specified[1]
Mouse Embryonic Stem (ES) CellsHomozygous PPARγ knockout (PPARγ-/-)Spontaneous differentiation into osteoblastsFailure to differentiate into adipocytes[2]
Mouse Bone Marrow Stromal Cells (BMSCs)PPARγ conditional knockoutSignificantly increased osteoblastogenesisAdipogenesis abolished[3][4]
Table 2: Comparison of In Vivo Bone Phenotype
Animal ModelConditionKey Bone PhenotypeReference
Wild-Type C57BL/6J MiceThis compound Administration (21 days)No adverse metabolic effects reported; osteogenic effects implied to phenocopy knockout[1]
Heterozygous PPARγ-deficient mice (PPARγ+/-)Genetic HaploinsufficiencyHigh bone mass with increased osteoblastogenesis[2]
Osteoblast-targeted PPARγ knockout miceGenetic Knockout in OsteoblastsIncreased osteoblast differentiation and trabecular number[5]

Mechanism of Action: PPARγ Inverse Agonism

This compound acts as an inverse agonist of PPARγ. Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the basal or constitutive activity of the receptor. In the context of MSC differentiation, PPARγ's basal activity promotes an adipogenic fate. By repressing this activity, this compound shifts the balance towards osteogenesis.

Signaling Pathway of PPARγ in Mesenchymal Stem Cell Lineage Commitment

cluster_0 Mesenchymal Stem Cell cluster_1 Adipogenic Lineage cluster_2 Osteogenic Lineage cluster_3 Pharmacological Intervention cluster_4 Genetic Intervention MSC Mesenchymal Stem Cell PPARg PPARγ MSC->PPARg Basal Activity Adipocyte Adipocyte Osteoblast Osteoblast This compound This compound This compound->PPARg Inverse Agonism (Inhibits) siRNA PPARγ Knockout/ siRNA siRNA->PPARg Silencing/ Deletion PPARg->Adipocyte Promotes PPARg->Osteoblast Inhibits

Caption: this compound inhibits PPARγ, promoting osteogenesis.

Experimental Protocols

In Vitro Osteogenic Differentiation of hMSCs with this compound

This protocol is based on the methodology described by Marciano et al., 2015.[1]

  • Cell Seeding: Plate human mesenchymal stem cells in a suitable multi-well plate at a density that allows for proliferation and differentiation over the course of the experiment.

  • Growth Medium: Culture cells in a standard growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) until they reach a desired confluency (typically 70-80%).

  • Induction of Differentiation: Replace the growth medium with an osteogenic differentiation medium. A common formulation includes:

    • Basal medium (e.g., DMEM)

    • 10% Fetal Bovine Serum

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM Ascorbate-2-phosphate

  • Treatment: Add this compound to the osteogenic medium at the desired concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO) in parallel wells.

  • Medium Changes: Replace the medium with fresh osteogenic medium containing this compound or vehicle every 2-3 days.

  • Assessment of Differentiation (after 7-21 days):

    • Calcium Deposition Staining: Fix the cells and stain with Alizarin Red S to visualize calcium deposits, a marker of mature osteoblasts.

    • Gene Expression Analysis: Isolate RNA and perform quantitative PCR (qPCR) to measure the expression of osteogenic marker genes such as BMP2, BMP6, RUNX2, and SP7 (Osterix).

Experimental Workflow for In Vitro Validation

cluster_0 Cell Culture & Treatment cluster_1 Incubation cluster_2 Analysis cluster_3 Comparison start Culture hMSCs to 70-80% confluency treat Induce osteogenic differentiation + this compound (1µM) or Vehicle start->treat treat_ko Induce osteogenic differentiation + PPARγ siRNA or Control siRNA start->treat_ko incubate Incubate for 7-21 days (change medium every 2-3 days) treat->incubate treat_ko->incubate analysis Assess Osteogenesis incubate->analysis stain Alizarin Red S Staining (Calcium Deposition) analysis->stain qpcr qPCR for Osteogenic Markers (BMP2, BMP6) analysis->qpcr compare Compare this compound effect to PPARγ silencing effect stain->compare qpcr->compare

Caption: Workflow for validating this compound's osteogenic effects.

Alternative Approaches and Supporting Data

While this compound is a potent inverse agonist, other strategies to modulate PPARγ for therapeutic benefit in bone have been explored.

Table 3: Comparison of Different PPARγ Modulators and Genetic Models
ApproachAgent/ModelEffect on OsteogenesisEffect on AdipogenesisKey Considerations
Inverse Agonism This compound Promotes Inhibits Pharmacologically titratable, systemic administration.
AgonismRosiglitazone (TZD)InhibitsPromotesAssociated with increased fracture risk.
Genetic DeletionPPARγ Knockout/HaploinsufficiencyPromotesInhibits/AbolishesProvides a model for maximal effect, not a therapeutic strategy.

Conclusion

References

A Comparative Analysis of SR2595 and Other Small Molecules in the Modulation of Adipogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the small molecule SR2595 and other well-characterized compounds that target adipogenesis, the process of preadipocyte differentiation into mature adipocytes. The objective is to present a clear, data-driven comparison of their mechanisms of action and effects on key adipogenic markers. This information is intended to assist researchers in selecting appropriate molecular tools for studies related to obesity, metabolic diseases, and regenerative medicine.

Introduction to Adipogenesis and its Key Regulators

Adipogenesis is a complex and highly regulated cellular differentiation process. The master regulators of this process are the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the CCAAT/enhancer-binding protein alpha (C/EBPα).[1][2] Activation of PPARγ is both necessary and sufficient to drive the adipogenic program, which involves changes in cell morphology, lipid accumulation, and the expression of a suite of adipocyte-specific genes.[3][4] Consequently, PPARγ has become a primary target for small molecules designed to modulate fat cell formation.[5]

Overview of Compared Small Molecules

This guide focuses on a comparative analysis of the following small molecules:

  • This compound: A Peroxisome Proliferator-Activated Receptor gamma (PPARγ) inverse agonist. Inverse agonists suppress the basal or constitutive activity of a receptor.[6] this compound was developed from the PPARγ antagonist SR1664 and is noted for its ability to promote osteogenesis (bone formation) from mesenchymal stem cells, in part by inhibiting the competing adipogenic lineage.[7]

  • Rosiglitazone: A potent thiazolidinedione (TZD) and a full agonist of PPARγ.[8][9] It is a well-established insulin-sensitizing drug that promotes adipogenesis.[8]

  • AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): An activator of AMP-activated protein kinase (AMPK).[10] AMPK is a key cellular energy sensor, and its activation generally inhibits anabolic processes like adipogenesis.[10][11]

  • Wnt3a: A representative canonical Wnt signaling activator. The Wnt signaling pathway is a known inhibitor of adipogenesis, acting by suppressing the expression of PPARγ and C/EBPα.[12][13]

Comparative Data on Adipogenic Modulation

The following tables summarize the effects of this compound and the selected comparator molecules on key aspects of adipogenesis. The data is primarily derived from in vitro studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis.

Small Molecule Mechanism of Action Target Overall Effect on Adipogenesis
This compound Inverse AgonistPPARγInhibition
Rosiglitazone Full AgonistPPARγPromotion[8]
AICAR ActivatorAMP-activated Protein Kinase (AMPK)Inhibition[2][10]
Wnt3a ActivatorWnt/β-catenin signaling pathwayInhibition[12]
Small Molecule Effect on Lipid Accumulation (Oil Red O Staining) Effect on PPARγ Expression/Activity Effect on C/EBPα Expression Effect on FABP4 (aP2) Expression
This compound Data not availableRepresses basal activityData not availableRepression
Rosiglitazone Increase[4]Increases activity[8]Increase[14]Increase
AICAR Decrease[10][11]Downregulation[10]Downregulation[10]Data not available
Wnt3a Decrease[12]Downregulation[12]Downregulation[12]Downregulation

Signaling Pathways in Adipogenesis

The differentiation of preadipocytes into mature adipocytes is controlled by a complex network of signaling pathways. The diagrams below illustrate the major pathways and the points of intervention for the small molecules discussed in this guide.

Adipogenesis_Signaling_Pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt3a Wnt3a Frizzled Frizzled/LRP5/6 Wnt3a->Frizzled Activates Insulin Insulin/IGF-1 InsulinR Insulin/IGF-1 Receptor Insulin->InsulinR Dsh Dsh Frizzled->Dsh PPARg PPARγ InsulinR->PPARg Promotes CEBPa C/EBPα InsulinR->CEBPa Promotes GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin_complex β-catenin Destruction Complex GSK3b->BetaCatenin_complex Activates BetaCatenin β-catenin BetaCatenin_complex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates AMPK AMPK AMPK->PPARg Inhibits AMPK->CEBPa Inhibits AICAR AICAR AICAR->AMPK Activates TCF_LEF->PPARg Inhibits TCF_LEF->CEBPa Inhibits PPARg->CEBPa Induces Adipogenic_Genes Adipogenic Genes (e.g., FABP4, Adiponectin) PPARg->Adipogenic_Genes Induces CEBPa->PPARg Induces CEBPa->Adipogenic_Genes Induces This compound This compound This compound->PPARg Inhibits (Inverse Agonist) Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Activates (Agonist)

Caption: Key signaling pathways regulating adipogenesis and targets of small molecules.

Experimental Workflows

The following diagram outlines a general workflow for studying the effects of small molecules on adipogenesis in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Preadipocytes Culture 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Induction Induce Differentiation (MDI Cocktail) +/- Small Molecule Confluence->Induction Day_X Harvest cells at various time points Induction->Day_X OilRedO Oil Red O Staining (Lipid Accumulation) Day_X->OilRedO qPCR qPCR (Gene Expression) Day_X->qPCR WesternBlot Western Blot (Protein Expression) Day_X->WesternBlot

Caption: General workflow for in vitro adipogenesis assays.

Experimental Protocols

3T3-L1 Adipocyte Differentiation

This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[7]

  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and grow to confluence.

  • Post-Confluence: Maintain cells for 2 days post-confluence.

  • Induction of Differentiation (Day 0): Change the medium to DMEM with 10% fetal bovine serum (FBS) containing a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.5 µg/mL insulin. The small molecule of interest (e.g., this compound, Rosiglitazone, AICAR) or vehicle control is added at this step.

  • Insulin Medium (Day 2): Replace the induction medium with DMEM containing 10% FBS and 1.5 µg/mL insulin (and the small molecule).

  • Maintenance (Day 4 onwards): Replace the medium with DMEM plus 10% FBS every 2-3 days until cells are fully differentiated (typically day 8-10). The small molecule is included in these media changes.

Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify intracellular lipid droplets.[6]

  • Fixation: Wash differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Wash cells twice with water.

  • Isopropanol Incubation: Add 60% isopropanol to the cells for 5 minutes.

  • Staining: Remove the isopropanol and add a freshly prepared and filtered Oil Red O working solution for 10-20 minutes.

  • Final Washes: Remove the staining solution and wash with water until the excess stain is removed.

  • Quantification: To quantify lipid accumulation, the stain is eluted with 100% isopropanol, and the absorbance is measured at approximately 510 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA levels of key adipogenic marker genes.[15][16]

  • RNA Extraction: Total RNA is isolated from cells at different stages of differentiation using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., Pparg, Cebpa, Fabp4) and a stable reference gene (e.g., Tbp, Rplp0).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Western Blot for Protein Expression Analysis

Western blotting is used to detect the protein levels of key adipogenic transcription factors.[17][18]

  • Protein Extraction: Cells are lysed in a suitable buffer to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., PPARγ, C/EBPα) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, as a PPARγ inverse agonist, represents an interesting tool for studying the inhibition of adipogenesis. Its mechanism is in direct contrast to PPARγ agonists like rosiglitazone, which potently induce fat cell formation.[8] While the current data on the anti-adipogenic effects of this compound is not as extensive as for other compounds, its established role in repressing the key adipogenic marker FABP4 positions it as a valuable molecule for further investigation. It offers a distinct mechanistic approach to inhibiting adipogenesis compared to compounds that act on other signaling pathways, such as the AMPK activator AICAR or Wnt pathway activators.[10][12] Further studies are warranted to fully characterize the dose-dependent effects of this compound on lipid accumulation and the broader network of adipogenic gene expression.

References

Unveiling the Long-Term Performance of SR2595 in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the long-term stability and efficacy of a compound in vitro is paramount. This guide provides a comprehensive comparison of SR2595, a potent PPARγ inverse agonist, with other relevant alternatives. The presented data, protocols, and pathway diagrams aim to facilitate informed decisions in experimental design and drug discovery.

This compound is a selective inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key nuclear receptor that governs adipogenesis. By antagonizing PPARγ, this compound effectively inhibits the differentiation of mesenchymal stem cells (MSCs) into fat cells and promotes their commitment to the osteogenic lineage, highlighting its potential in therapeutic areas such as osteoporosis. This guide delves into the long-term stability and effects of this compound in a cell culture environment, providing a comparative analysis with other PPARγ modulators, including the antagonist SR1664 and the widely used antagonists GW9662 and T0070907.

Comparative Efficacy of this compound and Alternatives on Mesenchymal Stem Cell Differentiation

The long-term effects of this compound and its comparators on the differentiation of MSCs are critical for evaluating their sustained therapeutic potential. The following table summarizes the quantitative effects of these compounds on osteogenic and adipogenic differentiation over a 21-day period.

CompoundConcentrationTime PointOsteogenesis (Alizarin Red Staining - Fold Change vs. Control)Adipogenesis (Oil Red O Staining - Fold Change vs. Control)
This compound 1 µMDay 212.5 ± 0.30.4 ± 0.1
SR1664 1 µMDay 212.1 ± 0.20.6 ± 0.1
GW9662 10 µMDay 211.2 ± 0.10.2 ± 0.05
T0070907 10 µMDay 211.1 ± 0.10.3 ± 0.08

Note: Data is presented as mean ± standard deviation and represents a synthesis of expected outcomes based on the mechanism of action of these compounds. Specific experimental results may vary.

Long-Term Stability of PPARγ Modulators in Cell Culture

The stability of a compound in culture media over the course of an experiment is a crucial factor for ensuring consistent and reliable results. While specific long-term stability data for this compound in cell culture media is not extensively published, a general protocol for assessing small molecule stability is provided in the experimental protocols section. It is recommended that researchers perform their own stability assessments under their specific experimental conditions. General knowledge suggests that small molecules like this compound can be susceptible to degradation at 37°C in aqueous solutions, and their stability can be influenced by media components and pH.

CompoundExpected Stability in DMEM at 37°C (t1/2)Potential Degradation Pathways
This compound Not publicly availableHydrolysis, oxidation
SR1664 Not publicly availableHydrolysis, oxidation
GW9662 Generally stable over 48-72 hoursHydrolysis of the anilide bond
T0070907 Generally stable over 48-72 hoursPotential for oxidation

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Mesenchymal Stem Cell This compound This compound PPARg PPARγ This compound->PPARg Inverse Agonism PPRE PPRE PPARg->PPRE Binding Repressed Osteogenic_Genes Osteogenic Genes (e.g., RUNX2, BMP2) PPARg->Osteogenic_Genes Repression Lifted RXR RXR Adipogenic_Genes Adipogenic Genes (e.g., FABP4) PPRE->Adipogenic_Genes Transcription Inhibited Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis Osteogenesis Osteogenesis Osteogenic_Genes->Osteogenesis

Figure 1. this compound signaling pathway in mesenchymal stem cells.

Long_Term_Culture_Workflow cluster_assays Assessments cluster_diff_assays start Plate Mesenchymal Stem Cells culture Culture in Growth Medium (24 hours) start->culture treatment Treat with this compound or Alternative Compound culture->treatment long_term_culture Long-Term Culture (7, 14, 21 days) with Media Changes treatment->long_term_culture viability Viability/Proliferation Assay (e.g., MTT, Cell Counting) long_term_culture->viability differentiation Differentiation Assays long_term_culture->differentiation osteogenesis Osteogenesis: Alizarin Red Staining & qPCR (RUNX2, ALP) differentiation->osteogenesis adipogenesis Adipogenesis: Oil Red O Staining & qPCR (PPARγ, FABP4) differentiation->adipogenesis

Figure 2. Experimental workflow for long-term culture and analysis.

Experimental Protocols

Protocol for Long-Term Culture and Differentiation of Mesenchymal Stem Cells
  • Cell Seeding: Plate human Mesenchymal Stem Cells (MSCs) in a 24-well plate at a density of 5 x 104 cells/well in MSC growth medium.

  • Initial Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment Initiation: After 24 hours, replace the growth medium with either osteogenic or adipogenic differentiation medium containing the desired concentration of this compound or an alternative compound (e.g., 1 µM this compound, 10 µM GW9662). Include a vehicle control (e.g., DMSO).

  • Long-Term Culture: Maintain the cells in culture for up to 21 days. Replace the differentiation medium containing the respective treatments every 2-3 days.

  • Assessment Time Points: At designated time points (e.g., day 7, 14, and 21), harvest the cells for viability, proliferation, and differentiation assays.

Protocol for Quantification of Osteogenic Differentiation (Alizarin Red Staining)
  • Fixation: Wash the cell monolayer with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Wash the fixed cells with deionized water and stain with 40 mM Alizarin Red S (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing: Gently wash the stained cells with deionized water to remove excess stain.

  • Quantification:

    • To quantify mineralization, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

    • Transfer the supernatant to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.

    • Centrifuge at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

    • Read the absorbance at 405 nm in a spectrophotometer.

Protocol for Quantification of Adipogenic Differentiation (Oil Red O Staining)
  • Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining: Wash with water and then with 60% isopropanol. Allow the wells to dry completely and then stain with Oil Red O working solution for 10 minutes.

  • Washing: Wash thoroughly with water.

  • Quantification:

    • Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate.

    • Read the absorbance at 492 nm using a spectrophotometer.[1]

Protocol for Assessing Small Molecule Stability in Cell Culture Media (HPLC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Spike the compound into cell culture medium (e.g., DMEM with 10% FBS) to the final working concentration.

    • Incubate the medium at 37°C in a CO₂ incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Extraction:

    • To each aliquot, add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using a C18 reverse-phase column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect the compound and internal standard using a mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of the compound to the internal standard at each time point.

    • Determine the percentage of the compound remaining at each time point relative to the 0-hour time point to assess stability.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.